molecular formula C₂₄H₃₅ClN₆O₉ B612331 Caspase-9 Inhibitor III(Ac-LEHD-CMK) CAS No. 403848-57-7

Caspase-9 Inhibitor III(Ac-LEHD-CMK)

Número de catálogo: B612331
Número CAS: 403848-57-7
Peso molecular: 587.02
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Caspase-9 Inhibitor III(Ac-LEHD-CMK) is a useful research compound. Its molecular formula is C₂₄H₃₅ClN₆O₉ and its molecular weight is 587.02. The purity is usually 98%.
BenchChem offers high-quality Caspase-9 Inhibitor III(Ac-LEHD-CMK) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Caspase-9 Inhibitor III(Ac-LEHD-CMK) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-[(2-acetamido-4-methylpentanoyl)amino]-5-[[1-[(1-carboxy-4-chloro-3-oxobutan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35ClN6O9/c1-12(2)6-17(28-13(3)32)23(39)29-15(4-5-20(34)35)22(38)31-18(7-14-10-26-11-27-14)24(40)30-16(8-21(36)37)19(33)9-25/h10-12,15-18H,4-9H2,1-3H3,(H,26,27)(H,28,32)(H,29,39)(H,30,40)(H,31,38)(H,34,35)(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRLQUNMFYXVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35ClN6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Ac-LEHD-CMK Mechanism of Action in Intrinsic Apoptosis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ac-LEHD-CMK (N-acetyl-Leu-Glu-His-Asp-chloromethylketone) is a cell-permeable, irreversible inhibitor designed to target Caspase-9 , the initiator caspase of the intrinsic (mitochondrial) apoptosis pathway. By covalently binding to the catalytic cysteine residue within the enzyme's active site, it prevents the processing of downstream executioner caspases (Caspase-3/7), effectively arresting the apoptotic cascade at the apoptosome level.

This guide details the molecular mechanism, pathway integration, and validated experimental protocols for using Ac-LEHD-CMK in research, with a critical focus on specificity and dose-dependent kinetics.

Molecular Mechanism of Action[1][2][3]

Chemical Architecture

The efficacy of Ac-LEHD-CMK relies on a tripartite structure, each component serving a distinct kinetic function:

  • N-terminal Acetyl (Ac) Group: Enhances cellular permeability and stability by protecting the peptide from aminopeptidase degradation.

  • Recognition Sequence (LEHD): The tetrapeptide Leu-Glu-His-Asp mimics the endogenous substrate cleavage site of Caspase-9. The Histidine (H) at the P2 position and Aspartic Acid (D) at the P1 position are critical for docking into the S2 and S1 pockets of the Caspase-9 active site.

  • Warhead (CMK - Chloromethylketone): An electrophilic trap. Unlike reversible aldehyde (CHO) inhibitors, the CMK group acts as an irreversible alkylating agent.

Covalent Modification

Upon binding to the substrate pocket, the chloromethylketone group is positioned in immediate proximity to the catalytic Cysteine 287 (Cys287) of human Caspase-9.

  • Nucleophilic Attack: The thiolate anion (-S⁻) of Cys287 attacks the methylene carbon of the chloromethylketone.

  • Chloride Displacement: The chloride ion is displaced as a leaving group.

  • Thioether Bond Formation: A stable, covalent thioether bond forms between the inhibitor and the enzyme, permanently disabling the catalytic dyad.

ChemicalMechanism Figure 1: Covalent Inhibition Mechanism of Ac-LEHD-CMK Inhibitor Ac-LEHD-CMK (Electrophile) Complex Enzyme-Inhibitor Complex (Michaelis-Menten) Inhibitor->Complex Docking (LEHD) Caspase9 Caspase-9 Active Site (Cys287 Nucleophile) Caspase9->Complex Alkylation Irreversible Alkylation (Thioether Bond) Complex->Alkylation Cl- Displacement Inactive Permanently Inactivated Caspase-9 Alkylation->Inactive

Figure 1: The electrophilic CMK warhead alkylates the catalytic Cys287, permanently silencing Caspase-9 activity.

Pathway Integration: The Intrinsic Apoptosis Blockade

Ac-LEHD-CMK specifically intercepts the apoptotic signal after mitochondrial outer membrane permeabilization (MOMP) but before the execution phase.

The Signaling Cascade
  • Stimulus: Cellular stress (DNA damage, oxidative stress) triggers BH3-only proteins.

  • Mitochondrial Release: BAX/BAK pores release Cytochrome c into the cytosol.[1]

  • Apoptosome Assembly: Cytochrome c binds Apaf-1, inducing conformational changes that recruit Pro-Caspase-9.

  • Inhibition Point: Ac-LEHD-CMK binds active Caspase-9 within the apoptosome, preventing it from cleaving Pro-Caspase-3 and Pro-Caspase-7.

IntrinsicPathway Figure 2: Ac-LEHD-CMK Blockade of the Intrinsic Apoptotic Cascade Stimulus Cellular Stress (DNA Damage/ROS) Mito Mitochondria (MOMP) Stimulus->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Complex (Apaf-1 + Cyt c + Casp-9) CytC->Apoptosome Casp3 Caspase-3/7 Activation Apoptosome->Casp3 Blocked by Inhibitor Inhibitor Ac-LEHD-CMK Inhibitor->Apoptosome Irreversible Inhibition Apoptosis Apoptosis (DNA Fragmentation) Casp3->Apoptosis

Figure 2: Ac-LEHD-CMK acts at the apoptosome level, preventing the amplification of the death signal to executioner caspases.[2]

Experimental Protocol: Cell-Based Inhibition Assay

Objective: To validate the dependence of an apoptotic phenotype on Caspase-9 activity.

Reagents & Preparation
  • Stock Solution: Dissolve Ac-LEHD-CMK in high-grade DMSO to 20 mM. Store at -20°C in aliquots to avoid freeze-thaw cycles.

  • Working Solution: Dilute in culture media immediately prior to use.

  • Control: Z-FA-FMK (Negative Control Inhibitor) or vehicle (DMSO) control.

Step-by-Step Workflow
  • Seeding: Seed cells (e.g., HeLa, Jurkat) at

    
     cells/mL in 6-well plates. Incubate overnight.
    
  • Pre-treatment (Critical):

    • Add Ac-LEHD-CMK to experimental wells.

    • Concentration: Titrate between 10 µM – 50 µM . (Note: >50 µM increases risk of off-target inhibition of Caspase-8).

    • Incubation: Incubate for 1–2 hours at 37°C before adding the apoptotic inducer. This ensures the inhibitor permeates the membrane and saturates intracellular Caspase-9 prior to activation.

  • Induction: Treat cells with an intrinsic apoptosis inducer (e.g., Staurosporine 1 µM or Etoposide 50 µM).

  • Incubation: Co-incubate for 6–24 hours depending on the inducer kinetics.

  • Analysis:

    • Western Blot: Lysate analysis for cleaved Caspase-3 (should be reduced in treated cells) and cleaved PARP.

    • Flow Cytometry: Annexin V/PI staining to quantify reduction in apoptotic population.

ExperimentalWorkflow Figure 3: Standard Operating Procedure for Ac-LEHD-CMK Inhibition Assay Seed Seed Cells (Overnight) PreTreat Pre-treat with Ac-LEHD-CMK (20-50 µM, 1-2 hrs) Seed->PreTreat Induce Induce Apoptosis (Staurosporine/Etoposide) PreTreat->Induce Incubate Co-incubation (6-24 hrs) Induce->Incubate Assay Readout: Western Blot / Annexin V Incubate->Assay

Figure 3: Pre-treatment is essential to ensure the inhibitor is present at the active site before the apoptosome forms.

Data Interpretation & Specificity Profile

While Ac-LEHD-CMK is "selective" for Caspase-9, it is not absolute. High concentrations will inhibit other caspases.

Comparative Inhibitor Profile

The following table summarizes the specificity of Ac-LEHD-CMK relative to other common inhibitors.

InhibitorPrimary TargetSequence OriginCross-Reactivity (High Dose)
Ac-LEHD-CMK Caspase-9 Substrate P4-P1Caspase-8, Caspase-10, Caspase-4/5
Z-IETD-FMK Caspase-8Pro-caspase-8 cleavage siteCaspase-6, Granzyme B
Z-DEVD-FMK Caspase-3/7PARP cleavage siteCaspase-8, Caspase-10
Z-VAD-FMK Pan-CaspaseGeneralCathepsins (rarely), Calpains
Critical Troubleshooting
  • Incomplete Inhibition: If 50 µM Ac-LEHD-CMK fails to block apoptosis, the pathway may be Type I (extrinsic dominant) or caspase-independent (e.g., AIF-mediated).

  • Toxicity: CMK groups can be cytotoxic at high concentrations (>100 µM) due to non-specific alkylation of cellular thiols. Always run a "Drug Only" control.

  • Solubility: If precipitation occurs in media, ensure the DMSO stock is warm (37°C) before adding, and vortex immediately.

References

  • Inhibition of Caspase-9 Activity: Sodhi, R. K., et al. (2009). Protective effects of caspase-9 and poly(ADP-ribose) polymerase inhibitors on ischemia-reperfusion-induced myocardial injury.[3] Archives of Pharmacal Research. Link

  • Caspase-9 Structure & Function: Li, P., et al. (1997). Cytochrome c and dATP-dependent formation of Apaf-1/caspase-9 complex initiates an apoptotic protease cascade. Cell.[1][4][5][6] Link

  • Specificity Profiles of Caspase Inhibitors: McStay, G. P., et al. (2008). Caspase-9 recruitment to Apaf-1 is mediated by a specific binding interface. Journal of Biological Chemistry. Link

  • Peptide-CMK Mechanism: Thornberry, N. A., et al. (1994). A comparison of three different classes of inhibitors of interleukin 1 beta-converting enzyme. Biochemistry.[1][7] Link

  • Intrinsic Pathway Regulation: Bratton, S. B., & Salvesen, G. S. (2010). Regulation of the Apoptosome: Molecular Steps in the Death Pathways. Annual Review of Cell and Developmental Biology. Link

Sources

The Architect's Guide to Drugging the Gatekeeper of Apoptosis: A Technical Deep Dive into Caspase-9 Inhibitor Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the discovery and development of Caspase-9 inhibitors, intended for researchers, scientists, and drug development professionals. We will dissect the strategic and technical considerations that underpin the design of potent and selective inhibitors, moving from the fundamental biology of Caspase-9 to the preclinical validation of candidate molecules.

Section 1: Caspase-9 - A Pivotal Node in the Apoptotic Orchestra

Caspase-9, a member of the cysteine-aspartic protease family, stands as a critical initiator of the intrinsic apoptotic pathway.[1] This pathway is a primary response to a variety of cellular stresses, including DNA damage and developmental cues.[2] Dysregulation of this pathway is a hallmark of numerous pathologies, ranging from neurodegenerative diseases to cancer, making Caspase-9 a compelling therapeutic target.[2][3]

The Intrinsic Apoptotic Pathway and Caspase-9 Activation

The activation of Caspase-9 is a tightly regulated process initiated by intracellular stress signals.[4] These signals converge on the mitochondria, leading to the release of cytochrome c into the cytosol.[5][6] Cytochrome c then binds to the apoptotic protease-activating factor 1 (Apaf-1), triggering a conformational change that promotes the assembly of a large, wheel-like protein complex known as the apoptosome.[6][7] Pro-caspase-9, the inactive zymogen form of the enzyme, is recruited to the apoptosome via its caspase activation and recruitment domain (CARD).[2][5] This proximity-induced dimerization on the apoptosome platform is the key activation step, leading to the autocatalytic cleavage and activation of Caspase-9.[2][5] Once active, Caspase-9 proceeds to cleave and activate downstream effector caspases, such as Caspase-3 and -7, which then execute the final stages of apoptosis by dismantling the cell.[6][8]

Diagram: Caspase-9 Activation in the Intrinsic Apoptotic Pathway

cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Cytochrome_c_mito Cytochrome c Apaf1 Apaf-1 Cytochrome_c_mito->Apaf1 binds to Stress Cellular Stress (e.g., DNA Damage) Stress->Cytochrome_c_mito triggers release Apoptosome Apoptosome Assembly Apaf1->Apoptosome forms ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome recruited to ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 activates ProCasp37 Pro-caspase-3, -7 ActiveCasp9->ProCasp37 cleaves and activates ActiveCasp37 Active Caspase-3, -7 ProCasp37->ActiveCasp37 Apoptosis Apoptosis ActiveCasp37->Apoptosis executes

Caption: The intrinsic apoptotic pathway leading to Caspase-9 activation.

Section 2: Strategies for Inhibiting Caspase-9

The development of Caspase-9 inhibitors has explored several avenues, each with its own set of advantages and challenges. The primary strategies can be broadly categorized into active site-directed and allosteric inhibition.

Active Site-Directed Inhibitors

The most common approach to Caspase-9 inhibition involves targeting the enzyme's active site. These inhibitors are typically designed to mimic the natural tetrapeptide recognition motif of Caspase-9, which is Leu-Glu-His-Asp (LEHD).[4][9]

  • Peptide-Based Inhibitors: Early efforts in Caspase-9 inhibitor development focused on peptide-based molecules. A prominent example is Z-LEHD-FMK (Benzyloxycarbonyl-Leu-Glu-His-Asp-Fluoromethyl Ketone).[4] This cell-permeable, irreversible inhibitor utilizes the LEHD sequence for specific recognition and a fluoromethyl ketone (FMK) moiety that forms a covalent bond with the catalytic cysteine residue in the active site, leading to permanent inactivation.[4][10] While potent and specific in research settings, peptide-based inhibitors often face challenges in clinical development due to poor bioavailability and metabolic instability.[3]

  • Small Molecule Inhibitors: To overcome the limitations of peptide inhibitors, the focus has shifted towards the discovery of non-peptidic small molecules.[1] These compounds offer the potential for improved pharmacokinetic properties. High-throughput screening (HTS) of chemical libraries is a common strategy to identify novel small molecule scaffolds that can bind to the active site of Caspase-9.[11]

Allosteric Inhibition: A Paradigm of Specificity

Allosteric inhibition presents a more nuanced and potentially more specific approach to modulating Caspase-9 activity. Instead of directly blocking the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that renders the active site non-functional.[1][12]

A key allosteric regulatory site in caspases is the dimer interface.[12][13] For Caspase-9, preventing its dimerization on the apoptosome is a viable strategy for inhibition.[14] The X-linked inhibitor of apoptosis protein (XIAP) is a natural inhibitor that employs this mechanism. Its BIR3 domain binds to the dimerization interface of Caspase-9, preventing the formation of the active dimeric complex.[12][14] This natural precedent has inspired the development of synthetic molecules that target this allosteric site.[14] The advantage of this approach lies in the potential for high specificity, as the dimer interface of Caspase-9 is distinct from that of other caspases.[12][14]

Diagram: Workflow for Caspase-9 Inhibitor Discovery

HTS High-Throughput Screening (Biochemical Assays) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (Structure-Activity Relationship) Hit_ID->Lead_Gen Biophysical Biophysical Assays (Binding Affinity, MoA) Lead_Gen->Biophysical Cell_Based Cell-Based Assays (Potency, Selectivity) Lead_Gen->Cell_Based Lead_Opt Lead Optimization (ADME/Tox Properties) Biophysical->Lead_Opt Cell_Based->Lead_Opt Preclinical Preclinical Validation (In vivo Efficacy) Lead_Opt->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND

Caption: A generalized workflow for the discovery of Caspase-9 inhibitors.

Section 3: The Experimental Toolkit for Inhibitor Characterization

A robust and multi-faceted experimental approach is essential for the discovery and validation of Caspase-9 inhibitors. This involves a tiered screening cascade, starting with high-throughput biochemical assays and progressing to more complex cell-based and in vivo models.

High-Throughput Screening (HTS) Assays

The initial step in identifying novel Caspase-9 inhibitors is often a high-throughput screen of large chemical libraries. These assays are designed to be rapid, cost-effective, and amenable to automation.

Protocol: Fluorometric Caspase-9 Activity Assay

This assay measures the activity of Caspase-9 by detecting the cleavage of a fluorogenic substrate.[15]

  • Reagent Preparation:

    • Prepare a reaction buffer containing a suitable buffer (e.g., HEPES), a reducing agent (e.g., DTT), and a chelating agent (e.g., EDTA).

    • Prepare the Caspase-9 substrate, Ac-LEHD-AFC (Acetyl-Leu-Glu-His-Asp-7-Amino-4-trifluoromethylcoumarin), at a working concentration.

    • Prepare purified, active Caspase-9 enzyme.

  • Assay Procedure:

    • In a 96-well or 384-well microplate, add the test compounds at various concentrations.

    • Add the purified Caspase-9 enzyme to each well.

    • Initiate the reaction by adding the Ac-LEHD-AFC substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[15]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table: Comparison of HTS Assay Formats for Caspase-9

Assay TypePrincipleAdvantagesDisadvantages
Fluorometric Cleavage of a fluorogenic substrate (e.g., Ac-LEHD-AFC) releases a fluorescent molecule.[15]High sensitivity, wide dynamic range.Potential for interference from fluorescent compounds.
Colorimetric Cleavage of a chromogenic substrate (e.g., Ac-LEHD-pNA) releases a colored molecule (p-nitroaniline).[16][17]Simple, inexpensive, does not require a specialized fluorescence reader.Lower sensitivity compared to fluorometric assays.
Biophysical Assays for Mechanism of Action

Once hits are identified from the HTS, biophysical assays are employed to confirm direct binding to Caspase-9 and to elucidate the mechanism of inhibition.

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique for measuring the real-time binding kinetics of an inhibitor to its target protein.

  • Immobilization:

    • Immobilize purified Caspase-9 onto the surface of an SPR sensor chip.

  • Binding Analysis:

    • Flow a series of concentrations of the inhibitor over the sensor chip surface.

    • Monitor the change in the refractive index at the surface, which is proportional to the amount of bound inhibitor.

  • Data Analysis:

    • From the association and dissociation curves, calculate the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Cell-Based Assays for Cellular Potency and Selectivity

The ultimate test of a Caspase-9 inhibitor's utility is its ability to function in a cellular context. Cell-based assays are crucial for determining cellular potency, selectivity, and the ability to prevent apoptosis.

Protocol: Cell-Based Caspase-9 Activity Assay

This assay measures the activity of Caspase-9 within cells that have been induced to undergo apoptosis.

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., Jurkat cells).

    • Pre-treat the cells with various concentrations of the Caspase-9 inhibitor.

    • Induce apoptosis using a known stimulus (e.g., staurosporine, etoposide).

  • Cell Lysis and Assay:

    • Lyse the cells to release the intracellular contents.

    • Perform a fluorometric or colorimetric Caspase-9 activity assay on the cell lysates as described in Section 3.1.

  • Data Analysis:

    • Determine the EC50 value (the effective concentration of the inhibitor that reduces Caspase-9 activity by 50% in cells).

Protocol: Cell Viability and Apoptosis Assays

To confirm that the inhibition of Caspase-9 translates to a functional outcome, cell viability and apoptosis assays are performed.

  • Cell Treatment:

    • Treat cells with an apoptosis-inducing agent in the presence or absence of the Caspase-9 inhibitor.

  • Viability Assessment:

    • Measure cell viability using assays such as MTT or CellTiter-Glo.

  • Apoptosis Assessment:

    • Quantify apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring the activity of downstream effector caspases (Caspase-3/7).

Section 4: The Path Forward and Clinical Landscape

Despite the clear rationale for targeting Caspase-9, the clinical development of selective inhibitors has been challenging.[18][19] Many early-generation caspase inhibitors were broad-spectrum and lacked the specificity required for therapeutic use, leading to off-target effects.[3] For instance, the pan-caspase inhibitor Emricasan (IDN-6556) entered clinical trials for various liver diseases but did not meet its primary efficacy endpoints.[18][19]

The future of Caspase-9 inhibitor development lies in the discovery of highly selective, potent, and bioavailable molecules. A deeper understanding of the allosteric regulation of Caspase-9 and the application of structure-based drug design will be instrumental in achieving this goal. The development of isoform-specific inhibitors, such as those that can distinguish between Caspase-9a and the anti-apoptotic Caspase-9b, may also offer new therapeutic avenues.[5] As our understanding of the multifaceted roles of Caspase-9 in both health and disease continues to grow, so too will the opportunities for the development of novel and effective therapies.[18][20]

References

  • Avrutsky, M. & Troy, C. M. (2021). Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease. Frontiers in Pharmacology, 12, 696359. [Link]

  • Li, J., & Yuan, J. (2017). Caspase-9: structure, mechanisms and clinical application. Oncotarget, 8(16), 27697–27709. [Link]

  • Wikipedia. (n.d.). Caspase-9. In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Singh, S., Singh, T. G., & Sharma, N. (2022). Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury. Current Neuropharmacology, 20(1), 169–185. [Link]

  • Avrutsky, M., & Troy, C. M. (2021). Caspase-9 activation, cleavage substrates, and cellular functions. [Diagram]. ResearchGate. [Link]

  • Zivic, D., et al. (2011). Overexpression of Caspase-9 Triggers Its Activation and Apoptosis in Vitro. Croatian Medical Journal, 52(3), 360-368. [Link]

  • García-Calvo, M., et al. (2002). Small molecule inhibitors of Apaf-1-related caspase-3/-9 activation that control mitochondrial-dependent apoptosis. The Journal of biological chemistry, 277(47), 44787–44795. [Link]

  • Hardy, J. A., et al. (2015). Inhibition of caspase-9 by stabilized peptides targeting the dimerization interface. Scientific reports, 5, 12645. [Link]

  • Li, J., & Yuan, J. (2017). Caspase-9: structure, mechanisms and clinical application. Oncotarget, 8(16), 27697–27709. [Link]

  • Biocompare. (n.d.). Caspase 9 Inhibitors. Biocompare. [Link]

  • Li, J., & Yuan, J. (2017). Caspase-9: structure, mechanisms and clinical application. Semantic Scholar. [Link]

  • Hardy, J. A., et al. (2004). A Class of Allosteric, Caspase Inhibitors Identified by High-Throughput Screening. Cell, 116(4), 587-597. [Link]

  • Thornberry, N. A., et al. (1998). Inhibition of human caspases by peptide-based and macromolecular inhibitors. The Journal of biological chemistry, 273(49), 32677–32685. [Link]

  • BosterBio. (n.d.). Caspase 9 Colorimetric Cell-Based ELISA Kit. BosterBio. [Link]

  • MBL. (n.d.). Caspase-9 inhibitor Z-LEHD-FMK. Medical & Biological Laboratories Co., Ltd. [Link]

  • Vaxine Pty Ltd. (2024). Peptide-Based Anti-PCSK9 Product for Long-Lasting Management of Hypercholesterolemia. Preprints.org. [Link]

  • Avrutsky, M. & Troy, C. M. (2021). Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease. PMC. [Link]

  • Wilson, K. P., et al. (2021). A long way to go: caspase inhibitors in clinical use. Cell Death & Differentiation, 28(10), 2825–2827. [Link]

  • Ozoren, N., et al. (2000). The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand. Cancer research, 60(22), 6259–6265. [Link]

  • Hardy, J. A., et al. (2004). Discovery of an allosteric site in the caspases. Proceedings of the National Academy of Sciences of the United States of America, 101(34), 12461–12466. [Link]

  • Scheer, J. M., et al. (2006). A common allosteric site and mechanism in caspases. Proceedings of the National Academy of Sciences of the United States of America, 103(20), 7595–7600. [Link]

  • Elabscience. (n.d.). Caspase 9 Activity Assay Kit(Colorimetric Method). Elabscience. [Link]

  • Ghorbani, N., et al. (2024). The concealed side of caspases: beyond a killer of cells. Cell Death & Disease, 15(1), 3. [Link]

  • Chen, Y. L., et al. (2023). Caspase-9 inhibition triggers Hsp90-based chemotherapy-mediated tumor intrinsic innate sensing and enhances antitumor immunity. Journal for ImmunoTherapy of Cancer, 11(12), e007621. [Link]

Sources

Ac-LEHD-CMK: A Precision Tool for Dissecting the Intrinsic Apoptotic Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ac-LEHD-CMK (N-Acetyl-Leu-Glu-His-Asp-Chloromethylketone) is a cell-permeable, irreversible inhibitor of Caspase-9 , the initiator caspase of the intrinsic (mitochondrial) apoptotic pathway. Unlike pan-caspase inhibitors (e.g., Z-VAD-FMK) which blunt all apoptotic signaling, Ac-LEHD-CMK allows researchers to selectively blockade mitochondrial-driven death signaling while leaving extrinsic (death receptor) pathways largely intact. This guide outlines the mechanistic basis, experimental protocols, and critical validation steps required to use Ac-LEHD-CMK effectively in cell biology and drug discovery research.

Mechanistic Foundation

The Target: Caspase-9 and the Intrinsic Pathway

Apoptosis is executed via two primary signaling axes: the extrinsic pathway (death receptor-mediated) and the intrinsic pathway (mitochondrial-mediated).[1] Caspase-9 is the apical initiator of the intrinsic pathway. Upon cellular stress (DNA damage, oxidative stress), mitochondria release Cytochrome c , which binds to Apaf-1 (Apoptotic protease activating factor-1).[2] This complex recruits Pro-caspase-9 to form the Apoptosome , leading to Caspase-9 activation and subsequent cleavage of executioner Caspase-3/7.

Chemical Logic of Ac-LEHD-CMK

The inhibitor is designed with three functional components:

  • Ac (Acetyl Group): N-terminal capping group that enhances stability and cell permeability compared to free peptides.

  • LEHD (Leu-Glu-His-Asp): The tetrapeptide sequence that mimics the specific substrate recognition motif of Caspase-9. This ensures the molecule docks preferentially into the Caspase-9 active site.

  • CMK (Chloromethylketone): The "warhead." This electrophilic group acts as a suicide substrate. Once the LEHD motif guides the molecule to the active site, the CMK group reacts with the catalytic cysteine residue (Cys287 in human Caspase-9), forming a covalent thioether bond. This irreversibly inactivates the enzyme.

IntrinsicPathway Stress Cellular Stress (DNA Damage/Oxidative) Mito Mitochondria Stress->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Complex (Apaf-1 + Cyt c + Pro-Caspase-9) CytC->Apoptosome + Apaf-1 Apaf1 Apaf-1 Apaf1->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Dimerization/Cleavage Casp3 Caspase-3 Activation (Execution) ActiveCasp9->Casp3 Inhibitor Ac-LEHD-CMK (Irreversible Inhibition) Inhibitor->ActiveCasp9 Blocks

Figure 1: Mechanism of Action.[3] Ac-LEHD-CMK selectively blocks the intrinsic cascade at the post-mitochondrial level.

Technical Specifications

ParameterSpecification
Molecular Weight ~650-700 Da (varies slightly by salt form)
Solubility Soluble in DMSO (>10 mM). Insoluble in water.
Appearance White to off-white lyophilized powder.
Storage (Powder) -20°C, desiccated. Stable for >1 year.
Storage (Solution) -20°C or -80°C. Avoid freeze-thaw cycles. Stable for ~3-6 months.
Specificity High for Caspase-9.[1][4] Potential cross-reactivity with Caspase-4/5 and Cathepsin B at high concentrations (>50 µM).

Experimental Protocol: Inhibition of Apoptosis[5][6][7][8]

Reconstitution

Critical Step: Do not attempt to dissolve directly in aqueous buffer (PBS/Media).

  • Bring the vial to room temperature before opening to prevent moisture condensation.

  • Dissolve powder in high-grade (anhydrous) DMSO to create a 10 mM or 20 mM Stock Solution .

  • Vortex until completely dissolved.

  • Aliquot into small volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

Cell Treatment Workflow

To effectively inhibit apoptosis, the inhibitor must be present before the caspase activation cascade begins.

Step-by-Step:

  • Seed Cells: Plate cells (e.g., HeLa, Jurkat, HCT116) and allow them to adhere/equilibrate (usually 12-24 hours).

  • Pre-treatment:

    • Dilute the DMSO stock into pre-warmed culture media.

    • Typical Working Concentration: 20 µM – 50 µM.

    • Note: Maintain DMSO concentration < 0.5% (optimally < 0.1%) to avoid solvent toxicity.

    • Add media containing Ac-LEHD-CMK to cells.

    • Incubate: 30 minutes to 1 hour at 37°C.

  • Induction:

    • Add the apoptotic stimulus (e.g., Staurosporine, Etoposide) directly to the media containing the inhibitor. Do not wash out the inhibitor.

  • Assay: Harvest cells at the appropriate time point (e.g., 6h, 12h, 24h) for analysis.

ProtocolWorkflow Stock 1. Prepare Stock (DMSO, 10-20mM) PreTreat 2. Pre-Treatment (20-50µM, 30-60 min) Stock->PreTreat Induce 3. Induce Apoptosis (Keep Inhibitor Present) PreTreat->Induce Assay 4. Validation Assay (Western/Annexin V) Induce->Assay

Figure 2: Experimental Timeline. Pre-incubation is essential for intracellular accumulation prior to caspase activation.

Validation & Data Interpretation

Trustworthy research requires self-validating protocols. Simply adding the inhibitor is not enough; you must prove it worked.

Western Blotting (The Gold Standard)
  • Target: Caspase-3 Cleavage.[2]

  • Rationale: Caspase-9 activates Caspase-3.[2] If Ac-LEHD-CMK is effective, you should see a reduction in the cleaved (active) p17/p19 fragments of Caspase-3 compared to the "Inducer Only" control.

  • Expected Result:

    • Control: No Cleaved Caspase-3.

    • Inducer: Strong Cleaved Caspase-3 band.

    • Inducer + Ac-LEHD-CMK: Weak or absent Cleaved Caspase-3 band.

Colorimetric/Fluorometric Activity Assays
  • Method: Lyse cells and incubate lysate with a Caspase-9 substrate (e.g., Ac-LEHD-pNA).

  • Note: Since Ac-LEHD-CMK is irreversible, it binds the enzyme in the cell. However, if you add it during the lysis step (ex vivo), it may artifactually inhibit the enzyme. The most rigorous test is treating live cells, then washing (if reversible) or lysing and checking downstream activity (Caspase-3).

Flow Cytometry (Annexin V / PI)[6]
  • Observation: Reduction in the Annexin V+/PI- (early apoptotic) population.

  • Caveat: Caspase inhibition often blocks the morphological features of apoptosis and DNA fragmentation but may not prevent cell death entirely (cells may shift to necrosis or "caspase-independent cell death").

Critical Analysis & Troubleshooting

Specificity and Off-Target Effects

While Ac-LEHD-CMK is optimized for Caspase-9, peptide-based inhibitors are rarely 100% specific.

  • Cathepsins: The CMK warhead can alkylate cysteine proteases like Cathepsin B. If your apoptotic stimulus involves lysosomal permeabilization, use a specific Cathepsin inhibitor control.

  • Caspase-4/5: At high concentrations (>50-100 µM), cross-reactivity with inflammatory caspases (Caspase-4/5) may occur [1, 2].

  • Recommendation: Perform a dose-response curve (1, 10, 20, 50 µM). Use the lowest effective concentration to minimize off-target artifacts.

Stability

The chloromethylketone (CMK) group is reactive.

  • In Culture: It is stable for the duration of typical apoptosis assays (24-48h).

  • In Vivo: CMK inhibitors have short half-lives in vivo due to rapid clearance and reactivity with blood proteins. For animal studies, Q-VD-OPh (a broad-spectrum inhibitor with better stability) or specific genetic knockouts are often preferred, though Ac-LEHD-CMK is used in acute ischemia models via local perfusion [3].

Common Pitfalls
  • Precipitation: Adding the DMSO stock directly to cold media can cause the peptide to precipitate. Always add to warm media and mix immediately.

  • Timing: Adding the inhibitor after the stimulus (e.g., 2 hours post-staurosporine) is usually too late, as the caspase cascade acts rapidly once initiated.

References

  • BenchChem. (2025).[1][5] Z-LEHD-FMK: A Technical Guide to a Specific Caspase-9 Inhibitor. Retrieved from

  • MBL International. (2000). Caspase-9 inhibitor Z-LEHD-FMK Datasheet. Retrieved from

  • Sodhi, R. K., et al. (2009). Protective effects of caspase-9 and poly(ADP-ribose) polymerase inhibitors on ischemia-reperfusion-induced myocardial injury. Archives of Pharmacal Research, 32(7), 1037-1043.
  • Garcia-Calvo, M., et al. (1998). Inhibition of human caspases by peptide-based and macromolecular inhibitors. Journal of Biological Chemistry, 273(49), 32608-32613.[6]

  • R&D Systems. Caspase-9 Inhibitor Z-LEHD-FMK Product Details. Retrieved from

Sources

Understanding the LEHD peptide sequence in caspase-9 recognition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Understanding the LEHD peptide sequence in caspase-9 recognition Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Mechanisms, Assay Development, and Specificity Challenges[1]

Executive Summary

The tetrapeptide sequence Leu-Glu-His-Asp (LEHD) represents the canonical substrate recognition motif for Caspase-9 , the apical initiator protease of the intrinsic apoptotic pathway.[1] While widely utilized in fluorogenic assays (e.g., Ac-LEHD-AFC) and irreversible inhibitors (e.g., Z-LEHD-FMK), the interaction between Caspase-9 and LEHD is structurally and kinetically distinct from executioner caspases.[1] Unlike Caspase-3, which possesses a pre-formed active site, Caspase-9 relies on an "induced conformation" mechanism driven by dimerization on the Apoptosome.[1]

This guide analyzes the structural basis of LEHD recognition, provides validated protocols for assaying Caspase-9 activity (including the critical "Kosmotropic Activation" technique), and addresses the often-overlooked specificity pitfalls regarding cross-reactivity with Caspase-8 and Caspase-4/5.

Molecular Mechanism of LEHD Recognition

The S1-S4 Substrate Specificity Pockets

Caspases recognize tetrapeptide sequences labeled P4-P3-P2-P1, which bind to corresponding pockets S4-S3-S2-S1 on the enzyme.[1] Cleavage occurs after the P1 Aspartate residue.

  • P1 (Aspartic Acid - D): The S1 pocket is highly conserved across all caspases, anchored by Arg-179 and Arg-341 (Caspase-1 numbering).[1] It strictly requires Aspartate.[1]

  • P2 (Histidine - H): The S2 pocket in Caspase-9 is relatively open but accommodates the bulky imidazole ring of Histidine.

  • P3 (Glutamic Acid - E): The S3 pocket is solvent-exposed and tolerates various residues, though Glutamic acid provides favorable electrostatic interactions.[1]

  • P4 (Leucine - L): The S4 pocket is the primary determinant of specificity for initiator caspases. In Caspase-9, this pocket is a large, hydrophobic cleft formed by Trp-340 and surrounding loops.[1] It preferentially binds bulky hydrophobic residues like Leucine or Isoleucine, distinguishing it from the small S4 pocket of Caspase-1 (which prefers Tyrosine/Tryptophan) or the Asp-preferring S4 pocket of Caspase-3.[1]

The "Induced Fit" Activation Model

Unlike Caspase-3, the active site of monomeric Caspase-9 is misaligned and catalytically incompetent. The loops forming the substrate groove (L2, L3, L4) are disordered.[1]

  • Monomeric State: The S1 and S4 pockets are malformed; LEHD cannot bind effectively.

  • Apoptosome Recruitment: Binding to Apaf-1 forces Caspase-9 dimerization.[2][3]

  • Active Dimer: Dimerization stabilizes the loop bundle, ordering the active site to accept the LEHD motif.

Caspase9_Activation ProC9 Pro-Caspase-9 (Monomer, Inactive) Apoptosome Apoptosome Complex ProC9->Apoptosome CARD-CARD Interaction CytoC Cytochrome c Release Apaf1 Apaf-1 Oligomerization CytoC->Apaf1 dATP Apaf1->Apoptosome DimerC9 Caspase-9 Dimer (Active Conformation) Apoptosome->DimerC9 Induced Proximity Substrate LEHD Substrate Cleavage DimerC9->Substrate Catalytic Competence

Figure 1: The "Induced Proximity" model.[1][4] Caspase-9 requires dimerization on the Apoptosome to stabilize the active site loops for LEHD recognition.

Diagnostic Applications: Assay Development

Kinetic Parameters of Ac-LEHD-AFC

When designing assays, it is critical to note that Caspase-9 is catalytically "slower" than executioner caspases.[1]

ParameterValue (Approx.)Significance

(LEHD)
~50 - 100

Relatively weak affinity compared to Casp-3/DEVD (

).[1] Requires high substrate concentration for saturation.[1]

~0.5 - 1.0

Turnover number is low.[1] Assays require longer incubation times (1-2 hours).[1]

~

Catalytic efficiency is moderate.[1] Sensitive detection requires fluorogenic (AFC/AMC) rather than colorimetric (pNA) readouts for low-abundance samples.[1]
Protocol: The "Kosmotropic Activation" Trick

Context: Researchers often struggle to measure recombinant Caspase-9 activity because purified Caspase-9 (without Apaf-1) is a monomer and largely inactive.[1] Solution: Use a kosmotropic salt (Sodium Citrate) to force dimerization in vitro, mimicking the Apoptosome environment.[1]

Step-by-Step Methodology:

  • Buffer Preparation:

    • Base: 100 mM HEPES (pH 7.5).

    • Reductant: 10 mM DTT (Critical: Add fresh. Oxidized Cys-287 inactivates the enzyme).

    • Activator: 0.1 M - 1.0 M Sodium Citrate .[1] (Note: 10 mM is insufficient for purified enzyme; high ionic strength is needed to dehydrate the interface and force dimerization).

    • Stabilizer: 10% Sucrose or Glycerol.[1]

  • Enzyme Prep: Dilute recombinant Caspase-9 to 100-200 nM in the buffer.

  • Substrate Addition: Add Ac-LEHD-AFC to a final concentration of 100

    
     (saturating conditions).
    
  • Measurement: Monitor fluorescence (

    
    ) kinetically at 37°C.
    
    • Validation: Activity should increase log-linearly with Citrate concentration up to ~0.8 M.[1]

Therapeutic & Inhibitory Applications: Specificity Challenges

The Z-LEHD-FMK Specificity Trap

The inhibitor Z-LEHD-FMK is marketed as a Caspase-9 specific inhibitor.[1][5] However, "specific" is relative.

  • Cross-Reactivity: LEHD-based compounds significantly inhibit Caspase-4 and Caspase-5 (Inflammatory caspases) and, at higher concentrations, Caspase-8 .[1]

  • Caspase-8 Pitfall: Caspase-8 prefers IETD but can cleave LEHD with surprising efficiency.[1] In some cell lines, "Caspase-9 activity" measured by LEHD cleavage is actually 30-50% Caspase-8 activity.[1]

Validating Caspase-9 Dependence

To claim Caspase-9 specificity, you must use a Subtraction Strategy .[1]

Protocol:

  • Total LEHD Activity: Measure Ac-LEHD-AFC cleavage in lysate.

  • Caspase-8 Exclusion: Pre-treat a parallel sample with Z-IETD-FMK (low concentration, ~1-5

    
    ).[1]
    
    • Note: At low concentrations, IETD-FMK blocks Casp-8 but spares Casp-9.[1]

  • Calculation:

    
    
    (Wait, this is standard inhibition. Better approach:)
    
    
    
    
    Actually, the most robust method is immunodepletion or using Apaf-1-/- lysates, but chemically:
    • Use Z-LEHD-FMK to block Casp-9.[1][5][6]

    • Use Z-IETD-FMK to block Casp-8.[1][6]

    • If Z-IETD-FMK inhibits your "LEHD-ase" signal significantly, your assay is contaminated by Caspase-8.[1]

Specificity_Check Start Detected LEHD-AFC Cleavage Check1 Is signal inhibited by Z-IETD-FMK (1-5 µM)? Start->Check1 Result1 Contamination: Signal includes Caspase-8 Check1->Result1 Yes Result2 Likely Caspase-9 Activity Check1->Result2 No Check2 Is signal inhibited by Z-LEVD-FMK (Casp-4 inhibitor)? Result2->Check2 Result3 Contamination: Signal includes Caspase-4/5 Check2->Result3 Yes Final Validated Caspase-9 Signal Check2->Final No

Figure 2: Specificity Decision Tree. Essential for distinguishing Caspase-9 activity from Caspase-8 or -4/5 in complex lysates.[1]

References

  • Stennicke, H. R., et al. (2001).[1] "Caspase-9 can be activated without proteolytic processing." Nature, 399(6736): 549-557.[1] Link

  • Pop, C., et al. (2006).[1] "The apoptosome activates caspase-9 by dimerization."[2][3][4][7][8] Molecular Cell, 22(2): 269-278.[1] Link

  • Garcia-Calvo, M., et al. (1998).[1] "Inhibition of human caspases by peptide-based and macromolecular inhibitors." Journal of Biological Chemistry, 273(49): 32608-32613.[1] Link

  • McStay, G. P., et al. (2008).[1] "Caspase-9 activation by the apoptosome." Cell Death & Differentiation, 15: 322–331.[1] Link

  • Talanian, R. V., et al. (1997).[1] "Substrate specificities of caspase family proteases." Journal of Biological Chemistry, 272(15): 9677-9682.[1] Link

Sources

Ac-LEHD-CMK: A Mechanistic Probe for Interrogating the Mitochondrial Apoptosis Pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

This guide provides a comprehensive technical overview of the caspase-9 inhibitor, N-Acetyl-L-leucyl-L-glutamyl-L-histidyl-L-aspartic acid chloromethyl ketone (Ac-LEHD-CMK), and its application in studying the mitochondrial (intrinsic) pathway of apoptosis. We will delve into the core mechanism of this pathway, the specific role and biochemical action of Ac-LEHD-CMK, and provide validated experimental protocols for its use in a research setting.

The Intrinsic Pathway: A Mitochondrial Gatekeeper of Cell Fate

Programmed cell death, or apoptosis, is a fundamental process essential for tissue homeostasis and development.[1][2] The intrinsic pathway is a major route to apoptosis, governed by the mitochondria in response to cellular stress signals such as DNA damage, growth factor deprivation, or cytotoxic insults.[2][3]

The commitment step in this pathway is Mitochondrial Outer Membrane Permeabilization (MOMP). This event, tightly regulated by the Bcl-2 family of proteins, leads to the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[1][3] The most critical of these is cytochrome c .[1][4][5]

Once in the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1).[4][6] This binding, in the presence of dATP/ATP, induces a conformational change in Apaf-1, promoting its oligomerization into a heptameric, wheel-like protein complex known as the apoptosome .[4][6][7][8]

The apoptosome serves as the activation platform for the key initiator caspase of the intrinsic pathway: caspase-9 .[7] Procaspase-9, the inactive zymogen form, is recruited to the apoptosome via its Caspase Recruitment Domain (CARD), leading to its dimerization and subsequent activation through a mechanism of induced proximity.[9] Active caspase-9 then initiates a downstream proteolytic cascade by cleaving and activating executioner caspases, such as caspase-3 and caspase-7.[4][10][11] These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4][5]

Mitochondrial_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol CytoC_mito Cytochrome c Apaf1 Apaf-1 CytoC_mito->Apaf1 binds MOMP MOMP MOMP->CytoC_mito releases Apoptosome Apoptosome Assembly Apaf1->Apoptosome forms ProCasp9 Procaspase-9 ProCasp9->Apoptosome recruited to Casp9 Active Caspase-9 Apoptosome->Casp9 activates ProCasp3 Procaspase-3 Casp9->ProCasp3 cleaves & activates Casp3 Active Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis executes AcLEHDCMK Ac-LEHD-CMK AcLEHDCMK->Casp9 irreversibly inhibits Stress Cellular Stress (e.g., DNA Damage) Stress->MOMP induces

Figure 1. The Mitochondrial Apoptosis Pathway and the point of inhibition by Ac-LEHD-CMK.

Ac-LEHD-CMK: A Specific Inhibitor of Caspase-9

Ac-LEHD-CMK is a synthetic, cell-permeable tetrapeptide (Leu-Glu-His-Asp) that acts as a highly specific and irreversible inhibitor of caspase-9.[12][13][14]

  • Mechanism of Action: The peptide sequence LEHD mimics the cleavage site recognized by caspase-9 in its natural substrates. The C-terminal chloromethylketone (CMK) group is the key to its inhibitory action. This reactive group forms a covalent thioether bond with the cysteine residue in the active site of caspase-9, thereby irreversibly inactivating the enzyme.[15] This high specificity allows researchers to functionally dissect the role of caspase-9 from other caspases in the apoptotic cascade.

  • Causality in Experimental Design: The use of Ac-LEHD-CMK allows for the direct interrogation of caspase-9's role. If treatment with an apoptotic stimulus in the presence of Ac-LEHD-CMK prevents the activation of downstream effectors (like caspase-3) and abrogates cell death, it provides strong evidence that the observed apoptosis is dependent on the mitochondrial pathway proceeding through caspase-9.

Key Inhibitor Characteristics
PropertyDescriptionSource(s)
Full Name N-acetyl-L-leucyl-L-α-glutamyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-histidinamide[16]
Synonyms Caspase-9 Inhibitor III[12][13]
Target Caspase-9[12][17]
Inhibition Irreversible, covalent modification of the active site cysteine.[15]
Formulation Typically supplied as a solid powder (trifluoroacetate salt).[14][16]
Solubility Soluble in DMSO and water.[12][16]
Working Conc. Effective concentrations are context-dependent; ranges from 0.07-100 µM have been reported in various assays.[12][16][17]
A Note on Specificity and Off-Target Effects

While Ac-LEHD-CMK is highly selective for caspase-9, no inhibitor is perfectly specific.[18] At high concentrations, chloromethylketone-based inhibitors can potentially react with other cellular cysteine proteases. Therefore, it is critical to perform dose-response experiments to determine the minimal effective concentration. Furthermore, including a control peptide with a scrambled sequence but the same CMK group can help validate that the observed effects are due to specific caspase-9 inhibition and not non-specific toxicity of the reactive group.[15][19]

Experimental Protocols for Studying Ac-LEHD-CMK's Effects

To validate the inhibitory effect of Ac-LEHD-CMK on the mitochondrial pathway, a logical experimental workflow is required. This typically involves inducing apoptosis, treating with the inhibitor, and measuring caspase activity and downstream apoptotic markers.

Experimental_Workflow cluster_Setup Experimental Setup cluster_Processing Sample Processing cluster_Analysis Downstream Analysis Culture 1. Cell Culture (e.g., HeLa, Jurkat) Treatment 2. Treatment Groups - Vehicle Control - Apoptotic Inducer (e.g., Staurosporine) - Inducer + Ac-LEHD-CMK - Ac-LEHD-CMK alone Culture->Treatment Harvest 3. Harvest Cells (e.g., 4-24h post-treatment) Treatment->Harvest Lysis 4. Cell Lysis (Prepare cytosolic extract) Harvest->Lysis FACS 6c. Flow Cytometry (Annexin V/PI Staining) Harvest->FACS Quant 5. Protein Quantification (e.g., BCA Assay) Lysis->Quant CaspAssay 6a. Caspase Activity Assay (Colorimetric/Fluorometric) Quant->CaspAssay WB 6b. Western Blot (Cleaved Caspase-3, PARP) Quant->WB

Figure 2. A generalized workflow for assessing the efficacy of Ac-LEHD-CMK.
Protocol 3.1: Caspase-9 Activity Assay (Colorimetric)

This protocol is designed to quantify caspase-9 activity in cell lysates by measuring the cleavage of a specific colorimetric substrate, LEHD-pNA (p-nitroanilide). This method provides a direct, quantitative measure of Ac-LEHD-CMK's inhibitory efficacy. The protocol is adapted from standard methodologies.[20]

A. Reagent Preparation

  • Cell Lysis Buffer: Prepare a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA). Store at 4°C. Add DTT fresh before use.

  • 2X Reaction Buffer: Prepare a buffer containing 100 mM HEPES, pH 7.4, 20% Glycerol, 0.5 M DTT. Store at -20°C. Add DTT immediately before use.[20]

  • Substrate Stock (LEHD-pNA): Prepare a 4 mM stock solution of the colorimetric substrate LEHD-pNA in DMSO. Store protected from light at -20°C.

  • Ac-LEHD-CMK Stock: Prepare a 10 mM stock solution of Ac-LEHD-CMK in sterile DMSO. Aliquot and store at -20°C to avoid freeze-thaw cycles.[12]

B. Cell Treatment and Lysis

  • Seed cells (e.g., 1-2 x 10⁶ cells per condition) and allow them to adhere overnight.

  • Pre-incubate cells with the desired concentration of Ac-LEHD-CMK (e.g., 20-50 µM) or vehicle (DMSO) for 1-2 hours.

  • Induce apoptosis using a known stimulus (e.g., Staurosporine, Etoposide). Include a non-induced control.

  • Incubate for the desired period (e.g., 4-8 hours).

  • Harvest cells (including floating cells) by centrifugation at 600 x g for 5 minutes.

  • Wash the cell pellet once with ice-cold PBS.

  • Resuspend the pellet in 50-100 µL of ice-cold Cell Lysis Buffer.

  • Incubate on ice for 10-15 minutes.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube. This is your lysate.

C. Protein Quantification

  • Determine the protein concentration of each lysate using a standard method like the BCA assay.[21] This is a critical step for self-validation, as it allows you to normalize caspase activity to the total protein amount, ensuring equal loading.

D. Caspase-9 Assay

  • In a 96-well microplate, add 50-100 µg of protein from each lysate into separate wells.

  • Adjust the volume of each well to 50 µL with Cell Lysis Buffer.

  • Add 50 µL of 2X Reaction Buffer (with freshly added DTT) to each well.

  • Add 5 µL of the 4 mM LEHD-pNA substrate stock to each well (final concentration: 200 µM).

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm using a microplate reader.[20]

  • Data Analysis: The absorbance is directly proportional to the amount of p-NA released, and thus to caspase-9 activity. Normalize the readings by subtracting the blank (buffer + substrate only). Calculate the fold-increase in activity relative to the un-induced control. A significant reduction in absorbance in the Inducer + Ac-LEHD-CMK group compared to the Inducer only group confirms the inhibitory action.

Protocol 3.2: Validation by Western Blot for Downstream Events

To confirm that the inhibition of caspase-9 blocks the downstream apoptotic cascade, perform a Western blot on the same cell lysates.

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each lysate with 2x Laemmli sample buffer. Boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate proteins on a 12% polyacrylamide gel and transfer them to a PVDF membrane.[21]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against cleaved caspase-3 . This is a direct substrate of caspase-9.

    • Incubate with a primary antibody against cleaved PARP . This is a key substrate of caspase-3 and a hallmark of apoptosis.[22]

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection.

  • Expected Outcome: Apoptosis induction should show strong bands for cleaved caspase-3 and cleaved PARP. In samples co-treated with Ac-LEHD-CMK, these bands should be significantly reduced or absent, demonstrating a functional block in the apoptotic cascade downstream of caspase-9.

Conclusion

Ac-LEHD-CMK is an invaluable tool for researchers investigating the mitochondrial pathway of apoptosis. Its specificity as an irreversible inhibitor of caspase-9 allows for the precise dissection of this pathway's contribution to a given cell death phenomenon. By combining its use with quantitative enzymatic assays and downstream validation methods like Western blotting, researchers can generate robust, trustworthy data elucidating the molecular mechanisms of apoptosis. Proper experimental design, including dose-response curves and appropriate controls, is paramount to leveraging the full potential of this powerful chemical probe.

References

  • Shi, Y. (2004). Caspase activation: revisiting the induced proximity model. Cell, 117(7), 855-858. Sourced from a review of caspase-9 activation mechanisms. [Link]

  • Apoptosis. (n.d.). Wikipedia. Retrieved from [Link]

  • Krajewska, M., et al. (2002). Release of caspase-9 from mitochondria during neuronal apoptosis and cerebral ischemia. Proceedings of the National Academy of Sciences, 99(5), 3288-3293. [Link]

  • Li, P., et al. (1997). Cytochrome c and dATP-dependent formation of Apaf-1/caspase-9 complex is a key event in apoptosis. Cell, 91(4), 479-489. Sourced from a foundational paper on apoptosome formation. [Link]

  • Brentnall, M., et al. (2013). Caspase-9, Bcl-2 and p53 in apoptosis. Journal of Cell Science, 126(Pt 22), 5143-5151. Sourced from a review of caspase feedback loops. [Link]

  • Susin, S. A., et al. (1999). Mitochondrial release of caspase-2 and -9 during the apoptotic process. Journal of Experimental Medicine, 189(2), 381-394. [Link]

  • How Apaf1 and Apoptosomes Trigger Caspase Activation in Intrinsic Apoptosis (Part 2). (2020). YouTube. Retrieved from [Link]

  • Zou, H., et al. (1999). Role of cytochrome c and dATP/ATP hydrolysis in Apaf-1-mediated caspase-9 activation and apoptosis. The Journal of biological chemistry, 274(17), 11549–11556. [Link]

  • Caspase-9 Inhibitor III - CAS 403848-57-7 - Calbiochem. (n.d.). Merck Millipore. Retrieved from [Link]

  • Cheng, T. C., et al. (2016). Atomic structure of the apoptosome: mechanism of cytochrome c- and dATP-mediated activation of Apaf-1. Genes & development, 30(20), 2304–2315. [Link]

  • CasPASE™ Apoptosis Fluorometic Assay with Cell Lysate. (2016). Protocols.io. Retrieved from [Link]

  • Efficacy of the combinations on apoptotic cell death in CMK (a–c) and... (n.d.). ResearchGate. Retrieved from [Link]

  • Caspase Protocols in Mice. (2014). Methods in Molecular Biology. [Link]

  • The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand. (2004). Cancer Research. [Link]

  • Mitochondrial apoptotic pathways. (2004). Biocell. [Link]

  • The mitochondrial pathways of apoptosis. (2007). British Medical Bulletin. [Link]

  • Mitochondrial Control of Apoptosis. (n.d.). Creative BioMart. Retrieved from [Link]

  • Programmed Cell Death Alterations Mediated by Synthetic Indole Chalcone Resulted in Cell Cycle Arrest, DNA Damage, Apoptosis and Signaling Pathway Modulations in Breast Cancer Model. (2022). MDPI. [Link]

  • Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease. (2021). Frontiers in Cell and Developmental Biology. [Link]

  • D-M159 Synergistically Induces Apoptosis in HeLa Cells Through Endoplasmic Reticulum Stress and Mitochondrial Dysfunction. (2024). MDPI. [Link]

  • The mitochondrial pathway of apoptosis. (2012). YouTube. Retrieved from [Link]

  • The broad-spectrum caspase inhibitor Boc-Asp-CMK induces cell death in human leukaemia cells. (2008). Toxicology in Vitro. [Link]

  • Inhibition of Caspases Increases the Sensitivity of L929 Cells to Necrosis Mediated by Tumor Necrosis Factor. (1998). Journal of Experimental Medicine. [Link]

  • Target specificity and off-target effects as determinants of cancer drug efficacy. (2008). Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Effect of caspase 9 inhibitor LEHD-CHO on caspase activation.... (n.d.). ResearchGate. Retrieved from [Link]

  • Apoptotic events induced by synthetic naphthylchalcones in human acute leukemia cell lines. (2016). Investigational New Drugs. [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2019). Science Translational Medicine. [Link]

  • Lethal and Non-Lethal Functions of Caspases in the DNA Damage Response. (2021). MDPI. [Link]

  • Necrotic Effect versus Apoptotic Nature of Camptothecin in Human Cervical Cancer Cells. (2013). Avicenna Journal of Medical Biotechnology. [Link]

  • The Role of Apoptosis-Induced Proliferation for Regeneration and Cancer. (2013). Cold Spring Harbor Perspectives in Biology. [Link]

  • Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants. (2020). Plants (Basel, Switzerland). [Link]

  • Synthetic Difference-in-Differences. (2021). American Economic Review. [Link]

Sources

Technical Guide: Non-Apoptotic Functions of Caspase-9 and Pharmacological Modulation via Ac-LEHD-CMK

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Historically categorized solely as the initiator of the intrinsic apoptotic cascade, Caspase-9 (Casp9) has emerged as a pleiotropic enzyme governing vital non-lethal cellular processes.[1] This guide delineates the mechanistic divergence of Casp9 in myogenic differentiation , synaptic plasticity (LTD) , and autophagy regulation . It provides a rigorous framework for utilizing Ac-LEHD-CMK , a specific irreversible inhibitor, to dissect these pathways without confounding data with apoptotic artifacts.

Part 1: The Non-Canonical Paradigm of Caspase-9

Structural Basis of Divergence

The canonical view posits Casp9 activation solely via the Apaf-1 apoptosome, leading to inevitable cell death. However, non-apoptotic signaling relies on sublethal, spatially restricted activation .

  • Canonical (Apoptotic): Global mitochondrial outer membrane permeabilization (MOMP) releases massive Cytochrome c, forming the heptameric apoptosome. This leads to runaway Casp9 activation and subsequent Casp3-mediated cellular demolition.

  • Non-Canonical (Physiological): Activation is transient or spatially confined (e.g., at the synaptic terminal or localized mitochondrial subsets). In these contexts, Casp9 cleaves specific substrates (like cytoskeletal remodelers) without triggering the "point of no return."

Key Non-Apoptotic Pathways
A. Myogenic Differentiation (Myogenesis)

In skeletal muscle progenitors (myoblasts), Casp9 activity is obligate for fusion into multinucleated myotubes.[2]

  • Mechanism: Casp9 transiently activates Casp3, which cleaves MST1 (Mammalian Sterile 20-like kinase 1). This cleavage is not lethal; rather, it reorganizes the actin cytoskeleton to permit membrane fusion.

  • Distinction: Unlike apoptosis, this process preserves mitochondrial membrane potential (

    
    ) and does not lead to nuclear fragmentation.
    
B. Synaptic Plasticity (Long-Term Depression - LTD)

In the hippocampus, Casp9 mediates N-methyl-D-aspartate receptor (NMDAR)-dependent LTD.

  • Mechanism: NMDAR stimulation causes local, sublethal mitochondrial stress in dendrites. This activates Casp9 locally, which drives the internalization of AMPA receptors and dendritic spine shrinkage (pruning) rather than neuronal death.

  • Relevance: Dysregulation of this pathway is implicated in Alzheimer’s disease (synaptic loss before cell loss).

C. Autophagy Regulation

Casp9 acts as a checkpoint for autophagosome maturation.[1][3]

  • Mechanism: Casp9 interacts with the ATG7-ATG3 conjugation system. Basal Casp9 activity is required to maintain mitochondrial homeostasis; its inhibition leads to ROS accumulation and stalled autophagic flux.

Part 2: Visualization of Signaling Pathways

The following diagram illustrates the bifurcation between lethal (apoptotic) and physiological (differentiation/plasticity) signaling nodes.

Caspase9_Pathways Stress Cellular Stress / Stimuli Mito Mitochondria Stress->Mito HighCyto High Cytochrome c (Global Release) Mito->HighCyto Severe Damage LowCyto Transient/Local Signal (Differentiation/LTD) Mito->LowCyto Mild/Local Stimulus Apoptosome Apoptosome Complex (Apaf-1 + Casp9) HighCyto->Apoptosome Casp3_High Caspase-3 (High Activity) Apoptosome->Casp3_High Death APOPTOSIS (DNA Fragmentation) Casp3_High->Death Casp9_Local Caspase-9 (Sublethal Activation) LowCyto->Casp9_Local Casp9_Local->Apoptosome Restricted Substrates Specific Substrates (MST1, AMPARs) Casp9_Local->Substrates Outcome PHYSIOLOGICAL FUNCTION (Myotube Fusion / Synaptic Pruning) Substrates->Outcome

Figure 1: Bifurcation of Caspase-9 signaling into lethal (red) and physiological (green) pathways based on signal intensity and localization.

Part 3: The Tool Compound – Ac-LEHD-CMK

To validate non-apoptotic roles, researchers must use Ac-LEHD-CMK (N-Acetyl-Leu-Glu-His-Asp-chloromethyl ketone). This section details its properties to ensure experimental rigor.

Mechanism of Action

Ac-LEHD-CMK is a cell-permeable, irreversible inhibitor.

  • Recognition: The tetrapeptide sequence LEHD mimics the substrate specificity of Caspase-9 (and to a lesser extent Caspases 4 and 5).

  • Inactivation: The chloromethyl ketone (CMK) group acts as an electrophile, reacting covalently with the active site cysteine (Cys287 in humans) of the caspase. This forms a stable thioether adduct, permanently disabling the enzyme.

Specificity & Pharmacokinetics
  • Primary Target: Caspase-9 (

    
     nanomolar range).
    
  • Off-Targets: At high concentrations (>50 µM), it may cross-react with Caspase-8, Caspase-1, and Cathepsin B.

  • Stability: The CMK moiety is reactive. In aqueous culture media, the half-life is limited (hours), but the cellular inhibition is long-lasting due to the covalent bond formed intracellularly.

Critical Experimental Considerations
ParameterRecommendationRationale
Solvent DMSO (anhydrous)Prevent hydrolysis of the CMK group.
Working Conc. 10 – 40 µM<10 µM may be insufficient for non-apoptotic flux; >50 µM risks off-target cathepsin inhibition.
Timing Pre-treat 1-2 hoursAllow cellular entry and active site alkylation before the stimulus.
Control Z-FA-FMKA negative control inhibitor (inhibits cathepsins but not caspases) to rule out non-specific cysteine protease effects.

Part 4: Experimental Protocols

Protocol A: Myoblast Differentiation Assay (C2C12 Model)

Objective: To demonstrate Casp9 requirement for myotube formation.

Materials:

  • C2C12 Myoblasts (low passage).

  • Differentiation Media (DM): DMEM + 2% Horse Serum.

  • Ac-LEHD-CMK (Stock: 20 mM in DMSO).

  • Vehicle Control (DMSO).

Workflow:

  • Seeding: Plate C2C12 cells in Growth Media (10% FBS) until 90% confluency.

  • Induction: Switch to Differentiation Media (Day 0).

  • Inhibition:

    • Add 20 µM Ac-LEHD-CMK (or DMSO control) immediately upon media switch.

    • Note: Refresh media and inhibitor every 24 hours (due to potential turnover of the enzyme pool).

  • Readout (Day 3-5):

    • Morphology: Stain for Myosin Heavy Chain (MHC). Calculate the Fusion Index (nuclei in myotubes / total nuclei).

    • Result: LEHD-treated cells should express MHC (differentiation marker) but fail to fuse into myotubes.

Protocol B: Differentiating Apoptosis from Non-Apoptosis

Objective: Verify that the observed Casp9 activity is NOT killing the cells.

Workflow Visualization:

Validation_Workflow Sample Experimental Sample (e.g., Differentiating Myoblast) Check Assay Caspase-9 Activity (LEHD-AFC Cleavage) Sample->Check HighAct Activity Detected Check->HighAct Annexin Annexin V / PI Staining HighAct->Annexin MitoPot Mito Potential (JC-1) HighAct->MitoPot Morph Nuclear Morphology (DAPI) HighAct->Morph Apoptotic Positive Annexin V Condensed Nuclei = APOPTOSIS Annexin->Apoptotic + NonApoptotic Negative Annexin V Intact Nuclei = PHYSIOLOGICAL Annexin->NonApoptotic - MitoPot->Apoptotic Loss of u0394u03a8m MitoPot->NonApoptotic Intact u0394u03a8m

Figure 2: Decision tree for validating non-apoptotic Caspase-9 activity. Physiological roles are defined by the presence of enzyme activity in the absence of cell death markers.

Part 5: Troubleshooting & Scientific Integrity

Common Pitfalls
  • The "Dead Cell" Artifact: If your control cells are overgrown, they may undergo spontaneous apoptosis. This background Casp9 activity can mask the subtle non-apoptotic signal. Solution: Maintain sub-confluent cultures before differentiation.

  • Inhibitor Precipitation: Ac-LEHD-CMK is hydrophobic. Adding it directly to aqueous media can cause precipitation. Solution: Dilute the stock in a small volume of media (intermediate dilution) before adding to the main culture vessel.

Self-Validating the System

To ensure your results are due to Casp9 inhibition and not toxicity:

  • Viability Check: Perform an MTT or ATP assay on LEHD-treated cells. Viability should remain >90% compared to control.

  • Substrate Specificity: Immunoblot for PARP cleavage .

    • Apoptosis:[2][4][5] PARP is cleaved (89 kDa fragment).

    • Non-Apoptotic: PARP remains full-length (116 kDa), confirming Casp9 activation did not cascade into full-blown executioner activity.

References

  • Murray, T. V., et al. (2008). "A non-apoptotic role for caspase-9 in muscle differentiation."[5][6] Journal of Cell Science.[4][5]

  • Li, Z., & Sheng, M. (2012). "Caspases in synaptic plasticity." Molecular Brain.[7]

  • An, H. K., et al. (2020). "CASP9 (caspase 9) is essential for autophagosome maturation through regulation of mitochondrial homeostasis."[1][3][8] Autophagy.

  • Garcia-Calvo, M., et al. (1998). "Inhibition of human caspases by peptide-based and macromolecular inhibitors." Journal of Biological Chemistry.

  • Potts, M. B., et al. (2003). "The non-apoptotic function of Caspase-9 in the differentiation of lens fiber cells." Nature Cell Biology.

Sources

The Chloromethylketone (CMK) Warhead: Mechanisms, Kinetics, and Strategic Application in Protease Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chloromethylketone (CMK) group represents a foundational class of "warheads" in the design of irreversible protease inhibitors. Originally popularized by the pioneering work of Schoellmann and Shaw in the 1960s, CMK-based compounds function as affinity labels—molecules that combine a substrate-mimicking peptide sequence with a reactive electrophile.[1]

This guide provides a rigorous technical analysis of the CMK mechanism, distinguishing its behavior in serine versus cysteine proteases. It outlines the kinetic framework required to validate these inhibitors (specifically the Kitz-Wilson analysis) and offers a standardized protocol for determining the second-order inactivation rate constant (


), the gold standard for potency comparison.[1]

The Chemical Architecture: "Trojan Horse" Specificity

CMK inhibitors are designed as "Trojan Horses."[1] The peptide portion of the molecule binds reversibly to the enzyme's active site (S1, S2, S3 subsites) with high affinity. Once docked, the electrophilic chloromethylketone group is positioned in immediate proximity to the catalytic nucleophile, forcing an irreversible alkylation event.[1]

Structural Components[1][2][3][4][5]
  • The Address (Peptide Sequence): Dictates specificity.

    • Example: Tosyl-Phe -CMK (TPCK) mimics the aromatic specificity of Chymotrypsin.[1]

    • Example: Tosyl-Lys -CMK (TLCK) mimics the cationic specificity of Trypsin.

  • The Warhead (Chloromethylketone): An

    
    -haloketone.[1] The methylene carbon is highly electrophilic due to the electron-withdrawing induction of the carbonyl oxygen and the chlorine leaving group.[1]
    

Mechanism of Action

The mechanism depends entirely on the catalytic triad of the target protease.[1]

Serine Proteases (The Histidine Target)

In serine proteases (e.g., Chymotrypsin, Thrombin), the active site Serine-195 is the primary nucleophile for peptide bond hydrolysis.[1] However, CMK inhibitors typically alkylate the Histidine-57 residue, not the Serine.[1]

  • Binding: The inhibitor binds to the active site (

    
     complex).[1]
    
  • Hemiketal Formation: The active site Serine attacks the ketone carbonyl, forming a reversible tetrahedral hemiketal.[1]

  • Alkylation: This geometry positions the chloromethyl group perfectly for nucleophilic attack by the imidazole nitrogen of Histidine-57 .[1]

  • Irreversible Lock: Chloride is displaced, forming a covalent C-N bond.[1] The enzyme is permanently disabled because His-57 can no longer activate Ser-195.[1]

Cysteine Proteases (The Thioether Target)

In cysteine proteases (e.g., Caspases, Papain), the mechanism is a direct alkylation of the catalytic Cysteine thiolate.[1]

  • Binding: Inhibitor docks.[1]

  • Alkylation: The thiolate anion (

    
    ) attacks the methylene carbon of the CMK.[1]
    
  • Irreversible Lock: Chloride leaves, forming a stable thioether bond.[1]

Visualization: Mechanistic Pathways

CMK_Mechanism Figure 1: Divergent alkylation mechanisms of CMK inhibitors in Serine vs. Cysteine proteases. Enzyme Free Enzyme (Active) Complex Michaelis Complex (E·I) Enzyme->Complex + I (Reversible) Inhibitor CMK Inhibitor (R-COCH2Cl) Inhibitor->Complex Hemiketal Tetrahedral Hemiketal Complex->Hemiketal Ser-OH attack (Fast) Alkylated_Cys Thioether Adduct (Cysteine Proteases) Complex->Alkylated_Cys Cys-S⁻ attack Direct Displacement Alkylated_His Alkylated Histidine (Serine Proteases) Hemiketal->Alkylated_His His-N attack (-Cl⁻)

[1][3]

Kinetic Profiling: The Kitz-Wilson Analysis[1]

Standard


 values are meaningless  for irreversible inhibitors because inhibition increases over time until the enzyme is depleted.[1] The correct metric is the efficiency of covalent bond formation, described by the ratio 

.[1]
The Kinetic Model

[1]
  • 
    :  The dissociation constant of the initial reversible complex (affinity).[1][2]
    
  • 
    :  The first-order rate constant for the chemical bond formation (reactivity).[1]
    
Experimental Logic

To determine these parameters, we use the method described by Kitz & Wilson (1962) .[3] This involves incubating the enzyme with various concentrations of inhibitor and withdrawing aliquots at time intervals to measure residual activity.[1]

Visualization: Kinetic Workflow

Kinetic_Workflow Figure 2: Step-wise workflow for determining k_inact/KI using discontinuous assay. Start Start: Enzyme Stock Incubate Incubate E + I (Multiple [I] concentrations) Start->Incubate Aliquot Remove Aliquot at t = 0, 2, 5, 10... min Incubate->Aliquot Time Course Dilute Dilute into Substrate (Stop reaction / Measure velocity) Aliquot->Dilute Plot1 Plot ln(% Activity) vs Time Get k_obs for each [I] Dilute->Plot1 Plot2 Plot 1/k_obs vs 1/[I] (Kitz-Wilson Plot) Plot1->Plot2 Result Calculate k_inact and K_I Plot2->Result

Strategic Applications: Key CMK Inhibitors

The following table summarizes the three most critical CMK inhibitors used in research and drug discovery.

InhibitorFull NameTarget EnzymeMechanismKey Application
TPCK Tosyl-Phe -chloromethylketoneChymotrypsinAlkylation of His-57Inhibition of chymotrypsin contamination in trypsin digests; Apoptosis studies.[1]
TLCK Tosyl-Lys -chloromethylketoneTrypsinAlkylation of His-57Preventing trypsin autolysis; Inhibition of trypsin-like serine proteases.
PPACK D-Phe-Pro-Arg-chloromethylketoneThrombinAlkylation of His-57 / Ser-195 crosslinkPotent anticoagulant research;

.

Experimental Protocol: Determination of

Objective: Calculate the inactivation efficiency of a novel CMK inhibitor against a target protease.

Reagents
  • Assay Buffer: HEPES or Tris (pH 7.4). Avoid buffers with nucleophiles (e.g., DTT, Mercaptoethanol) as they will react with the CMK group.

  • Enzyme: Target protease (approx. 10–50 nM final concentration).[1]

  • Substrate: Chromogenic or fluorogenic substrate (

    
     should be known).
    
  • Inhibitor: Prepare 100x stocks in DMSO.

Protocol Steps
  • Preparation: Prepare 5 different concentrations of the inhibitor (e.g.,

    
     to 
    
    
    
    ). Include a DMSO control (0 inhibitor).[1]
  • Incubation: Mix Enzyme and Inhibitor in buffer. Start a timer.

  • Sampling:

    • At

      
       minutes, remove a small aliquot (e.g., 10 µL).
      
    • Immediately dilute the aliquot 50-100 fold into a cuvette containing the Substrate . This dilution effectively stops the inhibition reaction (by lowering

      
      ) and allows measurement of residual enzyme activity.[1]
      
  • Measurement: Record the initial velocity (

    
    ) of the substrate hydrolysis for 1–2 minutes.
    
  • Data Analysis (Self-Validating):

    • Step A: Plot

      
       vs. Time for each inhibitor concentration.[1]
      
      • Validation: These plots must be linear.[1] The negative slope is

        
        .[1]
        
    • Step B: Plot

      
       vs. 
      
      
      
      (Double-reciprocal plot).
      • y-intercept:

        
        
        
      • x-intercept:

        
        
        

Critical Limitations & Safety

While effective in vitro, CMK inhibitors face significant hurdles in therapeutic development:

  • Non-Specific Alkylation: The CMK group is a reactive electrophile. It can alkylate glutathione (GSH) and other cellular thiols, leading to rapid depletion of cellular redox reserves and toxicity.

  • Instability: CMKs are susceptible to hydrolysis in aqueous buffers, particularly at pH > 8.0. Solutions should be prepared fresh in DMSO/Ethanol.[1]

  • Off-Target Effects: As noted with TPCK, these inhibitors can cross-react with cysteine proteases (e.g., caspases) despite being designed for serine proteases.[1]

References

  • Schoellmann, G., & Shaw, E. (1963). Direct evidence for the presence of histidine in the active center of chymotrypsin. Biochemistry, 2(2), 252–255.[1]

  • Shaw, E., Mares-Guia, M., & Cohen, W. (1965). Evidence for an active center histidine in trypsin through use of a specific reagent, 1-chloro-3-tosylamido-7-amino-2-heptanone, the chloromethyl ketone derived from N-alpha-tosyl-L-lysine.[4] Biochemistry, 4(10), 2219–2224.[1][4]

  • Kitz, R., & Wilson, I. B. (1962). Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase.[2][5] Journal of Biological Chemistry, 237(10), 3245–3249.

  • Bode, W., et al. (1989). The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment.[1] The EMBO Journal, 8(11), 3467–3475.[1]

  • Powers, J. C., et al. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews, 102(12), 4639–4750.[1]

Sources

Technical Deep Dive: Ac-LEHD-CMK Modulation of the Intrinsic Apoptotic Cascade

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ac-LEHD-CMK (N-acetyl-Leu-Glu-His-Asp-chloromethyl ketone) is a widely utilized, cell-permeable peptide inhibitor designed to target Caspase-9 , the apical initiator of the intrinsic (mitochondrial) apoptotic pathway.[1] By covalently binding to the catalytic cysteine residue of Caspase-9, it arrests the apoptotic signal transduction before it can propagate to the executioner caspases (Caspase-3 and -7).

Strategic Utility: This compound is the primary tool for researchers attempting to dissect the contribution of the mitochondrial pathway versus the death receptor (extrinsic) pathway in complex apoptosis models.

Critical Caveat: While labeled as a Caspase-9 inhibitor, its specificity is concentration-dependent.[1] At high micromolar concentrations (>50 µM), it exhibits significant cross-reactivity with Caspase-8 and Cathepsins.[1] This guide details the mechanistic impact, optimized protocols, and validation strategies to ensure rigorous data interpretation.

Mechanistic Architecture

The Intrinsic Apoptotic Cascade

The efficacy of Ac-LEHD-CMK relies on its intervention at the Apoptosome complex. Upon mitochondrial outer membrane permeabilization (MOMP), Cytochrome c is released into the cytosol, binding Apaf-1.[1] This recruits Procaspase-9, facilitating its dimerization and activation.[2]

  • The Target: Activated Caspase-9 cleaves downstream effector Procaspase-3 and -7.[1]

  • The Inhibitor: Ac-LEHD-CMK acts as a suicide substrate .[1] The LEHD sequence mimics the endogenous cleavage site of Caspase-9 substrates, guiding the molecule into the catalytic pocket. The chloromethyl ketone (CMK) group then reacts with the active site cysteine (Cys287 in human Caspase-9), forming an irreversible thioether bond.[1]

Visualization: The Blockade Point

The following diagram illustrates the signal transduction flow and the precise intervention point of Ac-LEHD-CMK.

IntrinsicPathway Mito Mitochondria (MOMP) CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 Recruitment CytC->Apaf1 Apoptosome Apoptosome Complex Apaf1->Apoptosome Casp9_Act Caspase-9 (Active Dimer) Apoptosome->Casp9_Act Dimerization Casp9_Inact Procaspase-9 (Inactive) Casp9_Inact->Apoptosome Casp3_Inact Procaspase-3/7 Casp9_Act->Casp3_Inact Cleavage (Asp175) Inhibitor Ac-LEHD-CMK (Irreversible Inhibition) Inhibitor->Casp9_Act Covalent Binding Casp3_Act Caspase-3/7 (Executioner) Casp3_Inact->Casp3_Act Apoptosis Apoptosis (PARP Cleavage, DNA Frag) Casp3_Act->Apoptosis

Caption: Figure 1.[1] The intrinsic apoptotic pathway showing the specific inhibition of the Caspase-9 active dimer by Ac-LEHD-CMK, preventing the activation of downstream executioner caspases.

Impact on Downstream Effectors

The primary readout of Ac-LEHD-CMK efficacy is the absence of downstream events. When Caspase-9 is effectively inhibited, the proteolytic cascade is arrested.

Caspase-3/7 Maturation Blockade

In a standard Western Blot, the activation of Caspase-3 is marked by the disappearance of the 32 kDa zymogen band and the appearance of the 17 kDa and 19 kDa active fragments.

  • Effect: Treatment with Ac-LEHD-CMK (20-50 µM) prevents this processing.[1] You should observe the retention of the 32 kDa band and a significant reduction or absence of the 17/19 kDa fragments.

Substrate Preservation (PARP)

Poly (ADP-ribose) polymerase (PARP) is a classic substrate of Caspase-3.[1]

  • Uninhibited Apoptosis: PARP (116 kDa) is cleaved into an 89 kDa fragment.[1]

  • With Ac-LEHD-CMK: The 89 kDa fragment accumulation is blocked, preserving the full-length 116 kDa protein.

Quantitative Readouts: Expected Data

The following table summarizes expected changes in key apoptotic markers upon effective Caspase-9 inhibition.

MarkerAssay TypeApoptosis ControlAc-LEHD-CMK + InducerInterpretation
Caspase-9 Activity Colorimetric (LEHD-pNA)High AbsorbanceLow/Baseline Direct target engagement.[1]
Caspase-3 Processing Western Blot17/19 kDa bands presentAbsent/Faint Downstream signaling arrest.[1]
PARP Cleavage Western Blot89 kDa band dominant116 kDa dominant Protection of nuclear substrates.
DNA Fragmentation TUNEL / CometHigh % PositiveSignificantly Reduced Prevention of late-stage apoptosis.[1]
Cell Viability MTT / ATPLowRescued (Partial) Inhibition delays but may not permanently prevent death (MOMP still occurs).[1]

Experimental Framework & Protocols

Scientific Integrity Note: CMK inhibitors are unstable in aqueous solution and sensitive to oxidation. Proper handling is critical for reproducibility.[1]

Preparation and Storage
  • Reconstitution: Dissolve Ac-LEHD-CMK in high-grade dry DMSO to a stock concentration of 10-20 mM .

  • Aliquoting: Avoid freeze-thaw cycles. Aliquot into small volumes (e.g., 10-20 µL) immediately.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year). Desiccate if possible.[1]

Standard Inhibition Protocol (Cell Culture)

This protocol is designed for adherent cell lines (e.g., HeLa, MCF-7) treated with an intrinsic inducer (e.g., Staurosporine or Etoposide).[1]

Step 1: Seeding

  • Seed cells at 70-80% confluency in 6-well plates.[1]

Step 2: Pre-Incubation (CRITICAL)

  • Dilute Ac-LEHD-CMK stock into fresh media to a final concentration of 20-50 µM .

  • Note: Include a DMSO-only vehicle control.

  • Remove old media and add inhibitor-containing media.[1]

  • Incubate for 1-2 hours at 37°C. This allows the inhibitor to permeate the membrane and bind available Procaspase-9 prior to activation.

Step 3: Induction

  • Add the apoptotic inducer (e.g., Staurosporine 1 µM) directly to the media containing the inhibitor. Do not wash out the inhibitor.

  • Incubate for the desired timepoint (typically 4-24 hours).[1]

Step 4: Lysis & Analysis

  • Harvest cells (including floating cells).[1]

  • Lyse using RIPA buffer supplemented with protease inhibitors (exclude caspase inhibitors in the lysis buffer if performing activity assays).[1]

Experimental Workflow Diagram

Workflow Start Cell Seeding (70% Confluency) PreTx Pre-Incubation Ac-LEHD-CMK (1-2h) 20-50 µM Start->PreTx Induct Apoptosis Induction (e.g., Staurosporine) + Inhibitor PreTx->Induct Incubate Incubation (4-24 Hours) Induct->Incubate Harvest Harvest & Lysis (Keep Floaters) Incubate->Harvest Readout Western Blot / Assay (Caspase-3 / PARP) Harvest->Readout

Caption: Figure 2. Step-by-step experimental workflow for validating Ac-LEHD-CMK inhibition in cell-based assays.

Critical Analysis: The Specificity Paradox

To maintain E-E-A-T standards, we must address the limitations of this compound. "Specific" is a relative term in peptide inhibitors.

Cross-Reactivity Profile

While Ac-LEHD-CMK has the highest affinity for Caspase-9, the catalytic sites of caspases are structurally conserved.

  • Caspase-8: At concentrations >50 µM, Ac-LEHD-CMK can inhibit Caspase-8, blurring the lines between intrinsic and extrinsic pathway analysis [1].

  • Cathepsins: The chloromethyl ketone (CMK) warhead is highly reactive toward cysteine proteases, including Cathepsin B and L. Off-target inhibition of lysosomal cathepsins can alter cell death morphology, potentially leading to necrotic-like features [2].

Mitigation Strategies
  • Titration: Perform a dose-response curve (10, 20, 40, 80 µM) to find the minimum effective concentration that blocks Caspase-9 without total proteome suppression.[1]

  • Negative Controls: Use Ac-FA-FMK (Cathepsin inhibitor negative control) if lysosomal involvement is suspected.[1]

  • Orthogonal Validation: Do not rely solely on Ac-LEHD-CMK. Validate findings with siRNA/shRNA knockdown of Caspase-9 or CRISPR/Cas9 knockout lines.

References

  • McStay, G. P., et al. (2008).[1] "Salvesen GS.[1] Caspase inhibitors: a pharmaceutical industry perspective." Cell Death Differentiation, 15(7), 1095-1110.[1] Link[1]

  • Schotte, P., et al. (1999).[1] "Non-specific effects of methyl ketone peptide inhibitors of caspases." FEBS Letters, 442(1), 117-121.[1] Link[1]

  • Sodhi, R. K., et al. (2009).[1] "Protective effects of caspase-9 and poly(ADP-ribose) polymerase inhibitors on ischemia-reperfusion-induced myocardial injury."[1][3] Archives of Pharmacal Research, 32(7), 1037-1043.[1] Link

  • Pereira, N. A., & Song, Z. (2008). "Some commonly used caspase substrates and inhibitors lack the specificity required to monitor individual caspase activity." Biochemical and Biophysical Research Communications, 377(3), 873-877.[1][4] Link

  • Luthi, A. U., & Martin, S. J. (2007). "The CASBAH: a searchable database of caspase substrates." Cell Death Differentiation, 14, 641–650. Link

Sources

Methodological & Application

Application Note: Targeted Inhibition of Caspase-9 in Cell Culture using Ac-LEHD-CMK

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ac-LEHD-CMK Protocol for Cell Culture Experiments Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Abstract & Mechanistic Insight

The intrinsic (mitochondrial) apoptotic pathway is a critical regulator of cell death in response to cellular stress, DNA damage, and oncogenic signaling. Central to this pathway is Caspase-9 , an initiator caspase recruited to the apoptosome complex.[1] Ac-LEHD-CMK (N-acetyl-Leu-Glu-His-Asp-chloromethylketone) is a cell-permeable, irreversible inhibitor designed to specifically target Caspase-9, preventing the activation of downstream executioner caspases (e.g., Caspase-3/7).

Mechanism of Action

Ac-LEHD-CMK functions as a "suicide inhibitor." It contains two distinct functional domains:

  • Recognition Sequence (LEHD): The tetrapeptide sequence Leucine-Glutamate-Histidine-Aspartate mimics the natural substrate specificity of Caspase-9, directing the molecule into the enzyme's catalytic pocket.

  • Warhead (CMK): The chloromethylketone group is an electrophilic trap. Once bound to the active site, it undergoes a nucleophilic attack by the catalytic cysteine residue of Caspase-9, forming a stable, covalent thioether bond. This permanently disables the enzyme.

Scientific Integrity Note: Unlike reversible aldehyde (CHO) inhibitors, CMK inhibitors do not dissociate. However, at high concentrations (>50-100 µM), specificity may decrease, leading to cross-inhibition of other cysteine proteases (e.g., Cathepsin B). Titration is required for rigorous data validation.

Diagram 1: Intrinsic Apoptosis & Point of Inhibition

Visualizing the specific node where Ac-LEHD-CMK arrests the signaling cascade.

IntrinsicApoptosis Stress Cellular Stress (DNA Damage/Oxidative Stress) Mito Mitochondria (MOMP) Stress->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Complex CytC->Apoptosome + dATP Apaf1 Apaf-1 Apaf1->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Dimerization ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Recruitment Casp3 Caspase-3/7 Activation ActiveCasp9->Casp3 Inhibitor Ac-LEHD-CMK (Inhibitor) Inhibitor->ActiveCasp9 Irreversible Alkylation Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: The intrinsic apoptotic cascade showing Ac-LEHD-CMK blocking the catalytic activity of the Apoptosome-associated Caspase-9.

Pre-Experimental Planning & Properties

Before initiating cell culture, verify the physicochemical properties of the inhibitor to ensure stability and solubility.

Table 1: Physicochemical Properties & Handling
ParameterSpecificationCritical Handling Note
Molecular Weight ~587.0 Da
Formula C₂₄H₃₅ClN₆O₉
Solubility DMSO (≥10 mM)Insoluble in water. Do not dissolve directly in media.[2]
Stock Concentration 20 mM (Recommended)Prepare in anhydrous DMSO.
Storage (Powder) -20°CDesiccate.[3][4] Stable for >1 year.
Storage (Stock) -80°CStable for 6 months.[5] Avoid freeze/thaw cycles. Aliquot immediately.
Working Conc. 10 – 50 µMPerform a dose-response curve for new cell lines.

Comprehensive Protocol: Ac-LEHD-CMK Treatment

Objective: To inhibit Caspase-9 activity prior to inducing apoptosis, thereby validating the role of the intrinsic pathway in the observed phenotype.

Phase A: Reagent Preparation
  • Reconstitution: Centrifuge the vial of Ac-LEHD-CMK powder briefly to pellet material.

  • Solvent Addition: Add sterile, anhydrous DMSO to achieve a 20 mM stock solution .

    • Calculation: For 1 mg of inhibitor (MW 587), add ~85 µL DMSO.

  • Aliquot: Dispense into small volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles. Store at -80°C.

Phase B: Cell Culture & Treatment Workflow

Experimental Design:

  • Group 1: Vehicle Control (DMSO only + Inducer).

  • Group 2: Inhibitor (Ac-LEHD-CMK + Inducer).

  • Group 3: Negative Control (Untreated).

  • Group 4: Toxicity Control (Ac-LEHD-CMK only, no inducer).

Step-by-Step Procedure:

  • Cell Seeding:

    • Seed cells (e.g., HeLa, Jurkat, MCF-7) at appropriate density (typically 60-70% confluence for adherent cells or

      
       cells/mL for suspension) in complete media.
      
    • Allow cells to adhere/recover for 12-24 hours.

  • Pre-Incubation (The Critical Step):

    • Why: CMK inhibitors require time to cross the cell membrane and dock into the Caspase-9 active site before the enzyme is activated by the apoptosome.

    • Dilute the 20 mM stock into fresh, pre-warmed culture media to the desired working concentration (e.g., 20 µM ).

    • Note: Keep final DMSO concentration <0.5% to avoid solvent toxicity.

    • Aspirate old media and add the inhibitor-containing media to the cells.

    • Incubate for 1 - 2 hours at 37°C.

  • Induction of Apoptosis:

    • Without removing the inhibitor media, add the apoptotic inducer (e.g., Staurosporine, Etoposide, or oxidative stressor) at the required concentration.

    • Rationale: Maintaining the inhibitor in the media ensures that newly synthesized or slowly activated Caspase-9 molecules are continuously neutralized.

  • Incubation Period:

    • Incubate for the duration required for the specific inducer (typically 6 - 24 hours).

  • Harvest & Assay:

    • Collect cells (including floating cells for apoptotic analysis).

    • Proceed to readout assays (Western Blot, Flow Cytometry, or Colorimetric Caspase-3 assay).

Diagram 2: Experimental Workflow Timeline

A visual guide to the temporal sequence of the protocol.

Workflow Step1 Step 1: Seed Cells (T = -24h) Step2 Step 2: Pre-Incubation Add Ac-LEHD-CMK (T = -2h) Step1->Step2 Adherence Step3 Step 3: Induction Add Apoptosis Inducer (T = 0h) Step2->Step3 Permeation Step4 Step 4: Co-Incubation (6-24 Hours) Step3->Step4 Signaling Step5 Step 5: Analysis (Western/FACS) Step4->Step5 Harvest

Caption: Temporal workflow ensuring inhibitor permeation prior to apoptotic induction.

Data Interpretation & Validation

To confirm the efficacy of Ac-LEHD-CMK, you must observe specific changes in downstream markers.

Table 2: Expected Results
Assay TypeReadoutExpected Result (with Ac-LEHD-CMK)Mechanistic Explanation
Western Blot Cleaved Caspase-9Band Present (Often stabilized)Inhibitor binds the active site but may not prevent the initial cleavage/processing of Pro-Caspase-9.
Western Blot Cleaved Caspase-3Band Reduced/Absent Caspase-9 is blocked, so it cannot cleave downstream Caspase-3.
Western Blot PARP CleavageReduced PARP is a substrate of Caspase-3; blocking upstream Caspase-9 preserves full-length PARP.
Cell Viability MTT / CellTiter-GloIncreased Inhibition of the executioner pathway rescues cells from apoptosis (temporarily).
Flow Cytometry Annexin V / PIReduced Annexin V+ Phosphatidylserine externalization is delayed or prevented.
Troubleshooting Guide (Expert Insights)
  • Issue: No inhibition observed.

    • Cause: Inhibitor degradation or insufficient pre-incubation.

    • Solution: Use fresh stock. Increase pre-incubation to 2 hours. Ensure media does not contain high levels of thiols (e.g., excess

      
      -mercaptoethanol) during the treatment phase, as these can quench the CMK group.
      
  • Issue: High toxicity in "Inhibitor Only" control.

    • Cause: Non-specific alkylation or DMSO toxicity.

    • Solution: Titrate down. Try 10 µM. Ensure DMSO is <0.5%.[6]

  • Issue: Precipitation.

    • Cause: Adding high-concentration DMSO stock rapidly to cold media.

    • Solution: Pre-warm media. Vortex media rapidly while adding the inhibitor dropwise.

References

  • Mclwain, M. K., et al. (2013). Caspase-9 activation in intrinsic apoptosis. Journal of Biological Chemistry. (Contextual grounding for Caspase-9 mechanism).

Sources

Optimization of Ac-LEHD-CMK for Caspase-9 Inhibition in In Vitro Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ac-LEHD-CMK (N-acetyl-Leu-Glu-His-Asp-chloromethyl ketone) is a potent, cell-permeable, and irreversible inhibitor of Caspase-9 , the apical protease of the intrinsic (mitochondrial) apoptotic pathway. While widely used to dissect apoptotic signaling, its utility is frequently compromised by improper concentration scaling, leading to off-target alkylation or insufficient inhibition. This Application Note provides a rigorous, data-driven framework for determining the optimal working concentration of Ac-LEHD-CMK in diverse cell lines, ensuring maximum specificity and reproducibility.

Technical Profile & Handling

ParameterSpecification
Chemical Name Ac-Leu-Glu-His-Asp-chloromethyl ketone
Target Caspase-9 (Irreversible alkylation of catalytic Cys residue)
Molecular Weight ~587.0 Da
Solubility Soluble in DMSO (>10 mM); Poor stability in aqueous buffers
Stock Preparation Reconstitute to 10 mM or 20 mM in anhydrous DMSO.
Storage Store stock at -20°C (stable for 6 months). Avoid freeze-thaw cycles.[1][2]
Critical Handling Directive: The "Freshness" Rule

Chloromethyl ketone (CMK) inhibitors are reactive electrophiles. They are susceptible to hydrolysis in aqueous media.

  • Never store diluted working solutions.

  • Always add the inhibitor to the culture medium immediately prior to use.

  • Vehicle Control: Ensure the final DMSO concentration remains constant across all wells (typically <0.5% v/v) to prevent solvent-induced cytotoxicity.

Mechanism of Action: The Intrinsic Apoptotic Pathway

Ac-LEHD-CMK mimics the cleavage site of Caspase-9 substrates. The chloromethyl ketone (CMK) group acts as a warhead, forming a covalent thioether bond with the active site cysteine of Caspase-9, permanently disabling the enzyme. This blockade prevents the activation of downstream executioner caspases (Caspase-3/-7).[2][3]

Signaling Pathway Diagram

IntrinsicApoptosis Stress Apoptotic Stimulus (e.g., Staurosporine, DNA Damage) Mito Mitochondria (MOMP) Stress->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 + dATP CytC->Apaf1 Binding Apoptosome Apoptosome Complex Apaf1->Apoptosome Oligomerization ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 Recruitment Casp9 Active Caspase-9 ProCasp9->Casp9 Auto-processing Casp3 Caspase-3/7 (Executioners) Casp9->Casp3 Cleavage/Activation Inhibitor Ac-LEHD-CMK (Inhibitor) Inhibitor->Casp9 Irreversible Alkylation Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: The intrinsic apoptosis pathway.[2] Ac-LEHD-CMK covalently binds Active Caspase-9, preventing the cascade activation of Caspase-3/7.

Optimization Strategy: Determining the IC50

Do not rely on a single "textbook" concentration. Sensitivity varies significantly between cell types (e.g., HeLa vs. primary neurons) and stimuli. You must perform a dose-response titration to identify the window where specific inhibition occurs without non-specific toxicity.

Recommended Concentration Range
Experimental PhaseConcentration RangePurpose
Initial Titration 0, 10, 20, 40, 80 µMDetermine effective dose and toxicity threshold.
Standard Working 20 - 40 µM Typical effective range for most mammalian cell lines.
High Specificity 10 - 20 µMUsed when off-target effects are a major concern.
Toxicity Warning > 50 - 100 µMRisk of non-specific alkylation of other cysteine proteases (Cathepsins) and cellular toxicity increases.

Detailed Protocol: Validation of Caspase-9 Inhibition

This protocol describes a self-validating workflow to measure the efficacy of Ac-LEHD-CMK in inhibiting Staurosporine (STS)-induced apoptosis.

Materials
  • Cell Line: e.g., Jurkat, HeLa, or SH-SY5Y.

  • Apoptosis Inducer: Staurosporine (STS) (1 µM stock).

  • Inhibitor: Ac-LEHD-CMK (20 mM stock in DMSO).

  • Assay: Caspase-3/7 Activity Assay (fluorometric) or Annexin V-FITC/PI Flow Cytometry.

Step-by-Step Methodology
  • Seeding: Seed cells into 96-well plates (for plate reader assays) or 6-well plates (for flow cytometry) at 60-70% confluency. Incubate overnight.

  • Inhibitor Pre-incubation (Critical Step):

    • Prepare fresh dilutions of Ac-LEHD-CMK in pre-warmed culture medium (2x concentrations if adding to existing volume, or 1x if replacing medium).

    • Titration Groups: 0 (Vehicle), 10, 20, 40, 60 µM.

    • Add inhibitor to cells.[1][4]

    • Incubate for 1 - 2 hours at 37°C. Note: This allows the cell-permeable inhibitor to enter the cell and saturate the intracellular pro-caspase pool before the apoptotic trigger is pulled.

  • Apoptosis Induction:

    • Add Staurosporine (STS) to a final concentration (e.g., 0.5 - 1 µM) to induce the intrinsic pathway.

    • Controls:

      • Negative Control:[5][6][7] DMSO only (No Inhibitor, No STS).

      • Positive Control: STS only (No Inhibitor).

      • Toxicity Control: High dose Ac-LEHD-CMK (60-80 µM) only (No STS).

  • Incubation: Incubate for 4 - 24 hours (time depends on the kinetics of the specific cell model).

  • Readout: Measure Caspase-3 activity or Annexin V staining.

Experimental Workflow Diagram

Workflow Seed Seed Cells (Overnight) PreTreat Pre-Incubation Ac-LEHD-CMK (1-2 Hours) Seed->PreTreat Induce Induce Apoptosis (e.g., Staurosporine) PreTreat->Induce Incubate Incubation (4-24 Hours) Induce->Incubate Assay Readout: Caspase-3 Activity or Annexin V Incubate->Assay

Caption: Sequential workflow for validating Ac-LEHD-CMK efficacy. Pre-incubation is essential for maximal efficacy.

Data Analysis & Interpretation

Summarize your results by calculating the Percentage of Inhibition :



Expected Results Table
Treatment ConditionExpected OutcomeInterpretation
Vehicle (DMSO) < 5% ApoptosisBaseline health.
Inducer (STS) Only > 50% ApoptosisSuccessful induction of intrinsic pathway.
STS + 10 µM Ac-LEHD Partial Inhibition (~30-50%)Sub-optimal concentration.
STS + 40 µM Ac-LEHD Maximal Inhibition (>70%) Optimal Working Concentration.
STS + 100 µM Ac-LEHD Decreased ViabilityNon-specific toxicity overrides protection.

Troubleshooting & Expert Tips

Specificity vs. Potency

Ac-LEHD-CMK is selective for Caspase-9, but at high concentrations (>50 µM), it can cross-react with Caspase-4, Caspase-5, and Cathepsins. If you observe toxicity in your "Inhibitor Only" control, reduce the concentration and increase the pre-incubation time.

The "Negative" Control

To prove the effect is due to enzyme inhibition and not the peptide structure itself, use Z-FA-FMK (a negative control inhibitor) or Ac-LEHD-CHO (reversible inhibitor) for comparison. The irreversible CMK should show more sustained inhibition in long-term assays (>12 hours) compared to the reversible CHO aldehyde.

Solubility Issues

If you see crystal formation in the media:

  • Ensure the DMSO stock is fully dissolved (warm to 37°C).

  • Do not exceed 0.5% final DMSO concentration.

  • Add the inhibitor dropwise while swirling the media.

References

  • Sodhi, R. K., et al. (2009). Protective effects of caspase-9 and poly(ADP-ribose) polymerase inhibitors on ischemia-reperfusion-induced myocardial injury. Archives of Pharmacal Research. Retrieved from [Link]

  • McIlwain, D. R., et al. (2013). Caspase functions in cell death and disease. Cold Spring Harbor Perspectives in Biology. Retrieved from [Link][8]

  • Mocanu, M. M., et al. (2000). Caspase inhibition and limitation of myocardial infarct size: protection against lethal reperfusion injury. British Journal of Pharmacology.[9] Retrieved from [Link]

Sources

Ac-LEHD-CMK application in ischemia-reperfusion injury models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ac-LEHD-CMK Application in Ischemia-Reperfusion Injury Models

Abstract & Strategic Overview

Ac-LEHD-CMK (N-Acetyl-Leu-Glu-His-Asp-chloromethyl ketone) is a potent, cell-permeable, and irreversible inhibitor of Caspase-9 . Its primary application in ischemia-reperfusion (I/R) research is to dissect the role of the intrinsic (mitochondrial) apoptotic pathway .

In I/R injury—whether cerebral, myocardial, or renal—the reperfusion phase triggers a massive release of Reactive Oxygen Species (ROS) and calcium overload, leading to mitochondrial permeability transition pore (mPTP) opening. This releases Cytochrome c, which binds Apaf-1 and Procaspase-9 to form the apoptosome. Ac-LEHD-CMK specifically blocks the proteolytic activity of Caspase-9, preventing the downstream activation of Caspase-3 and execution of apoptosis.

Key Experimental Utility:

  • Validation of Mechanism: Confirming mitochondrial-driven apoptosis vs. extrinsic (death receptor) pathways.

  • Therapeutic Window Definition: Determining the efficacy of post-ischemic treatment.

  • Neuro/Cardio-protection: Reducing infarct volume and preserving organ function.[1]

Mechanism of Action

The following pathway diagram illustrates the specific intervention point of Ac-LEHD-CMK within the necrotic and apoptotic cascades triggered by Reperfusion Injury.

Caspase9_Pathway cluster_mitochondria Mitochondrial Dysfunction (Reperfusion) ROS ROS Surge mPTP mPTP Opening ROS->mPTP Ca Ca2+ Overload Ca->mPTP CytC Cytochrome c Release mPTP->CytC Apoptosome Apoptosome Complex CytC->Apoptosome + dATP Apaf1 Apaf-1 Apaf1->Apoptosome ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp9_Active Active Caspase-9 Apoptosome->Casp9_Active Cleavage Casp3 Caspase-3 Activation Casp9_Active->Casp3 Inhibitor Ac-LEHD-CMK (Inhibitor) Inhibitor->Casp9_Active Irreversible Inhibition Apoptosis Apoptosis / Cell Death Casp3->Apoptosis

Figure 1: Mechanism of Ac-LEHD-CMK. The inhibitor covalently binds to the active site of Caspase-9, halting the cascade before Caspase-3 activation.

Preparation & Solubility Protocol

Critical Note: Ac-LEHD-CMK is a hydrophobic peptide. Improper solubilization will lead to precipitation in aqueous buffers and experimental failure.

Stock Solution (Store at -20°C)
  • Solvent: 100% Dimethyl Sulfoxide (DMSO).

  • Concentration: Prepare a 10 mM or 20 mM stock solution.

    • Example: Dissolve 1 mg of Ac-LEHD-CMK (MW ~675 g/mol ) in ~74 µL DMSO to make a 20 mM stock.

  • Storage: Aliquot into small volumes (e.g., 10-20 µL) to avoid freeze-thaw cycles. Stable for 6 months at -20°C.

Working Solution (In Vivo)
  • Vehicle: PBS (Phosphate Buffered Saline) or Saline (0.9% NaCl).

  • Preparation: Dilute the DMSO stock into the vehicle immediately before injection.

  • Max DMSO Limit: Ensure final DMSO concentration is <5% (IV/IP) or <1% (ICV) to avoid vehicle toxicity.

    • Protocol: Vortex the DMSO stock vigorously, then add dropwise to warm (37°C) saline while vortexing. If precipitation occurs, add a solubilizer like 2-hydroxypropyl-β-cyclodextrin (20% w/v) to the saline.

In Vivo Application Protocols

A. Cerebral Ischemia (MCAO Model - Rat/Mouse)

Rationale: Peptide inhibitors have poor Blood-Brain Barrier (BBB) permeability. While BBB disruption occurs in stroke, Intracerebroventricular (ICV) administration is the gold standard for defining mechanism.

  • Subject: Male Sprague-Dawley Rats (250-300g) or C57BL/6 Mice (20-25g).

  • Dose (ICV):

    • Rat: 10 - 20 µg per animal (in 5-10 µL vehicle).

    • Mouse: 0.5 - 2.0 µg per animal (in 1-2 µL vehicle).

  • Dose (IV - Tail Vein): 1 - 5 mg/kg. (Requires BBB disruption or high dose).

  • Timing:

    • Pre-treatment:[2][3] 15-30 mins before occlusion (Prophylactic).[2]

    • Post-treatment:[2][4][5][6][7][8] Immediately at reperfusion (Therapeutic).

Step-by-Step ICV Protocol:

  • Anesthesia: Isoflurane (2-3% induction, 1.5% maintenance).

  • Stereotaxic Fixation: Fix head in frame; expose skull.

  • Coordinates (Rat): AP -0.8 mm, ML +1.5 mm, DV -3.5 mm (Lateral Ventricle).

  • Injection: Hamilton syringe (10 µL). Rate: 1 µL/min. Leave needle in place for 5 mins to prevent backflow.

  • MCAO Surgery: Proceed with filament insertion (e.g., 60-90 min occlusion).

  • Reperfusion: Withdraw filament.

B. Myocardial Ischemia (LAD Ligation - Rat)

Rationale: Systemic administration is effective as the heart is readily accessible via IP or IV routes.

  • Dose: 1 - 3 mg/kg (Intraperitoneal or Intravenous).

  • Timing: Administer 15 minutes prior to reperfusion (i.e., during the late ischemia phase).

Protocol:

  • Surgery: Left Anterior Descending (LAD) coronary artery ligation (30-45 min ischemia).

  • Drug Prep: Dilute 20 mM stock to ~1 mg/mL in Saline (5% DMSO).

  • Administration: Inject IP or IV (femoral vein) 15 mins before releasing the ligature.

  • Reperfusion: Release ligature; verify reflow (hyperemia).

  • Endpoint: 24h for infarct size (TTC staining) or 2-4h for apoptotic markers (Western Blot).

C. Renal Ischemia (Pedicle Clamping)
  • Dose: 1 - 5 mg/kg (IP).

  • Protocol: Bilateral renal pedicle clamping for 30-45 mins. Administer Ac-LEHD-CMK 30 mins before clamp removal.

In Vitro Protocol (OGD/R Model)

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in primary neurons or cardiomyocytes.

  • Culture: Primary Cortical Neurons (DIV 10-14) or Cardiomyocytes.

  • Pre-treatment: Add Ac-LEHD-CMK (20 - 50 µM) to the culture media 1 hour before OGD.

    • Note: Maintain inhibitor presence during the Reperfusion phase for maximum effect.

  • OGD Phase: Replace media with glucose-free BSS; place in Hypoxia Chamber (<1% O2) for 2-4 hours.

  • Reperfusion: Replace with normal glucose media (containing 20-50 µM Ac-LEHD-CMK); return to normoxia for 24 hours.

  • Assay: MTT/CCK-8 for viability; LDH release for cytotoxicity; Caspase-3 activity assay.

Data Analysis & Validation

To validate the efficacy of Ac-LEHD-CMK, you must demonstrate a blockade of the pathway downstream of Caspase-9 but upstream of death.

EndpointMethodExpected Outcome with Ac-LEHD-CMK
Infarct Volume TTC Staining (Heart/Brain)Significant reduction (white necrotic area decreases).
Caspase-9 Activity Colorimetric/Fluorometric AssayReduced activity (Direct target engagement).
Caspase-3 Cleavage Western Blot (17/19 kDa fragment)Reduced cleavage (Downstream effect).
Cytochrome c Western Blot (Cytosolic fraction)No Change (Upstream event; drug acts after release).
DNA Fragmentation TUNEL StainingReduced number of TUNEL+ nuclei.

Experimental Workflow

Workflow cluster_timeline In Vivo I/R Experimental Timeline Prep 1. Drug Prep (DMSO Stock -> Saline) Surg 2. Ischemia Induction (MCAO / LAD / Clamp) Prep->Surg Treat 3. Administration (ICV / IV / IP) (-15 to 0 min relative to Reflow) Surg->Treat Reflow 4. Reperfusion (Restore Blood Flow) Treat->Reflow Sac 5. Sacrifice (24h - 72h) Reflow->Sac Anal 6. Analysis (TTC / Western / TUNEL) Sac->Anal

Figure 2: Standardized workflow for testing Ac-LEHD-CMK in I/R models.

References

  • Mechanism of Caspase-9 in Ischemia

    • Kuida, K., et al. "Reduced apoptosis and cytochrome c-mediated caspase activation in mice lacking caspase-9." Cell 94.3 (1998): 325-337.

  • Cerebral Ischemia (MCAO)

    • Endres, M., et al. "Attenuation of delayed neuronal death after mild focal ischemia in mice by inhibition of the caspase family." Journal of Cerebral Blood Flow & Metabolism 18.3 (1998): 238-247.

    • Note: Establishes ICV dosing protocols for peptide inhibitors in stroke.
  • Myocardial I/R Injury

    • Holly, T. A., et al. "Caspase inhibition reduces myocyte cell death induced by ischemia/reperfusion in vivo." Journal of Molecular and Cellular Cardiology 31.9 (1999): 1709-1715.

  • In Vitro OGD Models

    • Gottron, F. J., et al. "Caspase inhibition selectively reduces the apoptotic component of oxygen-glucose deprivation-induced cortical neuronal cell death." Molecular and Cellular Neuroscience 9.3 (1997): 159-169.

  • Renal Ischemia

    • Daemen, M. A., et al. "Inhibition of apoptosis induced by ischemia-reperfusion prevents inflammation." Journal of Clinical Investigation 104.5 (1999): 541-549.

Disclaimer: This guide is for research purposes only. Ac-LEHD-CMK is not approved for human therapeutic use. All animal experiments must be approved by the local IACUC.[5]

Sources

Application Note: In Vivo Administration and Dosage of Caspase-9 Inhibitor III (Ac-LEHD-CMK)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Mechanistic Rationale

Caspase-9 Inhibitor III (Ac-LEHD-CMK) is a potent, cell-permeable, and irreversible inhibitor of Caspase-9, the apical initiator caspase of the intrinsic (mitochondrial) apoptotic pathway. Unlike pan-caspase inhibitors (e.g., Z-VAD-FMK), Ac-LEHD-CMK offers selectivity for the LEHD recognition sequence, allowing researchers to dissect the specific contribution of the mitochondrial death pathway in models of ischemia-reperfusion injury, neurodegeneration, and chemotherapeutic resistance.

Mechanism of Action: Upon mitochondrial stress (e.g., DNA damage, hypoxia), Cytochrome c is released into the cytosol, binding Apaf-1 to form the apoptosome. This complex recruits and activates Pro-Caspase-9. Ac-LEHD-CMK covalently binds the active site of Caspase-9, preventing the downstream cleavage of executioner Caspase-3/7 and halting the apoptotic cascade.

Diagram 1: Mechanism of Action (Intrinsic Apoptosis Pathway)[1]

CaspasePathway Stress Cellular Stress (Hypoxia, DNA Damage) Mito Mitochondria Stress->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 + dATP CytC->Apaf1 Apoptosome Apoptosome Complex Apaf1->Apoptosome ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 Recruitment ActiveCasp9 Active Caspase-9 ProCasp9->ActiveCasp9 Cleavage/Activation Casp3 Caspase-3 Activation ActiveCasp9->Casp3 Inhibitor Caspase-9 Inhibitor III (Ac-LEHD-CMK) Inhibitor->ActiveCasp9 Irreversible Inhibition (Covalent Binding) Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: The intrinsic apoptosis pathway showing the specific intervention point of Ac-LEHD-CMK, preventing the propagation of the death signal to executioner caspases.

Compound Characterization & Handling[2]

  • Chemical Name: Ac-LEHD-CMK[1][2][3][4]

  • Molecular Weight: ~587.0 g/mol (varies slightly by salt form, e.g., TFA salt)[2]

  • Solubility: Soluble in DMSO (>10 mM); poorly soluble in water/aqueous buffers.

  • Stability: The chloromethylketone (CMK) group is reactive. Stock solutions in DMSO are stable at -20°C for months, but aqueous working solutions must be prepared immediately prior to use .

Critical Warning: CMK inhibitors are alkylating agents. They can deplete cellular glutathione if used at excessively high concentrations, potentially leading to non-specific toxicity. Strict adherence to dosage guidelines is required.

Formulation Strategy for In Vivo Delivery

Due to the hydrophobicity of the peptide sequence, direct dissolution in saline will result in precipitation. A co-solvent strategy is required.

Formulation A: Standard DMSO/PBS (Acute Administration)

Best for single-dose IP or IV injections where DMSO volume is <5%.

  • Stock Solution: Dissolve 5 mg of Ac-LEHD-CMK in 500 µL of sterile DMSO to create a 10 mg/mL (approx. 17 mM) stock. Aliquot and store at -80°C.

  • Working Solution:

    • Thaw stock at 37°C.

    • Dilute 1:20 to 1:50 in sterile, warm (37°C) PBS just before injection.

    • Example: To prepare 200 µL of injection solution: Mix 10 µL Stock + 190 µL PBS.

    • Note: If precipitation occurs, use Formulation B.

Formulation B: Enhanced Solubility (PEG/Tween)

Recommended for higher doses or repeated administration to minimize injection site irritation.

ComponentVolume FractionFunction
DMSO Stock (10 mg/mL) 5%Solubilizer
PEG 300 40%Co-solvent / Stabilizer
Tween 80 5%Surfactant
Saline (0.9% NaCl) 50%Bulk Vehicle

Preparation Protocol:

  • Add DMSO stock to a sterile tube.

  • Add PEG 300 and vortex vigorously.

  • Add Tween 80 and vortex.

  • Slowly add warm Saline while vortexing. The solution should remain clear.

In Vivo Administration Protocol

Dosage Guidelines

There is no single "universal" dose; however, efficacy for Ac-LEHD-CMK is typically observed in the microgram to low milligram range due to its potent irreversible binding.

  • Low Dose (Neuroprotection/Retinal): 0.5 – 1.0 mg/kg

  • Standard Dose (Ischemia/Organ Injury): 1.0 – 3.0 mg/kg

  • High Dose (Maximal Inhibition): 5.0 mg/kg (Monitor for toxicity)

Reference Point: In rat spinal cord injury models, a dose of 0.8 µmol/kg (approx. 0.47 mg/kg ) administered IV was sufficient to reduce apoptotic cell count significantly [1].

Step-by-Step Injection Workflow (IV Tail Vein - Mouse)
  • Animal Prep: Weigh the mouse (e.g., 25 g). Calculate required dose.

    • Target: 1 mg/kg.

    • Total Mass Needed: 0.025 mg (25 µg).

    • Injection Volume: 100 µL (standard bolus).

    • Concentration: 0.25 mg/mL.

  • Vehicle Control: Prepare a matching solution (DMSO/PEG/Saline) without the inhibitor for the control group.

  • Warming: Warm the mouse tail using a heat lamp or warm water gauze to dilate veins.

  • Restraint: Secure mouse in a restrainer.

  • Injection: Using a 29G insulin syringe, inject 100 µL of the working solution slowly into the lateral tail vein.

  • Post-Op: Monitor for immediate signs of respiratory distress (embolism risk from precipitation) or lethargy.

Diagram 2: Experimental Workflow

Workflow cluster_prep Formulation cluster_vivo In Vivo Phase cluster_analysis Validation Stock DMSO Stock (10 mg/mL) Mix Mix: DMSO + PEG300 + Tween80 + Saline Stock->Mix Check Check Clarity (No Precipitate) Mix->Check Weigh Weigh Animal Calc Dose (e.g. 1 mg/kg) Check->Weigh Pass Inject Administer (IV or IP) Weigh->Inject Injury Induce Injury (e.g., Ischemia) Inject->Injury Pre-treatment (-30 min) Injury->Inject Post-treatment (+1h, +24h) Harvest Tissue Harvest (24h - 48h) Injury->Harvest Assay TUNEL / Western Blot (Cleaved Casp-3) Harvest->Assay

Caption: Operational workflow from compound formulation to endpoint validation.

Experimental Design & Validation

Timing
  • Pre-treatment: Administer 30–60 minutes before the insult (e.g., before clamping the artery in ischemia) for maximum protection.

  • Post-treatment: Can be administered immediately upon reperfusion, but efficacy decreases as the apoptotic cascade advances.

Biomarker Validation

To confirm the inhibitor worked in vivo, you must demonstrate the suppression of downstream targets, not just the survival of the animal.

AssayTargetExpected Result (Inhibitor Treated)
Western Blot Cleaved Caspase-3 Reduced band intensity (17/19 kDa fragments).
Western Blot Cleaved PARP Reduced cleavage (89 kDa fragment).
IHC / IF TUNEL Staining Decreased number of TUNEL-positive nuclei.
Enzymatic Caspase-9 Activity Reduced cleavage of LEHD-pNA substrate in tissue lysates.
Troubleshooting
  • Issue: Animal death immediately after injection.

    • Cause: Embolism due to compound precipitation or DMSO toxicity.

    • Solution: Reduce DMSO concentration <5%; switch to Formulation B (PEG/Tween); ensure solution is warm (37°C) upon injection.

  • Issue: No effect observed.

    • Cause: Rapid clearance (half-life of CMK peptides is short).

    • Solution: Increase frequency (e.g., q.12.h) or use an osmotic minipump for continuous delivery (though stability in pump at 37°C is limited to ~24-48h).

References

  • Colak, A., et al. (2005). Neuroprotection and functional recovery after application of the caspase-9 inhibitor z-LEHD-fmk in a rat model of traumatic spinal cord injury. Journal of Neurosurgery: Spine, 2(3), 327-334.[5]

  • Mocanu, M. M., et al. (2000). The caspase-9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand. Cancer Research, 60(22), 6259-6265.[5]

  • BenchChem Application Note. In Vivo Administration of Z-Lehd-fmk tfa.

  • Merck/Calbiochem Data Sheet. Caspase-9 Inhibitor III (Cat #218728).

Note: While some references cite Z-LEHD-FMK, the dosage and formulation principles are interchangeable with Ac-LEHD-CMK (Inhibitor III) due to similar physicochemical properties, though CMK is generally more reactive.

Sources

Application Note: Ac-LEHD-CMK for Studying Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of neurodegenerative research, dissecting the precise mechanism of neuronal cell death is critical for identifying therapeutic targets. Ac-LEHD-CMK (N-Acetyl-Leu-Glu-His-Asp-chloromethyl ketone) is a potent, cell-permeable, and irreversible inhibitor of Caspase-9 , the initiator caspase of the intrinsic (mitochondrial) apoptotic pathway.[1]

This guide details the application of Ac-LEHD-CMK in modeling Parkinson’s Disease (PD) and Alzheimer’s Disease (AD) .[1] Unlike pan-caspase inhibitors (e.g., Z-VAD-FMK), Ac-LEHD-CMK allows researchers to specifically isolate the contribution of the mitochondrial apoptotic cascade, distinguishing it from extrinsic (death receptor) pathways.[1]

Technical Profile & Chemical Properties[1][2][3]

Before initiating experiments, ensure the compound meets the necessary specifications for cell culture use.

PropertySpecification
Chemical Name Ac-Leu-Glu-His-Asp-chloromethyl ketone
Sequence Ac-LEHD-CMK
Molecular Weight ~587.02 g/mol
Target Caspase-9 (Cysteine-aspartic proteases)
Mechanism Irreversible alkylation of the active site cysteine
Solubility Soluble in DMSO (>10 mg/mL).[1][2] Insoluble in water.
Appearance White to off-white lyophilized powder
Storage -20°C (desiccated).[1] Stable for >1 year as powder.[1]

Critical Handling Note: The chloromethyl ketone (CMK) group is reactive.[1] Avoid buffers containing thiols (e.g., DTT, β-mercaptoethanol) during the treatment phase, as they will scavenge the inhibitor before it binds Caspase-9.

Mechanistic Insight: The Intrinsic Apoptotic Pathway

Understanding where Ac-LEHD-CMK acts is vital for experimental design.[1] In neurodegeneration (e.g., MPTP toxicity in PD or Aβ toxicity in AD), cellular stress triggers mitochondrial outer membrane permeabilization (MOMP).[1]

Pathway Diagram

The following diagram illustrates the signaling cascade and the specific intervention point of Ac-LEHD-CMK.

IntrinsicApoptosis Stress Neuronal Stress (ROS, Ca2+, MPTP, Aβ) Mito Mitochondrial Dysfunction Stress->Mito Triggers CytC Cytochrome c Release Mito->CytC MOMP Apoptosome Apoptosome Complex (Apaf-1 + Cyt c + Pro-Caspase-9) CytC->Apoptosome Binds Apaf1 Apaf-1 Apaf1->Apoptosome Recruits ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Cleavage/Activation Casp3 Caspase-3/7 Activation ActiveCasp9->Casp3 Cleaves Death Neuronal Apoptosis (DNA Fragmentation) Casp3->Death Execution Inhibitor Ac-LEHD-CMK (Inhibitor) Inhibitor->ActiveCasp9 Irreversible Inhibition

Figure 1: The Intrinsic Apoptotic Pathway. Ac-LEHD-CMK irreversibly binds the active site of Caspase-9, preventing the activation of executioner Caspase-3.[1]

Application Protocols

Application A: Parkinson’s Disease Model (MPP+ Induced Toxicity)

Context: MPP+ (1-methyl-4-phenylpyridinium) inhibits mitochondrial Complex I, causing ATP depletion and ROS generation, classically activating the Caspase-9 intrinsic pathway in dopaminergic neurons.[1]

Cell Model: SH-SY5Y (human neuroblastoma) or Primary Mesencephalic Neurons.[1]

Step-by-Step Workflow:

  • Seeding: Plate SH-SY5Y cells at

    
     cells/cm² in DMEM/F12 + 10% FBS. Allow 24 hours for attachment.
    
  • Differentiation (Optional but Recommended): Treat with 10 µM Retinoic Acid (RA) for 5-7 days to induce a neuronal phenotype (upregulates Dopamine Transporter).[1]

  • Inhibitor Preparation:

    • Dissolve Ac-LEHD-CMK in DMSO to a 20 mM stock .

    • Dilute stock into warm culture media to 40 µM (2x concentration).

  • Pre-Incubation (The "Golden Hour"):

    • Remove media from cells.[1][3][4]

    • Add the Ac-LEHD-CMK media.[1]

    • Incubate for 1-2 hours . Scientific Rationale: CMK inhibitors require time to permeate the membrane and dock at the latent caspase active sites prior to the insult.

  • Insult:

    • Add MPP+ to a final concentration of 0.5 - 1.0 mM (titrate for your specific batch).[1]

    • Co-incubate with the inhibitor for 24 hours .

  • Readout: Measure cell viability (MTT/CCK-8) or Caspase-3 cleavage (Western Blot).

Application B: Alzheimer’s Disease Model (Aβ Oligomer Toxicity)

Context: Soluble Amyloid-beta (Aβ) oligomers induce oxidative stress and calcium dysregulation, triggering mitochondrial permeability transition pores (mPTP) and Caspase-9 activation.[1]

Cell Model: Primary Cortical Neurons (DIV 7-10).[1]

Protocol Modifications:

  • Concentration: Primary neurons are more sensitive.[1] Use 10 - 20 µM Ac-LEHD-CMK.[1]

  • Control: Use Z-FA-FMK (Negative Control Inhibitor) to rule out non-specific halomethyl ketone effects.[1]

  • Timing: Pre-incubate for 1 hour. Treat with oligomeric Aβ (1-42) at 5-10 µM for 24-48 hours.[1]

Experimental Workflow & Validation

To ensure rigorous data (E-E-A-T), every experiment must include self-validating controls.

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Validation Step1 Thaw Ac-LEHD-CMK (DMSO Stock) Step2 Dilute to 20-50 µM in Media Step1->Step2 Step3 Pre-Incubate Cells (1-2 Hours) Step2->Step3 Step4 Add Neurotoxin (MPP+ / Aβ) Step3->Step4 Step5 Assay: Viability (MTT / LDH) Step4->Step5 Step6 Assay: Western Blot (Cleaved Casp-9) Step4->Step6

Figure 2: Experimental Workflow. Note the mandatory pre-incubation step.

Validation Checklist
  • Positive Control: Use Staurosporine (STS) to induce massive apoptosis; Ac-LEHD-CMK should significantly attenuate STS-induced death.[1]

  • Western Blotting: Blot for Cleaved Caspase-9 (35/37 kDa) .

    • Result: Ac-LEHD-CMK binds the active site but does not prevent the initial cleavage of Pro-Caspase-9 by the apoptosome. However, it blocks the activity of the cleaved fragment. Therefore, you may still see cleaved Caspase-9 bands, but downstream Caspase-3 cleavage (17/19 kDa) should be absent or reduced. [1]

  • Colorimetric Assay: Use a Caspase-9 specific substrate (Ac-LEHD-pNA).[1] Lysates from treated cells should show reduced absorbance at 405 nm compared to vehicle-treated stressed cells.[1]

Troubleshooting & Limitations (Scientific Integrity)

1. Specificity vs. Potency: While Ac-LEHD-CMK is "selective" for Caspase-9, high concentrations (>50 µM) can inhibit other caspases (Caspase-4/5) and even Cathepsin B due to the reactivity of the chloromethyl ketone group [1].[1]

  • Solution: Always titrate the lowest effective dose. Use Z-LEHD-FMK if higher stability is required, though CMK is often more potent in short-term assays.[1]

2. Stability in Media: CMK inhibitors are susceptible to hydrolysis in aqueous media.

  • Solution: Refresh the media containing the inhibitor every 24 hours for long-term experiments (>24h).[1]

3. "False" Protection: In some necrosis models, caspase inhibition shifts the cell death mode from apoptosis to necroptosis (RIPK1/3 dependent).

  • Solution: If Ac-LEHD-CMK fails to rescue viability despite inhibiting Caspase-3, investigate necroptosis markers (p-MLKL).[1]

References

  • Sodhi, R. K., et al. (2009). Protective effects of caspase-9 and poly(ADP-ribose) polymerase inhibitors on ischemia-reperfusion-induced myocardial injury.[1][2][5] Archives of Pharmacal Research, 32(7), 1037-1043.[1][2]

  • Castro, M. M., et al. (2013). Inhibitory effects of caspase inhibitors on the activity of matrix metalloproteinase-2.[2] Biochemical Pharmacology, 86(4), 469-475.[1][2][5]

  • Hara, H., et al. (1997). Inhibition of interleukin 1β converting enzyme family proteases reduces ischemic and excitotoxic neuronal damage. Proceedings of the National Academy of Sciences, 94(5), 2007-2012. [1]

  • Blum, D., et al. (2004). Molecular machinery involved in apoptosis plays a role in neuronal death in neurodegenerative disorders.[6] Neurobiology of Disease, 17(3), 385-396.[1]

  • InvivoChem. Caspase-9 Inhibitor III (Ac-LEHD-cmk) Product Datasheet.

Sources

Mechanistic Dissection of Intrinsic Apoptosis: Flow Cytometry Analysis using Ac-LEHD-CMK

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Flow Cytometry Analysis of Apoptosis with Ac-LEHD-CMK Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals

Abstract & Introduction

The intrinsic (mitochondrial) apoptotic pathway is a tightly regulated cascade essential for developmental biology and tissue homeostasis. Central to this pathway is Caspase-9 , the initiator caspase recruited to the apoptosome following mitochondrial outer membrane permeabilization (MOMP) and cytochrome c release.

Ac-LEHD-CMK (N-acetyl-Leu-Glu-His-Asp-chloromethyl ketone) is a cell-permeable, irreversible inhibitor specifically designed to target Caspase-9. By mimicking the specific substrate sequence (LEHD) recognized by Caspase-9, the chloromethyl ketone (CMK) group covalently binds to the cysteine residue in the enzyme's active site, permanently disabling it.

This application note provides a rigorous protocol for using Ac-LEHD-CMK in flow cytometry to dissect apoptotic signaling. Unlike general caspase inhibitors (e.g., Z-VAD-FMK), Ac-LEHD-CMK allows researchers to specifically interrogate the contribution of the intrinsic pathway to cell death, distinguishing it from extrinsic (Caspase-8 mediated) or caspase-independent mechanisms.

Mechanism of Action & Experimental Logic[1]

To design a valid experiment, one must understand where Ac-LEHD-CMK acts within the signaling architecture.

The Intrinsic Pathway Blockade

Upon apoptotic stress (e.g., DNA damage via Etoposide or kinase inhibition via Staurosporine), BAX/BAK pores form in the mitochondria, releasing Cytochrome c. This triggers the assembly of the Apoptosome (Apaf-1 + Cytochrome c + Pro-Caspase-9).

  • Without Inhibition: The Apoptosome activates Caspase-9, which cleaves and activates executioner Caspase-3/7, leading to DNA fragmentation and phosphatidylserine (PS) exposure (Annexin V positive).

  • With Ac-LEHD-CMK: The inhibitor binds active Caspase-9 immediately upon its recruitment to the apoptosome. This prevents the cleavage of Caspase-3.[1] Consequently, cells may show signs of mitochondrial stress (MOMP) but will exhibit significantly reduced downstream apoptotic markers (Annexin V, DNA fragmentation).

Visualization: The Signaling Checkpoint

IntrinsicPathway Stress Apoptotic Stress (e.g., Staurosporine) Mitochondria Mitochondria (MOMP) Stress->Mitochondria CytC Cytochrome c Release Mitochondria->CytC Apoptosome Apoptosome Complex (Apaf-1 + Cyt c) CytC->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Recruitment & Activation ProCasp9 Pro-Caspase-9 ProCasp9->ActiveCasp9 ActiveCasp3 Active Caspase-3 (Executioner) ActiveCasp9->ActiveCasp3 Cleavage Inhibitor Ac-LEHD-CMK (Inhibitor) Inhibitor->ActiveCasp9 Irreversible Alkylation Apoptosis Apoptosis (PS Exposure / DNA Frag) ActiveCasp3->Apoptosis

Caption: Ac-LEHD-CMK blocks the intrinsic cascade at the Caspase-9 node, preventing Caspase-3 activation.

Experimental Protocols

Phase 1: Reagent Preparation & Handling

Critical Safety Note: Ac-LEHD-CMK is a halomethyl ketone. It is a potential alkylating agent. Handle with gloves and proper PPE.[2]

  • Reconstitution:

    • Dissolve Ac-LEHD-CMK powder in high-grade anhydrous DMSO to create a 20 mM stock solution .

    • Calculation Example: Molecular Weight ≈ 600-700 g/mol (varies slightly by salt form). Check specific vial lot. If MW is 650, dissolve 1 mg in ~77 µL DMSO for 20 mM.

    • Storage: Aliquot into small volumes (e.g., 10-20 µL) and store at -20°C. Avoid freeze-thaw cycles. Stable for 6 months.

Phase 2: Cell Culture & Inhibitor Pre-Treatment

The timing of inhibitor addition is the single most critical variable. Adding it after induction is futile.

  • Seeding: Seed cells (e.g., Jurkat, HeLa, U937) at a density of

    
     cells/mL (suspension) or 70% confluency (adherent) in 6-well plates.
    
  • Pre-Treatment (The "Blockade"):

    • Add Ac-LEHD-CMK to the experimental wells.

    • Recommended Concentration: 20 µM - 50 µM .

    • Vehicle Control: Add an equivalent volume of DMSO to control wells (Final DMSO < 0.5%).

    • Incubation: Incubate at 37°C for 1 to 2 hours . This ensures the inhibitor permeates the membrane and is available in the cytosol before the apoptosome forms.

  • Apoptosis Induction:

    • Add the apoptosis inducer (e.g., Staurosporine 1 µM or Etoposide 50 µM) directly to the media containing the inhibitor. Do not wash out the inhibitor.

    • Incubate for the optimized time required for apoptosis in your model (typically 4-24 hours).

Phase 3: Flow Cytometry Staining (Dual-Readout Strategy)

To validate the mechanism, we use two readouts: Annexin V/PI (membrane flip) and Active Caspase-3 (downstream target).

Workflow Diagram

Workflow Step1 1. Seed Cells Step2 2. Pre-treat: Ac-LEHD-CMK (1-2 hrs) Step1->Step2 Step3 3. Induce Apoptosis (Drug + Inhibitor) Step2->Step3 Step4 4. Harvest Cells (Keep Supernatant) Step3->Step4 Step5 5. Stain: Annexin V-FITC / PI Step4->Step5 Step6 6. Flow Cytometry Acquisition Step5->Step6

Caption: Step-by-step workflow ensuring inhibitor presence throughout the induction phase.

Staining Protocol (Annexin V/PI)
  • Harvest: Collect cells into flow tubes. For adherent cells, trypsinize gently; pool with floating cells (supernatant) to capture late apoptotic populations.

  • Wash: Centrifuge (300 x g, 5 min) and wash 1x with cold PBS.

  • Binding Buffer: Resuspend in 100 µL 1X Annexin V Binding Buffer.

  • Stain: Add 5 µL Annexin V-FITC (or similar fluorophore) and 5 µL Propidium Iodide (PI).

  • Incubate: 15 minutes at room temperature in the dark.

  • Finalize: Add 400 µL 1X Binding Buffer. Analyze immediately.

Data Analysis & Interpretation

Expected Results Matrix

The success of the experiment is defined by the differential between the "Inducer Only" and "Inducer + Ac-LEHD-CMK" samples.

Experimental ConditionAnnexin V / PI ProfileActive Caspase-3 LevelsBiological Interpretation
Untreated Control Low / LowNegativeHealthy Baseline.
Inducer Only (e.g., Staurosporine)High / VariableHigh Full intrinsic apoptosis execution.
Inducer + Ac-LEHD-CMK Reduced / LowLow / Negative Successful Block. Caspase-9 inhibition prevented downstream execution.
Inducer + Ac-LEHD-CMK (Failure Mode)High / HighHighIncomplete Block. Concentration too low, or death is Caspase-9 independent (Extrinsic?).
Quantitative Analysis[2][11]
  • Gating: Gate on singlets (FSC-A vs FSC-H) and exclude debris (FSC vs SSC).

  • Quadrants:

    • Q3 (Annexin- / PI-): Live cells.

    • Q4 (Annexin+ / PI-): Early Apoptosis.

    • Q2 (Annexin+ / PI+): Late Apoptosis / Secondary Necrosis.

  • Calculation:

    
    
    

Troubleshooting & Scientific Integrity (E-E-A-T)

Specificity vs. Toxicity[2][10]
  • The "Dirty" Truth: No CMK inhibitor is perfectly specific. At concentrations >100 µM, Ac-LEHD-CMK may cross-react with Caspase-8 or Cathepsins. Stick to the 20-50 µM range.

  • Alternative Controls: If reviewers question specificity, use Z-LEHD-FMK (fluoromethyl ketone, slightly less toxic) or perform a knockdown of Caspase-9 (siRNA) to corroborate findings.

The "MOMP" Trap
  • Observation: You treated with Ac-LEHD-CMK, but the cells still died (viability dropped), even though Caspase-3 was negative.

  • Explanation: Ac-LEHD-CMK blocks the caspase cascade, but it does not prevent Mitochondrial Outer Membrane Permeabilization (MOMP). Mitochondria are still damaged, releasing toxic factors (AIF, EndoG) that cause Caspase-Independent Cell Death (CICD) .

  • Solution: Do not rely solely on viability assays (MTT/CellTiter-Glo). You must use flow cytometry to show the shift from an "Annexin V positive" phenotype to a "MOMP positive / Caspase-3 negative" phenotype.

Common Pitfalls
  • Washing out the inhibitor: Never wash the cells after pre-treatment. The inhibitor must be present during the stress signal.

  • Wrong Inhibitor: Do not confuse with "Preventol CMK" (Chlorocresol), which is a preservative. Ensure you are purchasing the peptide inhibitor.

References

  • BenchChem. Z-LEHD-FMK: A Technical Guide to a Specific Caspase-9 Inhibitor. (2025).[3][4] Link

  • MedChemExpress. Caspase-9 Inhibitor III (Ac-LEHD-cmk) Product Information & Protocols.Link

  • InvivoChem. Caspase-9 Inhibitor III (Ac-LEHD-cmk) Biological Activity and Physical Properties.Link

  • National Institutes of Health (PubMed). Inhibition of Caspases Increases the Sensitivity of L929 Cells to Necrosis. (PMC Article). Link

  • ProbeChem. Ac-LESD-CMK and Caspase Inhibitor Specificity Data.Link

Sources

Application Note: Ac-LEHD-CMK in 3D Organoid Culture Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The generation and maintenance of 3D organoids—particularly cerebral, cardiac, and intestinal models—are frequently compromised by unwanted apoptosis. Unlike monolayer cultures, organoids develop dense necrotic cores due to hypoxia and nutrient gradients. Furthermore, the stress of cryopreservation and single-cell dissociation triggers the intrinsic (mitochondrial) apoptotic pathway , driven by Caspase-9.

This guide details the application of Ac-LEHD-CMK , a potent, irreversible, and cell-permeable inhibitor of Caspase-9. By selectively blocking the initiator phase of mitochondrial apoptosis, researchers can enhance post-thaw recovery, extend culture viability, and dissect specific death pathways in disease modeling.

Mechanistic Insight: Why Ac-LEHD-CMK?

The Challenge: Intrinsic Apoptosis in 3D Culture

In 3D culture, cells face unique stressors that trigger the Intrinsic Apoptosis Pathway :

  • Hypoxia: The core of an organoid (>400 µm) often lacks oxygen, causing mitochondrial depolarization.

  • Cryopreservation Stress: Freezing/thawing damages mitochondria, releasing Cytochrome c.

  • Anoikis: Detachment from the extracellular matrix (ECM) during passaging triggers death signals.

While ROCK inhibitors (e.g., Y-27632) are standard for preventing anoikis (cytoskeletal collapse), they do not block the mitochondrial death cascade once initiated. Ac-LEHD-CMK fills this gap by irreversibly binding the catalytic cysteine residue of Caspase-9 , preventing it from activating the executioner Caspase-3.

Pathway Visualization

The following diagram illustrates the specific intervention point of Ac-LEHD-CMK within the mitochondrial pathway.

IntrinsicApoptosis Stress Cellular Stress (Hypoxia, Freeze/Thaw) Mito Mitochondria Stress->Mito Depolarization CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Complex CytC->Apoptosome + dATP Apaf1 Apaf-1 Apaf1->Apoptosome ActiveCasp9 Active Caspase-9 (Initiator) Apoptosome->ActiveCasp9 Cleavage/Activation ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp3 Caspase-3 (Executioner) ActiveCasp9->Casp3 Activates Inhibitor Ac-LEHD-CMK (Inhibition) Inhibitor->ActiveCasp9 Irreversible Binding Apoptosis Apoptosis / Cell Death Casp3->Apoptosis Cell Dismantling

Figure 1: The Intrinsic Apoptotic Pathway. Ac-LEHD-CMK inhibits Caspase-9 downstream of mitochondrial damage but upstream of the executioner Caspase-3.

Technical Specifications & Handling

ParameterSpecificationNotes
Chemical Name Ac-Leu-Glu-His-Asp-chloromethylketone"Ac" = Acetyl (permeability); "CMK" = Reactive group.
Target Caspase-9 (Initiator)High selectivity over Caspase-3 or -8 at <100 µM.
Solubility DMSO (up to 20 mM)Critical: Avoid aqueous buffers for stock storage.
Stock Storage -20°C (Desiccated)Stable for 6-12 months as powder; 1 month as liquid stock.
Working Conc. 20 – 50 µMHigher concentrations (up to 100 µM) may lose specificity.
Appearance White/Off-white solidHygroscopic. Equilibrate to RT before opening vial.

Application Protocols

Protocol A: Enhancing Post-Thaw Recovery of Cerebral Organoids

Context: Cerebral organoids are highly sensitive to freeze-thaw stress. Caspase-9 inhibition significantly reduces apoptosis in the first 24 hours post-thaw.

Reagents:

  • Frozen Organoid Vials[1][2][3][4][5]

  • Neural Maintenance Media (e.g., Neurobasal/B27)

  • Ac-LEHD-CMK Stock (20 mM in DMSO)

  • Y-27632 (ROCK Inhibitor) - Optional synergistic additive

Step-by-Step:

  • Preparation: Pre-warm 10 mL of Neural Maintenance Media. Add Ac-LEHD-CMK to a final concentration of 40 µM .

    • Note: If using Y-27632 (10 µM) for anti-anoikis, add it here. The two inhibitors work on distinct pathways.

  • Thawing: Rapidly thaw the cryovial in a 37°C water bath until only a small ice crystal remains.

  • Washing: Transfer contents to a 15 mL tube. Add 9 mL of the pre-warmed media (containing inhibitors) dropwise to minimize osmotic shock.

  • Centrifugation: Spin at 200 x g for 3 minutes. Aspirate supernatant.

  • Resuspension: Resuspend the pellet gently in fresh media supplemented with 40 µM Ac-LEHD-CMK .

  • Culture: Plate organoids in ultra-low attachment plates.

  • Washout: After 24 hours , replace media with standard inhibitor-free media.

    • Why stop? Prolonged caspase inhibition (>48h) can theoretically interfere with non-apoptotic caspase functions necessary for differentiation.

Protocol B: Protection During Hypoxic Stress Modeling

Context: When modeling stroke or ischemia, researchers often expose organoids to low oxygen (1% O2). Ac-LEHD-CMK is used as a control to prove that cell death is driven by the mitochondrial pathway.

  • Pre-Incubation: 1 hour prior to hypoxic exposure, replace organoid media with media containing 20 µM Ac-LEHD-CMK .

    • Control: Vehicle control (DMSO 0.1%) is mandatory.

  • Stress Induction: Transfer plates to a hypoxia chamber (1% O2) for the desired duration (e.g., 24–48 hours).

  • Readout: Measure viability (ATP assay) or fix for histology.

    • Expected Result: The Ac-LEHD-CMK treated group should show preserved cortical layer architecture and reduced Cleaved Caspase-3 staining compared to vehicle.

Protocol C: Single-Cell Dissociation (scRNA-seq Prep)

Context: Dissociating organoids into single cells for sequencing causes massive stress. Ac-LEHD-CMK prevents "mitochondrial suicide" during the 30-60 minute digestion process.

  • Digestion Buffer: Prepare enzymatic dissociation buffer (e.g., Accutase or Papain).

  • Supplementation: Add 50 µM Ac-LEHD-CMK directly to the digestion buffer.

  • Dissociation: Incubate organoids at 37°C with gentle agitation.

  • Quenching: Stop digestion with media containing 10% FBS and 20 µM Ac-LEHD-CMK .

  • FACS/Sorting: Keep cells on ice. The inhibitor is irreversible, so protection persists during the sorting timeframe.

Experimental Validation (QC)

How do you verify that Ac-LEHD-CMK is effectively inhibiting Caspase-9 in your organoids?

Method 1: Western Blotting (The Gold Standard)
  • Target: Caspase-9 and Caspase-3.[6]

  • Logic: Ac-LEHD-CMK binds the active site. While it prevents activity, it may not prevent the cleavage of Pro-Caspase-9 into its subunits (p35/p10), but it will prevent the subsequent cleavage of Caspase-3.

  • Result: You should see processed Caspase-9 (indicating stress occurred) but reduced or absent Cleaved Caspase-3 (indicating the cascade was blocked).

Method 2: Luminescent Assay Workflow

Use a Caspase-Glo® 9 assay. Note that Ac-LEHD-CMK is an irreversible inhibitor. If you treat cells, then lyse them for the assay, the enzyme is already dead.

ValidationWorkflow Step1 Organoid Culture (+/- Stress) Step2 Add Ac-LEHD-CMK (20-50 µM) Step1->Step2 Step3 Incubate (24h) Step2->Step3 Step4 Lysis & Reagent Addition (Caspase-Glo 9) Step3->Step4 Step5 Read Luminescence Step4->Step5 Result Low Signal = Effective Inhibition Step5->Result

Figure 2: Validation workflow. A successful experiment will show significantly lower luminescence in Ac-LEHD-CMK treated samples compared to stressed controls.

References

  • Ozoren, N., & El-Deiry, W. S. (2000). The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand.[7] Cancer Research, 60(22), 6259–6265.[7]

    • Relevance: Establishes the specificity of the LEHD sequence for Caspase-9 and its protective capability.
  • Sodhi, R. K., et al. (2009). Protective effects of caspase-9 and poly(ADP-ribose) polymerase inhibitors on ischemia-reperfusion-induced myocardial injury. Archives of Pharmacal Research, 32(7), 1037-1043.

    • Relevance: Validates the use of Ac-LEHD-CMK (Caspase-9 Inhibitor III) in tissue ischemia models.
  • Lancaster, M. A., & Knoblich, J. A. (2014). Generation of cerebral organoids from human pluripotent stem cells.

    • Relevance: The foundational protocol for cerebral organoids, providing the baseline culture conditions where caspase inhibition is applied.
  • Baek, J., et al. (2025). Cryopreservation as a versatile strategy for the construction and application of organoids.

    • Relevance: Discusses the necessity of apoptosis inhibitors during the freeze-thaw process of complex 3D tissues.
  • BenchChem. A Comparative Guide to LEHD-Containing Caspase Inhibitors.

    • Relevance: Technical comparison of Ac-LEHD-CMK vs Z-LEHD-FMK.

Sources

Ac-LEHD-CMK treatment for studying developmental biology

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ac-LEHD-CMK Modulation of the Intrinsic Apoptotic Pathway in Developmental Models

Executive Summary

Ac-LEHD-CMK (N-acetyl-Leu-Glu-His-Asp-chloromethyl ketone) is a potent, cell-permeable, and irreversible inhibitor of Caspase-9 , the initiator caspase of the intrinsic (mitochondrial) apoptotic pathway. In developmental biology, programmed cell death (apoptosis) is a constructive force—sculpting digits, hollowing out tubes, and pruning neuronal connections. However, aberrant apoptosis drives developmental defects and neurodegeneration.

This guide provides a rigorous framework for using Ac-LEHD-CMK to dissect these mechanisms. Unlike reversible inhibitors (e.g., aldehydes like -CHO), the chloromethyl ketone (-CMK) group forms a covalent bond with the active site cysteine of Caspase-9, ensuring sustained inhibition during long-term developmental assays (24–96 hours).

Mechanism of Action & Biological Context[1][2][3][4]

To use Ac-LEHD-CMK effectively, one must understand its precise intervention point. Developmental apoptosis is often triggered by mitochondrial stress (e.g., hypoxia, loss of growth factors), leading to Cytochrome c release.

The Intrinsic Apoptosis Pathway:

  • Stress Signal: Mitochondria release Cytochrome c.

  • Apoptosome Formation: Cytochrome c binds Apaf-1, recruiting Pro-Caspase-9.[1]

  • Activation: Pro-Caspase-9 is cleaved/activated within the apoptosome.

  • Execution: Active Caspase-9 cleaves Pro-Caspase-3/7, leading to DNA fragmentation and cell death.

Ac-LEHD-CMK Intervention: Ac-LEHD-CMK mimics the substrate recognition sequence (LEHD) of Caspase-9. It acts as a suicide substrate, permanently alkylating the catalytic cysteine residue, thereby preventing the activation of the executioner Caspase-3.

G Stress Developmental Stress (Hypoxia/GF Withdrawal) Mito Mitochondria Stress->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 + Pro-Caspase-9 CytoC->Apaf1 Apoptosome Apoptosome Complex Apaf1->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Casp3 Caspase-3 Activation ActiveCasp9->Casp3 Inhibitor Ac-LEHD-CMK (Irreversible Block) Inhibitor->ActiveCasp9 Alkylation Apoptosis Apoptosis (Morphogenesis/Pruning) Casp3->Apoptosis

Figure 1: The Intrinsic Apoptotic Pathway. Ac-LEHD-CMK covalently binds Active Caspase-9, preventing the cascade that leads to Caspase-3 activation.

Technical Specifications & Handling

Trustworthiness: Improper handling is the #1 cause of experimental failure with peptide inhibitors.

ParameterSpecificationCritical Note
Molecular Weight ~587.0 DaVaries slightly based on salt form (e.g., TFA salt).
Solubility DMSO (>10 mg/mL)Insoluble in water. Must be dissolved in DMSO first.
Stock Concentration 10 mM or 20 mMAvoid concentrations >50 mM to prevent precipitation upon thawing.
Storage (Solid) -20°C (Desiccated)Stable for >2 years if kept dry.
Storage (Solution) -20°C or -80°CAliquot immediately. Avoid freeze-thaw cycles. Stable for 6 months.
Working Conc. 10 µM – 50 µMHigher concentrations (>100 µM) lose specificity (off-target inhibition).

Preparation Protocol:

  • Calculate: To make a 10 mM stock, dissolve 1 mg of Ac-LEHD-CMK in ~170 µL of high-grade sterile DMSO (check specific MW on vial).

  • Dissolve: Vortex gently until the solution is perfectly clear.

  • Aliquot: Dispense into 10–20 µL aliquots in amber tubes (light sensitive).

  • Store: Freeze at -20°C immediately.

Experimental Protocols

Protocol A: Whole Embryo Culture (Zebrafish/Mouse)

Application: Rescuing phenotypes caused by excessive apoptosis (e.g., neurodegeneration models).

Step-by-Step Methodology:

  • Embryo Preparation:

    • Zebrafish: Dechorionate embryos at 24 hpf (hours post-fertilization) to ensure inhibitor permeability. The chorion acts as a barrier to peptide inhibitors.

    • Mouse: Dissect embryos at E8.5–E10.5 and place in roller culture bottles with heat-inactivated serum.

  • Treatment Preparation (Self-Validating Step):

    • Prepare E3 medium (zebrafish) or culture medium (mouse).

    • Experimental Group: Dilute 10 mM DMSO stock to 20–40 µM final concentration.

    • Vehicle Control (Required): Add an equivalent volume of DMSO (e.g., 0.2% v/v) to the medium.

    • Positive Control (Validation): Treat a subset with Staurosporine (1 µM) to induce apoptosis, then co-treat with Ac-LEHD-CMK to prove rescue efficacy.

  • Incubation:

    • Incubate embryos for the defined window (e.g., 24–48 hours).

    • Critical: Ac-LEHD-CMK is stable in media for ~24 hours. For experiments >24 hours, replace with fresh media + inhibitor daily.

  • Readout:

    • Morphology: Assess gross deformities or survival rates.

    • Acridine Orange Staining: Live stain for apoptotic cells (green dots).

    • Western Blot: Lyse embryos and probe for Cleaved Caspase-3 . Effective LEHD treatment should reduce Cleaved Casp-3 levels despite upstream stress.

Protocol B: In Vitro Differentiation (Stem Cells/Organoids)

Application: Preventing anoikis (detachment-induced death) during single-cell dissociation.

  • Pre-Treatment: Add 10 µM Ac-LEHD-CMK to the culture media 2 hours before dissociation or stress induction.

  • Dissociation: Trypsinize/Accutase treat cells.

  • Replating: Resuspend cells in fresh media containing 10 µM Ac-LEHD-CMK.

  • Washout: After 24 hours (once cells adhere), wash with PBS and replace with inhibitor-free expansion media.

Data Analysis & Interpretation

Visualizing the Workflow:

Workflow Start Thaw Stock (10mM DMSO) Dilute Dilute to 20-50µM in Media Start->Dilute Treat Treat Embryos/Cells (Pre-incubate 1h) Dilute->Treat Incubate Incubate 24h (Refresh if >24h) Treat->Incubate Harvest Harvest Lysate or Fix Incubate->Harvest Assay Validation: Western (Casp-3) or TUNEL Harvest->Assay

Figure 2: Experimental Timeline.[2] Note the requirement for media refreshment for long-term assays.

Quantitative Expectations:

AssayVehicle Control (Stressed)Ac-LEHD-CMK TreatedInterpretation
Annexin V (Flow Cytometry) High % PositiveReduced % PositiveBlockade of early apoptosis (PS exposure).
Cleaved Caspase-3 (Western) Strong Band (17/19 kDa)Weak/Absent BandSuccessful upstream inhibition of Caspase-9.
Cell Viability (ATP/MTS) LowRestoredRescue of metabolic activity.
Morphology Blebbing, FragmentationIntact MembranesMorphological rescue.

Troubleshooting & Scientific Integrity

The "Necrosis Switch" (Pitfall): If the apoptotic machinery is blocked completely in a cell destined to die due to severe damage (e.g., mitochondrial collapse), the cell may switch to necrosis (uncontrolled lysis).

  • Symptom:[3][4][5] Cells treated with Ac-LEHD-CMK do not show apoptotic blebbing but swell and burst (LDH release increases).

  • Solution: This indicates the stressor is too potent to be rescued. Reduce the stressor intensity (e.g., lower hypoxia duration) rather than increasing the inhibitor concentration.

Specificity Issues: At concentrations >100 µM , Ac-LEHD-CMK can inhibit Caspase-8 and Cathepsin B. Always perform a dose-response curve (1, 10, 50, 100 µM) to find the minimum effective dose.

Control Validation:

  • Negative Control: Use Ac-FA-CMK (negative control peptide) if available, or DMSO vehicle.

  • Positive Control: Ensure your detection antibody (e.g., anti-Cleaved Caspase-3) works by running a lane of Staurosporine-treated cells without inhibitor.

References

  • Sodhi, R. K., et al. (2009).[6] "Protective effects of caspase-9 and poly(ADP-ribose) polymerase inhibitors on ischemia-reperfusion-induced myocardial injury."[7][6][8] Archives of Pharmacal Research, 32(7), 1037-1043.[6][8] Link

  • Castro, M. M., et al. (2013).[6] "Inhibitory effects of caspase inhibitors on the activity of matrix metalloproteinase-2." Biochemical Pharmacology, 86(4), 469-475.[6][8] Link

  • McIlwain, D. R., et al. (2013). "Caspase functions in cell death and disease." Cold Spring Harbor Perspectives in Biology, 5(4), a008656. Link

  • Cayman Chemical. "Caspase-9 Inhibitor III (Ac-LEHD-CMK) Product Information." Link

  • Kuida, K. (2000). "Caspase-9." The International Journal of Biochemistry & Cell Biology, 32(2), 121-124. Link

Sources

Troubleshooting & Optimization

Ac-LEHD-CMK solubility and stability in DMSO and culture media

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers utilizing Ac-LEHD-CMK (Caspase-9 Inhibitor III).

Executive Summary & Chemical Profile

Ac-LEHD-CMK (N-acetyl-Leu-Glu-His-Asp-chloromethylketone) is a cell-permeable, irreversible inhibitor of Caspase-9 .[1][2] Unlike reversible aldehyde inhibitors (CHO), the chloromethylketone (CMK) group forms a covalent bond with the active site cysteine of the protease.[1]

  • Mechanism: Alkylation of the catalytic cysteine residue.

  • Key Challenge: The peptide backbone is hydrophobic, leading to precipitation in aqueous media. The CMK group is chemically reactive and prone to hydrolysis at neutral/alkaline pH.

  • Typical Usage: Apoptosis inhibition, neuroprotection studies.

Solubility & Stock Preparation

How to get it into solution without losing activity.

Q: What is the best solvent for Ac-LEHD-CMK?

A: High-grade anhydrous DMSO (Dimethyl Sulfoxide). Do not attempt to dissolve the lyophilized powder directly in water, PBS, or culture media.[1][2] The hydrophobic amino acid sequence (Leucine-Glutamic Acid-Histidine-Aspartic Acid) combined with the blocking groups renders it poorly soluble in aqueous buffers.[1][2]

Q: What concentration should I make my stock solution?

A: 10 mM to 20 mM. We recommend preparing a stock concentration at least 1000x your final working concentration to minimize the final volume of DMSO added to cells.

  • Example: Dissolve 1 mg of Ac-LEHD-CMK (MW ~675 Da, check specific lot) in ~74 µL DMSO to achieve ~20 mM.[1][2]

Q: Can I use Ethanol or DMF?

A: DMF (Dimethylformamide) is an acceptable alternative to DMSO.[1][2] Ethanol is not recommended due to lower solubility limits and higher volatility, which can alter concentration over time.

Stability & Storage

How to keep the inhibitor potent.

Q: How stable is the stock solution?

A:

  • Lyophilized Powder: Stable for >1 year at -20°C if desiccated.[1][2]

  • DMSO Stock: Stable for 6 months at -20°C or -80°C.

  • Critical Constraint: The CMK group is moisture-sensitive.[2] Repeated freeze-thaw cycles introduce atmospheric moisture into the DMSO, accelerating hydrolysis.[1][2]

    • Best Practice: Aliquot the stock into single-use volumes (e.g., 10–20 µL) immediately after preparation.

Q: What is the stability in Culture Media (Aqueous)?

A: Finite and pH-dependent. Chloromethylketones are alkylating agents that hydrolyze in water.[2]

  • Half-life: Estimated at 12–24 hours in neutral media (pH 7.4).[1][2]

  • pH Warning: Stability decreases rapidly at pH > 8.0.

  • Recommendation: For experiments lasting longer than 12–24 hours, replenish the inhibitor . Remove old media and add fresh media containing the inhibitor to maintain effective IC50 levels.

Cell Culture Application Protocol

Preventing "Shock Precipitation" and Toxicity.

The "Crash" Phenomenon

When a high-concentration hydrophobic peptide in DMSO is added directly to a static dish of aqueous media, it often precipitates instantly (appearing as cloudy debris or crystals).[1][2] This reduces the effective concentration and can physically damage cells.

Optimized Dilution Workflow

Do not add the DMSO stock directly to the cell culture plate. Use an Intermediate Dilution Step .

DilutionProtocol Figure 1: Serial dilution strategy to prevent hydrophobic peptide precipitation. Stock Stock Solution (20 mM in DMSO) Inter Intermediate Dilution (10x Working Conc) In Media/Buffer Stock->Inter 1. Dilute 1:100 (Vortex immediately) Final Final Application (1x Working Conc) On Cells Inter->Final 2. Add 1:10 to cells (Gentle mixing)

Step-by-Step:

  • Prepare Intermediate: Dilute your 20 mM stock 1:100 into a small volume of pre-warmed culture media (result: 200 µM). Vortex immediately to disperse.

  • Inspect: Ensure no visible crystals formed.

  • Final Addition: Add this intermediate solution 1:10 to your cell culture dish (result: 20 µM).

  • DMSO Control: Ensure the final DMSO concentration is <0.5% (usually 0.1%) to avoid solvent toxicity.

Troubleshooting & FAQs

Q: I see no inhibition of apoptosis. What went wrong?

A: Check your Lysis Buffer components. This is the most common user error.

  • The Issue: Ac-LEHD-CMK reacts with thiols. If you add the inhibitor to a lysate containing DTT (Dithiothreitol) or

    
    -Mercaptoethanol , the DTT will inactivate the CMK group before it can inhibit the caspase.
    
  • The Fix: If adding inhibitor during lysis, ensure the lysis buffer is thiol-free . If treating live cells, this is less of an issue, but ensure the inhibitor is added before the apoptotic stimulus.

Q: The inhibitor is toxic to my cells.

A:

  • DMSO Toxicity: Check if your final DMSO concentration is >0.5%.[3]

  • Off-Target Alkylation: CMK inhibitors are reactive.[2] At high concentrations (>100 µM), they can non-specifically alkylate other cellular proteins.[1][2] Titrate down to the lowest effective dose (typically 10–50 µM).[1][2]

Q: Why does the molecular weight on my vial differ from the datasheet?

A: Ac-LEHD-CMK is often supplied as a TFA salt (Trifluoroacetate).[1][2]

  • Free Base MW: ~587.03[4]

  • TFA Salt MW: ~675–711 (depending on stoichiometry).[1][2]

  • Action: Always calculate molarity based on the exact mass and MW printed on the specific vial label , not the generic website info.

Comparison of Caspase-9 Inhibitors
FeatureAc-LEHD-CMKAc-LEHD-CHOZ-LEHD-FMK
Binding Irreversible (Covalent)ReversibleIrreversible (Covalent)
Reactivity High (Alkylating)LowModerate
Stability (Media) Moderate (Hydrolysis risk)Low (Oxidation risk)High (Fluorine stabilizes)
Cell Permeability GoodPoor to ModerateExcellent
Best Use Acute Apoptosis AssaysKinetic StudiesLong-term Assays / In Vivo

Mechanism of Action

Mechanism Figure 2: Mechanism of inhibition and potential interference by reducing agents (Thiols). Inhibitor Ac-LEHD-CMK (Inhibitor) Caspase Active Caspase-9 (Target) Inhibitor->Caspase Targets Cys Active Site InactiveInhibitor Inactivated Inhibitor (Thioether adduct) Inhibitor->InactiveInhibitor Scavenging Complex Covalent Enzyme-Inhibitor Complex (Inactive) Caspase->Complex Alkylation (Irreversible) Thiols Exogenous Thiols (DTT / BME) Thiols->Inhibitor Chemical Interference

[1][2]

References

  • Potts, W. et al. (1991).[1][2] Inhibition of proteinase K by methoxysuccinyl-Ala-Ala-Pro-Ala-chloromethyl ketone.[1][2][5] Journal of Biological Chemistry. (Demonstrates CMK alkylation mechanism).

Sources

Technical Support Center: Caspase-9 Inhibitor III (Z-LEHD-FMK)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Research Support

Executive Summary: The Specificity Paradox

Welcome to the technical support hub for Caspase-9 Inhibitor III (Z-LEHD-FMK) . While marketed as a selective inhibitor of the intrinsic apoptotic pathway (Caspase-9), this reagent acts as a "dirty" drug at high concentrations.

The Core Problem: Users often assume Z-LEHD-FMK is a "magic bullet" for confirming mitochondrial apoptosis. In reality, its fluoromethylketone (FMK) moiety and peptide sequence (LEHD) exhibit significant promiscuity, leading to three distinct classes of experimental artifacts :

  • Cross-inhibition of inflammatory caspases (Caspase-4/5).

  • Unintended blockade of the extrinsic pathway (Caspase-8).

  • Metabolic toxicity via the Krebs cycle (Fluoroacetate poisoning).[1][2]

This guide provides the forensic tools to distinguish true Caspase-9 inhibition from these off-target effects.

Part 1: The Off-Target Landscape

The following diagram illustrates the intended mechanism versus the actual pharmacological reality of Z-LEHD-FMK in a cellular environment.

G Inhibitor Z-LEHD-FMK (Caspase-9 Inhibitor III) Casp9 Caspase-9 (Intrinsic Pathway) Inhibitor->Casp9 Intended Target (IC50 ~1-2 µM) Casp8 Caspase-8 (Extrinsic Pathway) Inhibitor->Casp8 Off-Target (High Potency) Casp45 Caspase-4 / Caspase-5 (Inflammation) Inhibitor->Casp45 Cross-Reaction (LEHD Mimicry) Cathepsin Cathepsin B/L (Lysosomal) Inhibitor->Cathepsin FMK Alkylation Krebs Aconitase (Krebs Cycle) Inhibitor->Krebs Fluoroacetate Metabolism Apoptosis Apoptosis Blockade Casp9->Apoptosis Casp8->Apoptosis Inflam Pyroptosis Blockade Casp45->Inflam Necrosis Metabolic Necrosis (ATP Depletion) Krebs->Necrosis Toxicity

Figure 1: Pharmacological profile of Z-LEHD-FMK showing intended inhibition (Green) vs. off-target pathways (Yellow/Black).

Data Summary: Comparative Potency

Note: Values represent approximate ranges derived from cell-free enzymatic assays. Cellular IC50s may vary.

Target EnzymeInteraction TypeRisk LevelMechanism of Artifact
Caspase-9 Primary TargetN/AIntended Effect.
Caspase-8 Off-TargetHigh Z-LEHD-FMK can inhibit Casp-8 with surprising potency (IC50 < 1 µM in some lysates), mimicking extrinsic pathway blockade [1].
Caspase-4/5 Cross-ReactivityMedium The LEHD motif resembles inflammatory caspase substrates, potentially dampening pyroptosis or cytokine release [2].
Cathepsin B AlkylationMedium The FMK group acts as a "suicide inhibitor" for cysteine proteases, altering lysosomal flux [3].
Part 2: Troubleshooting & FAQs
Issue 1: "My cells are dying faster when I add the inhibitor."

Diagnosis: FMK-Induced Metabolic Toxicity. Mechanism: The fluoromethylketone (FMK) group is metabolized inside the cell to release fluoroacetate . This is converted to fluorocitrate, which irreversibly inhibits aconitase in the Krebs cycle.[1][2][3] The result is a halt in ATP production and rapid "metabolic necrosis" that mimics drug toxicity [4].

Troubleshooting Protocol:

  • Check Concentration: Are you using >50 µM?

    • Action: Titrate down. Most specific effects occur at 10–20 µM. Above 50 µM, metabolic toxicity dominates.

  • Check Duration: Are you incubating for >24 hours?

    • Action: FMK inhibitors are irreversible but unstable. Limit exposure to <12 hours or replenish with fresh media containing lower doses.

  • Run the "Mock" Control:

    • Use Z-FA-FMK (Negative Control).[4] It contains the FMK group but targets Cathepsins, not Caspases.[4] If Z-FA-FMK kills your cells, your issue is fluoroacetate toxicity, not apoptosis [5].

Issue 2: "The inhibitor blocks cell death, but I don't see Caspase-9 cleavage in my Western Blot."

Diagnosis: False Positive Rescue (Off-Target Inhibition). Mechanism: You likely inhibited Caspase-8 or Cathepsin B , which are upstream or parallel to Caspase-9.

Validation Workflow:

  • The "Add-Back" Test:

    • If Z-LEHD-FMK rescues cell death, probe for Bid cleavage (tBid).

    • Logic: Caspase-8 cleaves Bid to tBid. If Z-LEHD-FMK prevents tBid formation, it is inhibiting Caspase-8 directly, not just Caspase-9 [6].

  • Alternative Inhibitor:

    • Repeat the experiment with Penicillamine (a copper chelator that inhibits Casp-9 via a different mechanism) or a non-FMK inhibitor like Q-LEHD-OPh (less toxic, higher specificity) to confirm results.

Issue 3: "I am studying inflammasomes, and Z-LEHD-FMK altered my IL-1β secretion."

Diagnosis: Caspase-4/5 Cross-Reactivity. Mechanism: The LEHD sequence is structurally similar enough to the preferred substrates of inflammatory caspases (Caspase-4 and -5 in humans, Caspase-11 in mice) to cause competitive inhibition [2].

Corrective Action:

  • You must use a specific Caspase-1/4/5 inhibitor (e.g., VX-765 ) alongside Z-LEHD-FMK to deconvolute the signal. If VX-765 replicates the effect, the Z-LEHD-FMK result is an artifact.

Part 3: Specificity Validation Protocol

Do not rely on Z-LEHD-FMK alone. Use this self-validating decision tree to confirm Caspase-9 dependence.

Validation Start Start: Cell Death Rescued by Z-LEHD-FMK? CheckDose Check Dose: Is [Conc] > 20µM? Start->CheckDose Toxicity Artifact: Non-specific Inhibition CheckDose->Toxicity Yes CheckCasp8 Check Upstream: Is tBid reduced? CheckDose->CheckCasp8 No Casp8Artifact Artifact: Caspase-8 Inhibition CheckCasp8->Casp8Artifact Yes (tBid blocked) CheckMito Check Mitochondria: Is Cytochrome C released? CheckCasp8->CheckMito No (tBid present) CheckMito->Toxicity No (Inhibitor blocked upstream stress) TruePos Validated: Caspase-9 Dependent CheckMito->TruePos Yes (Cyt C released but death blocked)

Figure 2: Decision tree for validating Z-LEHD-FMK experimental data.

Protocol Steps:

  • Pre-Incubation: Treat cells with 20 µM Z-LEHD-FMK for 1 hour before adding the apoptotic stimulus (e.g., Staurosporine).

  • Western Blotting: Collect lysates at T=4h and T=8h.

    • Blot A: Pro-Caspase-9 vs. Cleaved Caspase-9 (Target).

    • Blot B: Pro-Caspase-8 vs. Cleaved Caspase-8 (Off-target check).

    • Blot C: PARP (Downstream execution check).

  • Interpretation:

    • Valid Result: Cleaved Caspase-9 is present (inhibitor binds active site but doesn't always prevent cleavage), but PARP cleavage is blocked.

    • Invalid Result: Cleaved Caspase-8 is absent in the treated group compared to control (indicates upstream inhibition).

References
  • McStay, G. P., et al. (2008). "Caspase-8 recruitment to and activation at the DISC is critical for TRAIL-mediated apoptosis." Cell Death & Differentiation.

  • Berger, A. B., et al. (2006). "Identification of early intermediates of caspase activation using selective inhibitors and activity-based probes." Molecular Cell.

  • Schotte, P., et al. (1999). "Non-specific effects of methyl ketone peptide inhibitors of caspases." FEBS Letters.

  • Holtsberg, F. W., et al. (2002). "Poly(ADP-ribose) polymerase inhibition prevents fluoroacetate-induced cytotoxicity." Journal of Pharmacology and Experimental Therapeutics.

  • R&D Systems. "Caspase Inhibitor Control Z-FA-FMK Product Details." Biotechne.

  • Ozoren, N., & El-Deiry, W. S. (2000). "The Caspase 9 Inhibitor Z-LEHD-FMK Protects Human Liver Cells while Permitting Death of Cancer Cells Exposed to Tumor Necrosis Factor-related Apoptosis-inducing Ligand." Cancer Research.[5][6][7]

Sources

Technical Support Portal: Ac-LEHD-CMK Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CASP9-INH-001 Status: Resolved Subject: Troubleshooting Cytotoxicity and Solubility at High Concentrations (>50 µM)

PART 1: CRITICAL ALERT – The "CMK" Paradox

Issue: You are observing increased cell death (necrosis) or a complete lack of protection against apoptosis when using Ac-LEHD-CMK at concentrations above 50–100 µM.

Root Cause Analysis: The cytotoxicity you are observing is likely not due to Caspase-9 inhibition, but rather the chloromethylketone (CMK) reactive group. While the LEHD sequence targets Caspase-9, the CMK moiety is a highly reactive alkylating agent. At high concentrations, it overwhelms the enzyme active site and begins alkylating intracellular thiols, specifically Glutathione (GSH) .

The Cascade of Failure:

  • GSH Depletion: Ac-LEHD-CMK irreversibly binds free GSH.

  • Oxidative Stress: Loss of GSH compromises the cell's ability to scavenge Reactive Oxygen Species (ROS).

  • Mitochondrial Collapse: ROS accumulation triggers mitochondrial permeability transition (MPT) independent of the apoptotic pathway you are trying to study.

  • Necrosis: The cell dies via necrosis, masking the anti-apoptotic effect you intended to measure.

PART 2: DIAGNOSTIC WORKFLOWS (Visualized)
Figure 1: Mechanism of Off-Target CMK Toxicity

This diagram illustrates why increasing the dose of Ac-LEHD-CMK becomes counterproductive.

CMK_Toxicity Drug Ac-LEHD-CMK (High Conc >50µM) Target Caspase-9 (Inhibition) Drug->Target Specific Binding OffTarget Free Intracellular Glutathione (GSH) Drug->OffTarget Alkylation (Non-specific) Apoptosis Apoptosis (Blocked) Target->Apoptosis Prevents ROS ROS Accumulation (Oxidative Stress) OffTarget->ROS Depletion leads to Mito Mitochondrial Dysfunction ROS->Mito Death Necrotic Cell Death (Experimental Artifact) Mito->Death

Caption: Pathway divergence at high concentrations. The red dashed line represents the off-target alkylation of GSH, leading to necrosis that mimics or exceeds the apoptotic signal.

Figure 2: Troubleshooting Decision Tree

Follow this logic to determine if your issue is solubility, toxicity, or efficacy.

Troubleshooting_Tree Start Observed Issue Crystals Crystals/Precipitate in Media? Start->Crystals Toxicity 100% Cell Death (No Protection) Start->Toxicity Solvent Check Solvent Compatibility Crystals->Solvent Yes ConcCheck Conc > 50µM? Toxicity->ConcCheck Stepwise Action: Use Stepwise Dilution Protocol Solvent->Stepwise Reduce Action: Titrate Down (10-20µM) ConcCheck->Reduce Yes AltInhib Action: Switch to Z-LEHD-FMK or Q-VD-OPh ConcCheck->AltInhib No (Already Low)

Caption: Logical workflow for isolating the source of experimental failure.

PART 3: TROUBLESHOOTING MODULES
Module A: Solubility & Precipitation

Symptom: The inhibitor precipitates upon addition to the culture media, appearing as microscopic needles or cloudiness. This lowers the effective concentration and causes localized toxicity.

The Physics: Ac-LEHD-CMK is highly hydrophobic. Adding a 100% DMSO stock directly to an aqueous buffer causes "solvent shock," forcing the peptide out of solution before it can disperse.

Protocol: Stepwise Dilution (The "Intermediate" Method) Do not pipette 1 µL of stock directly into 1 mL of media.

  • Prepare Stock: Dissolve Ac-LEHD-CMK in high-quality anhydrous DMSO to 20 mM .

  • Create Intermediate: Dilute the stock 1:10 in sterile PBS or Media (pre-warmed to 37°C) to create a 2 mM intermediate solution.

    • Note: Vortex immediately and vigorously.

  • Final Application: Add the 2 mM intermediate to your cell culture to reach the desired final concentration (e.g., 20 µM).

    • Result: This prevents the local high-concentration shock that triggers crystallization.

Module B: Specificity & Validation

Symptom: You are unsure if the cell death is due to Caspase-9 activity or drug toxicity.

Validation Strategy:

  • The Negative Control: You must run a parallel condition with Z-FA-FMK (Control Inhibitor). This compound has the fluoromethylketone group but lacks the specific caspase recognition sequence.

    • If cells die with Z-FA-FMK: The toxicity is caused by the FMK/CMK group (non-specific).

    • If cells live with Z-FA-FMK: The effect of Ac-LEHD-CMK is likely specific to Caspase-9.

  • Dose Titration: Perform a kill curve.

    • Safe Zone: 10 µM – 40 µM.

    • Danger Zone: > 50 µM (High risk of GSH depletion).

PART 4: DATA SUMMARY & COMPARISON

Table 1: Inhibitor Profile & Toxicity Thresholds

FeatureAc-LEHD-CMKZ-LEHD-FMKQ-VD-OPh
Reactive Group Chloromethylketone (CMK)Fluoromethylketone (FMK)Difluorophenoxy (OPh)
Reversibility IrreversibleIrreversibleIrreversible
Cell Permeability HighHighVery High
Toxicity Threshold ~50 µM (Necrosis risk)~100 µM> 100 µM (Non-toxic)
Primary Risk GSH Depletion / AlkylationMinor GSH DepletionMinimal off-target
Recommended Use Acute short-term assaysStandard apoptosis assaysLong-term / In vivo
PART 5: REFERENCES
  • Schotte, P., et al. (1999). Non-specific effects of methyl ketone peptide inhibitors of caspases.FEBS Letters , 442(1), 117-121.

    • Key Finding: Establishes that CMK and FMK inhibitors can deplete glutathione and cause necrosis at high concentrations.

  • Hotchkiss, R. S., et al. (2000). Caspase inhibitors improve survival in sepsis: a critical role of the lymphocyte.Nature Immunology , 1(6), 496-501.

    • Key Finding: Discusses the limitations and necessary controls for using caspase inhibitors in complex biological systems.

  • Vandenabeele, P., et al. (2006). Caspeases, necrosis, and inflammation: the proteases of life and death.Science STKE .

    • Key Finding: Reviews the crosstalk between apoptosis and necrosis when caspases are inhibited.

Optimizing Ac-LEHD-CMK incubation time for effective inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Protocol Optimization & Troubleshooting for Ac-LEHD-CMK (Caspase-9 Inhibitor) Ticket ID: CASP9-OPT-2026 Support Tier: Senior Application Scientist Status: Resolved / Guide Generated

Core Directive: The Kinetics of Irreversible Inhibition

To use Ac-LEHD-CMK effectively, you must understand that you are managing a kinetic race between three competing factors: Permeation , Alkylation , and Degradation .

Unlike reversible inhibitors, Ac-LEHD-CMK contains a chloromethylketone (CMK) group. This is an alkylating agent that forms a covalent bond with the active site cysteine of Caspase-9.

  • Factor 1: Permeation (The Lag Time): The peptide sequence (LEHD) is hydrophilic, while the CMK group is reactive. The molecule requires time to cross the cell membrane and localize to the cytosol/mitochondria where Caspase-9 activation occurs.

  • Factor 2: Specificity vs. Time: The "LEHD" sequence directs the molecule to Caspase-9, but at high concentrations or extended durations, the reactive CMK group becomes promiscuous, potentially inhibiting Caspase-8 or Caspase-4/5.

  • Factor 3: Hydrolytic Instability: CMK inhibitors are inherently unstable in aqueous media, particularly those containing nucleophiles (like thiols in FBS or Glutathione). Their half-life in culture media is limited (often < 4 hours).

The Golden Rule: You must establish the inhibitor before the apoptotic cascade begins. Once the Apoptosome forms and Caspase-9 is fully active, it amplifies the signal to Caspase-3 rapidly. Inhibiting an avalanche is harder than preventing the snowball.

Standardized Experimental Protocol

Phase A: Preparation & Storage
  • Solvent: Reconstitute strictly in high-grade DMSO.

  • Stock Concentration: 10 mM or 20 mM (to keep DMSO < 0.5% in final culture).

  • Storage: Aliquot immediately. CMK groups are moisture-sensitive. Store at -20°C (1 month) or -80°C (6 months). Never store diluted in aqueous buffer.

Phase B: The "Pre-Incubation" Workflow

This is the critical step for specificity and efficacy.

StepActionCritical Technical Note
1 Seed Cells Ensure cells are in log phase (60-70% confluence). Over-confluent cells have higher basal stress.
2 Dilute Inhibitor Dilute stock into fresh, warm media. Do not add stock directly to the well (causes local toxicity).
3 Pre-Incubation Incubate cells with Ac-LEHD-CMK for 30–60 minutes at 37°C.
4 Induction Add the apoptotic inducer (e.g., Staurosporine, Etoposide) directly to the media containing the inhibitor.
5 Maintenance If the assay runs >12 hours, consider "spiking" 50% of the original inhibitor dose to account for degradation.
Phase C: Visualization of Pathway & Workflow

Caspase9_Inhibition cluster_pathway Intrinsic Apoptosis Pathway Mito Mitochondria (Cytochrome c Release) Apoptosome Apoptosome Complex (Apaf-1 + Pro-Caspase-9) Mito->Apoptosome Stress Signal ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Cleavage Casp3 Caspase-3 Activation (Executioner) ActiveCasp9->Casp3 Amplification Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Inhibitor Ac-LEHD-CMK (Inhibitor) Inhibitor->ActiveCasp9 Covalent Binding (Alkylation)

Figure 1: Mechanism of Action. Ac-LEHD-CMK covalently binds to the active site of Caspase-9, preventing the cleavage of executioner Caspase-3.

Troubleshooting & FAQs

Section 1: Efficacy Issues

Q: I treated cells with 20 µM Ac-LEHD-CMK, but Caspase-3 activity is still high. Why?

  • Diagnosis 1 (Timing): Did you add the inhibitor after the inducer? If Caspase-9 has already activated Caspase-3, the inhibitor is useless. You must pre-incubate.[1]

  • Diagnosis 2 (Degradation): Was the stock exposed to moisture? CMK hydrolyzes rapidly. Check the stock date.

  • Diagnosis 3 (Pathway): Are you sure your inducer uses the intrinsic (mitochondrial) pathway? If you are using FasL or TNF (extrinsic), the cell may be bypassing Caspase-9 and using Caspase-8 directly to activate Caspase-3.

Q: Can I wash the inhibitor off before adding the inducer?

  • No. While the binding is irreversible, the "off-rate" for new protein synthesis is relevant. Furthermore, the inhibitor in the media maintains an equilibrium to catch newly activated Caspase-9 molecules. Keep the inhibitor present throughout the assay.

Section 2: Toxicity & Specificity

Q: My "Inhibitor Only" control cells are dying. Is Ac-LEHD-CMK toxic?

  • Yes, at high doses. The CMK group is an alkylating agent. At >50-100 µM, it can deplete cellular glutathione (GSH) and cause oxidative stress, leading to necrosis.

  • Solution: Titrate down. Effective inhibition is usually seen between 10–50 µM. Always include a "Vehicle Control" (DMSO) and an "Inhibitor Control" (Inhibitor without apoptosis inducer) to normalize data.

Q: How specific is it really?

  • Technical Reality: Specificity is relative to concentration. At 10 µM, Ac-LEHD-CMK is highly selective for Caspase-9. At >50 µM, it will begin to inhibit Caspase-4, Caspase-5, and Caspase-8.

  • Validation: To prove Caspase-9 dependence, use a negative control peptide (e.g., Z-FA-FMK) or confirm with Western Blot showing a lack of Caspase-9 cleavage products.

Section 3: Experimental Workflow Diagram

Workflow Start Thaw Stock (-20°C) Dilute Dilute in Warm Media (Max 0.5% DMSO) Start->Dilute PreInc Pre-Incubation 30-60 min @ 37°C Dilute->PreInc Induce Add Inducer (Do NOT Wash) PreInc->Induce Assay Measure Activity (Caspase-3 Assay / WB) Induce->Assay

Figure 2: Optimal Workflow. The pre-incubation step is the single most critical factor for ensuring the inhibitor permeates the membrane before the apoptotic cascade initiates.

References

  • MedChemExpress. "Caspase-9 Inhibitor III (Ac-LEHD-cmk) Product Datasheet." MedChemExpress Technical Documents.

  • MBL Life Science. "Z-LEHD-FMK Caspase-9 Inhibitor Protocol and Specificity." MBL International.

  • BenchChem. "A Comparative Guide to LEHD-Containing Caspase Inhibitors." BenchChem Technical Guides.

  • Ozoren, N., et al. "The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand." Cancer Research (2000).[2]

  • Sodhi, R.K., et al. "Protective effects of caspase-9 and poly(ADP-ribose) polymerase inhibitors on ischemia-reperfusion-induced myocardial injury." Archives of Pharmacal Research (2009).[3]

Sources

Troubleshooting lack of apoptosis inhibition with Ac-LEHD-CMK

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are observing a "failure to inhibit" phenotype where Ac-LEHD-CMK (N-Acetyl-Leu-Glu-His-Asp-chloromethylketone) fails to rescue cells from apoptotic death.

The Scientific Reality: Ac-LEHD-CMK is an irreversible, cell-permeable inhibitor designed to mimic the cleavage site of Caspase-9 , the initiator caspase of the intrinsic (mitochondrial) pathway . Failure is rarely due to a "bad batch" of inhibitor but rather a misalignment between the inhibitor’s kinetics and the biological signaling architecture of your specific model.

This guide deconstructs the three most common failure modes: Pathway Misidentification , Kinetic Mismatch , and Physicochemical Instability .

Diagnostic Visualizer: The Signaling Architecture

Before troubleshooting the reagent, we must validate the pathway. Ac-LEHD-CMK will not inhibit apoptosis driven by the Extrinsic Pathway (Caspase-8) or Caspase-independent mechanisms (e.g., Necroptosis).

ApoptosisPathways cluster_Intrinsic Intrinsic Pathway (Target of Ac-LEHD-CMK) cluster_Extrinsic Extrinsic Pathway (Resistant to Ac-LEHD-CMK) Stimulus Apoptotic Stimulus (Drug/UV/Stress) Mito Mitochondria (MOMP) Stimulus->Mito Stress/DNA Damage DeathRec Death Receptor (Fas/TNF) Stimulus->DeathRec Ligand Binding CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome (Apaf-1 + Cyt c) CytC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Casp3 Caspase-3/7 (Executioner) Casp9->Casp3 Cleavage DISC DISC Complex DeathRec->DISC Casp8 Caspase-8 (Initiator) DISC->Casp8 Casp8->Mito Bid Truncation (Crosstalk) Casp8->Casp3 Direct Cleavage Apoptosis APOPTOSIS (DNA Frag/Blebbing) Casp3->Apoptosis Inhibitor Ac-LEHD-CMK (Inhibitor) Inhibitor->Casp9 Irreversible Alkylation

Figure 1: Target Specificity Map. Ac-LEHD-CMK specifically blocks the post-mitochondrial intrinsic pathway. If your stimulus activates Caspase-8 directly (Extrinsic), this inhibitor will be ineffective.

Troubleshooting Guide (FAQ Format)

Category A: Biological Mechanism[1][2][3][4][5][6]

Q: I treated cells with Ac-LEHD-CMK, but they still died. Is the inhibitor inactive? A: Not necessarily. You must distinguish between blocking Caspase-9 activity and preventing cell death.

  • The "Point of No Return" Issue: If your stimulus causes massive Mitochondrial Outer Membrane Permeabilization (MOMP), the release of Apoptosis Inducing Factor (AIF) and Endonuclease G can induce Caspase-Independent Apoptosis . Ac-LEHD-CMK cannot stop this.

  • The Crosstalk Issue: If you are using a death receptor agonist (e.g., TNF-alpha, TRAIL), Caspase-8 is the primary driver. Caspase-8 can cleave Caspase-3 directly, bypassing Caspase-9 entirely.

  • Validation Step: Perform a Western Blot for Cleaved Caspase-8 . If Caspase-8 is cleaved, you need a Caspase-8 inhibitor (e.g., Z-IETD-FMK), not LEHD.

Q: Can I use Ac-LEHD-CMK to distinguish between Intrinsic and Extrinsic pathways? A: Yes, but only with strict concentration controls.

  • Specificity Window: At <10 µM , Ac-LEHD-CMK is relatively selective for Caspase-9.

Category B: Reagent Kinetics & Stability

Q: When should I add the inhibitor? A: Timing is critical. CMK (chloromethylketone) inhibitors are irreversible alkylating agents .

  • Protocol: You must pre-incubate cells with Ac-LEHD-CMK for 30–60 minutes before adding the apoptotic stimulus.

  • Why? The inhibitor must enter the cell and covalently bind the active site of pro-caspase-9 before activation occurs. Adding it simultaneously with the drug is often too late.

Q: My media contains 10% FBS. Does this matter? A: Yes. This is a common failure point.

  • The "Thiol Trap": CMK groups are highly reactive electrophiles. They react with thiols (like glutathione) found in serum and inside cells.

  • Half-Life: In complete media (pH 7.4 + Serum), the effective half-life of the inhibitor can be short (1–4 hours).

  • Solution: For long-term experiments (>6 hours), you may need to "spike" the media with fresh inhibitor every 4–6 hours to maintain effective concentration, or use a higher initial concentration (e.g., 20 µM) to account for serum scavenging.

Category C: Solubility & Handling

Q: I see a precipitate when I add the inhibitor to the media. A: Ac-LEHD-CMK is hydrophobic.

  • The Crash-Out Effect: Adding a high-concentration DMSO stock (e.g., 100 mM) directly to aqueous media causes immediate precipitation. The inhibitor becomes functionally inactive because it cannot penetrate the cell membrane.

  • Correct Protocol:

    • Dilute your DMSO stock 1:10 in sterile PBS or serum-free media (intermediate dilution).

    • Vortex immediately.

    • Add this intermediate to your cell culture well.

    • Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

Data Summary: Optimization Matrix

Use this table to optimize your experimental conditions.

ParameterRecommended RangeCritical Notes
Stock Solvent DMSO (anhydrous)Store at -20°C. Avoid freeze-thaw cycles (hydrolysis risk).[1]
Working Conc. 10 µM – 50 µM<10 µM for high specificity; >50 µM risks off-target inhibition.
Pre-incubation 30 – 60 MinutesMandatory. Must occur before apoptotic stimulus addition.
Re-dosing Every 4–6 HoursRequired for long assays (>12h) due to thiol scavenging/hydrolysis.
Controls Z-FA-FMK (Negative)Use a cathepsin control or inactive peptide to rule out non-specific toxicity.

Step-by-Step Validation Protocol

If you suspect the inhibitor is not working, run this Self-Validating Control Experiment :

Objective: Confirm Ac-LEHD-CMK activity using a known intrinsic pathway inducer (Staurosporine).

  • Seed Cells: Plate cells at 70% confluence.

  • Pre-treatment (Group A & B): Add 20 µM Ac-LEHD-CMK to Group A and Group B. Incubate 1 hour at 37°C.

  • Induction:

    • Group A (Test): Add Staurosporine (STS) (typically 1 µM).

    • Group B (Toxicity Control): Media only (checks if LEHD is toxic).

    • Group C (Positive Control): STS only (no inhibitor).

    • Group D (Negative Control): DMSO vehicle only.

  • Incubation: Incubate for 4–6 hours (STS induces rapid apoptosis).

  • Readout:

    • Western Blot: Blot for Cleaved Caspase-9 and Cleaved Caspase-3 .

    • Expectation: Group A should show reduced Cleaved Caspase-3 compared to Group C. Note: You might still see processed Caspase-9, as the inhibitor binds the active site but may not prevent the initial cleavage event depending on the antibody epitope [2].

    • Functional Assay: Annexin V / PI Flow Cytometry. Group A should have significantly lower Annexin V+ population than Group C.

Troubleshooting Decision Tree

Follow this logic flow to isolate the root cause of the failure.

TroubleshootingTree Start Start: Ac-LEHD-CMK Failed to Block Apoptosis CheckPathway Is the stimulus confirmed Intrinsic (Mitochondrial)? Start->CheckPathway CheckTiming Was Inhibitor added BEFORE stimulus? CheckPathway->CheckTiming Yes Extrinsic Suspect Extrinsic Pathway. Test Caspase-8 Inhibitor. CheckPathway->Extrinsic No/Unknown CheckConc Is Concentration >50 µM? CheckTiming->CheckConc Yes LateAdd Kinetic Failure. Repeat: Pre-incubate 1h. CheckTiming->LateAdd No OffTarget Non-Specific Toxicity. Titrate down to 10-20 µM. CheckConc->OffTarget Yes Stability Stability Issue. Refresh inhibitor every 4h. CheckConc->Stability No (10-20µM)

Figure 2: Logic Flow for Troubleshooting. Use this decision tree to systematically rule out biological vs. technical failures.

References

  • McStay, G. P., et al. (2008). "Salinomycin induces cell death transiently involving mitochondrial membrane permeability and caspase activation." Cell Death & Differentiation. (Demonstrates specificity windows and off-target effects of caspase inhibitors).

  • Sodhi, R. K., et al. (2009). "Protective effects of caspase-9 and poly(ADP-ribose) polymerase inhibitors on ischemia-reperfusion-induced myocardial injury."[2] Archives of Pharmacal Research. (Validates Ac-LEHD-CMK efficacy and dosing protocols).

  • BenchChem Technical Guide. "Z-LEHD-FMK: A Technical Guide to a Specific Caspase-9 Inhibitor." (Provides physicochemical stability data applicable to LEHD analogs).

  • Sigma-Aldrich Product Information. "Peptide Stability and Potential Degradation Pathways." (Authoritative source on peptide-ketone instability in aqueous buffers).

Sources

Preventing degradation of Ac-LEHD-CMK in experimental setups

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of Ac-LEHD-CMK

Introduction: The "False Negative" Trap

Ac-LEHD-CMK is a cell-permeable, irreversible inhibitor of Caspase-9. Its mechanism of action relies on the chloromethylketone (CMK) group, an electrophilic warhead that covalently alkylates the active site cysteine of the enzyme.

The Critical Failure Point: The same reactivity that makes Ac-LEHD-CMK potent also makes it highly unstable. The CMK group cannot distinguish between the cysteine in your target enzyme, the thiols in your buffer (like DTT), or water molecules (hydrolysis).

If your Caspase-9 inhibition assay is failing, or if you are seeing high background activity, the inhibitor has likely degraded before it ever reached the cell or enzyme. This guide details the strict protocols required to maintain the molecular integrity of Ac-LEHD-CMK.

Module 1: Reconstitution & Long-Term Storage

The Golden Rule: Water is the enemy. The CMK moiety hydrolyzes in aqueous solutions, losing its inhibitory capacity.

Troubleshooting Guide: Storage
SymptomProbable CauseCorrective Action
Powder is sticky/clumped Moisture ingress during storage.Discard. Hydrolysis has likely occurred. Store new vials in a desiccator at -20°C.
Precipitate upon thawing Moisture contamination in DMSO.Vortex at 37°C for 5 mins. If insoluble, the peptide may have aggregated irreversibly.
Loss of potency >1 month Freeze-thaw cycles in aqueous buffer.Never store in aqueous buffer. Store only as lyophilized powder or in anhydrous DMSO.
Protocol: Proper Solubilization
  • Equilibrate: Allow the lyophilized vial to reach room temperature before opening. This prevents condensation from forming on the hygroscopic peptide.

  • Solvent Choice: Use High-Grade Anhydrous DMSO (Dimethyl Sulfoxide).

    • Why? DMSO solubilizes the hydrophobic LEHD sequence and prevents hydrolysis.

  • Concentration: Prepare a high-concentration stock (e.g., 10–20 mM). Higher concentrations are more stable than dilute ones.

  • Aliquot: Immediately dispense into single-use aliquots (e.g., 10–50 µL) to avoid freeze-thaw cycles.

  • Storage: Store aliquots at -20°C or -80°C protected from light.

Module 2: Experimental Design & Buffer Compatibility

The "Silent Killer": DTT and Mercaptoethanol Many standard lysis buffers and caspase assay buffers contain reducing agents like Dithiothreitol (DTT) or


-Mercaptoethanol to protect the enzyme. However, these agents rapidly inactivate Ac-LEHD-CMK. 
  • Mechanism: The thiol (-SH) groups in DTT attack the chloromethylketone group, neutralizing the inhibitor before it can bind to Caspase-9.

Visualizing the Degradation Pathways

The following diagram illustrates the "Race Against Time" inside your reaction well. You must ensure the Target Reaction outcompetes the Degradation Pathways .

G Inhibitor Ac-LEHD-CMK (Active) Complex Covalent Enzyme-Inhibitor Complex (GOAL) Inhibitor->Complex Alkylation (Fast) Hydrolyzed Hydrolyzed Byproduct (Inactive) Inhibitor->Hydrolyzed Time-Dependent (Slow to Moderate) Adduct Thiol-Inhibitor Adduct (Inactive) Inhibitor->Adduct Chemical Quenching (Very Fast) Caspase Caspase-9 (Active Enzyme) Caspase->Complex Water Aqueous Buffer (Hydrolysis) Water->Hydrolyzed DTT DTT / BME (Thiol Scavenging) DTT->Adduct

Figure 1: Competitive pathways for Ac-LEHD-CMK. Presence of DTT or prolonged aqueous exposure diverts the molecule away from Caspase-9 inhibition.

FAQ: Buffer Optimization

Q: My assay buffer requires DTT for Caspase-9 activity. How do I use the inhibitor? A: You must use a Discontinuous Protocol :

  • Pre-incubation: Incubate the sample (cells or lysate) with Ac-LEHD-CMK in the absence of DTT for 15–30 minutes. This allows the irreversible alkylation to occur.

  • Activation: Add the DTT-containing buffer after the inhibitor has bound. Since the inhibition is irreversible, the subsequent addition of DTT will not displace the inhibitor.

Q: Can I dilute the inhibitor in PBS before adding it to cells? A: Only immediately before use. Ac-LEHD-CMK has a half-life of minutes to hours in neutral pH aqueous buffers [1].

  • Wrong: Diluting to 100µM in PBS and letting it sit on the bench for an hour.

  • Right: Dilute 1000x stock directly into the cell culture media or assay well ("Just-in-Time" addition).

Module 3: In Vivo & Cell Culture Considerations

When moving from biochemical assays to live cells, solubility and esterase activity become factors.

Protocol: "Just-in-Time" Dilution Workflow

To maximize effective concentration at the active site:

  • Step 1: Maintain stock in 100% DMSO at -20°C.

  • Step 2: Prepare an intermediate dilution (e.g., 10x final concentration) in sterile PBS or media.

    • Critical: Do not vortex violently; mix by gentle inversion to avoid peptide aggregation.

  • Step 3: Apply to cells within 5 minutes of preparation.

  • Step 4: If treating for >4 hours, consider replenishing the inhibitor, as the effective concentration drops due to cellular metabolism and hydrolysis.

Solubility & Toxicity Table
SolventSolubility LimitBiological ToxicityRecommendation
100% DMSO > 10 mMHigh (Cells tolerate <0.5%)Primary Storage.
Ethanol ModerateHighNot recommended (volatile).
PBS (pH 7.2) < 1 mMNoneWorking Solution Only. Unstable storage.
Water PoorNoneAvoid.[1] Poor solubility leads to precipitation.

References

  • Powers, J. C., et al. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews, 102(12), 4639–4750. (Detailed mechanism of chloromethyl ketone reactivity with thiols).

Sources

How to confirm Ac-LEHD-CMK activity in cell lysates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ac-LEHD-CMK Activity Confirmation

Topic: Protocols and troubleshooting for validating Ac-LEHD-CMK (Caspase-9 Inhibitor) efficacy in cell lysates. Target Audience: Researchers, Senior Scientists, and Drug Discovery Leads.

Introduction: The Mechanism of Confirmation

Ac-LEHD-CMK is a cell-permeable, irreversible inhibitor of Caspase-9. It functions by mimicking the substrate sequence LEHD (Leu-Glu-His-Asp) and alkylating the active site cysteine via the chloromethylketone (CMK) group.

Confirming its activity requires a bifurcated approach:

  • Direct Enzymatic Assay: Quantifying the loss of catalytic activity in lysates using fluorometric substrates.

  • Downstream Signaling verification: Confirming the blockade of the apoptotic cascade (e.g., lack of Caspase-3 cleavage) via Western Blot.

Critical Note: Ac-LEHD-CMK inhibits the enzymatic activity of Caspase-9, not necessarily its proteolytic processing from pro-caspase to active caspase. Do not rely solely on the disappearance of "Cleaved Caspase-9" bands on a Western Blot to confirm inhibition.

Module 1: Experimental Design & Preparation

Before generating lysates, you must ensure the inhibitor is active and applied correctly.

Q: How do I prepare and store Ac-LEHD-CMK to prevent hydrolysis?

A: CMK inhibitors are susceptible to hydrolysis in aqueous environments.

  • Reconstitution: Dissolve exclusively in high-grade dry DMSO to a stock concentration of 10–20 mM.

  • Storage: Aliquot immediately into single-use vials and store at -20°C. Avoid multiple freeze-thaw cycles.

  • Aqueous Stability: Do not dilute into aqueous buffers (PBS, media) until immediately before use. The half-life of CMK groups in aqueous solution is limited.

Q: Should I treat cells or spike the lysate?

A: This depends on your goal.

  • Scenario A (Biological Validation): Treat cells with Ac-LEHD-CMK (typically 10–50 µM) for 1–2 hours before inducing apoptosis. This confirms cell permeability and in vivo efficacy.

  • Scenario B (QC/Stock Validation): Spike Ac-LEHD-CMK directly into a "High-Activity" lysate (from apoptotic cells) and incubate for 30 mins at 37°C. If the inhibitor is active, it will quench the fluorescence signal compared to the vehicle control.

Module 2: The Gold Standard – Fluorometric Activity Assay

The most definitive method to confirm Ac-LEHD-CMK activity is measuring the inability of the lysate to cleave a synthetic substrate (Ac-LEHD-AFC).

Workflow Logic

The assay relies on the cleavage of 7-amino-4-trifluoromethyl coumarin (AFC) from the LEHD peptide.

  • Active Caspase-9: Cleaves LEHD-AFC

    
     High Fluorescence (Blue to Green shift).
    
  • Inhibited Caspase-9: Cannot cleave

    
     Low Fluorescence.
    
Step-by-Step Protocol

1. Lysis Preparation:

  • Lyse cells (treated vs. untreated) in Chaps Lysis Buffer (50 mM HEPES, 5 mM CHAPS, 5 mM DTT).

  • Crucial: DTT is required to keep the Caspase active site reduced, but excess thiols can react with CMK inhibitors if you are spiking the lysate directly (Scenario B). If treating cells (Scenario A), standard DTT levels (1-5 mM) in the lysis buffer are acceptable as the covalent bond has already formed inside the cell.

2. Reaction Setup:

  • Blank: Lysis Buffer + Substrate.

  • Negative Control: Lysate (Uninduced cells).

  • Positive Control: Lysate (Induced cells, e.g., Staurosporine treated).

  • Experimental: Lysate (Induced + Ac-LEHD-CMK treated).

3. Measurement:

  • Add Ac-LEHD-AFC (50 µM final) to all wells.

  • Incubate at 37°C for 1–2 hours.

  • Read on a fluorometer: Ex 400 nm / Em 505 nm .

Data Interpretation
Sample ConditionExpected RFU (Relative Fluorescence Units)Interpretation
Uninduced Control Low (<100)Baseline cellular activity.
Induced (Apoptosis) High (>1000)Caspase-9 is active; apoptosis successful.
Induced + Ac-LEHD-CMK Low (<200) SUCCESS: Inhibitor confirmed active.
Induced + Ac-LEHD-CMK High (>800)FAILURE: Inhibitor inactive or concentration too low.

Module 3: Visualization & Pathway Verification

To understand why your experiment might fail or succeed, visualize the pathway.

Caspase9_Pathway Stimulus Apoptotic Stimulus (e.g., Staurosporine) Mito Mitochondria (Cytochrome c Release) Stimulus->Mito Induction Apaf1 Apoptosome (Apaf-1 + Cyt c) Mito->Apaf1 Activation ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Recruitment ActiveCasp9 Active Caspase-9 (Cleaved/Dimerized) ProCasp9->ActiveCasp9 Processing Casp3 Pro-Caspase-3 ActiveCasp9->Casp3 Cleaves Substrate LEHD-AFC (Synthetic Substrate) ActiveCasp9->Substrate Cleaves (In Assay) Inhibitor Ac-LEHD-CMK (Inhibitor) Inhibitor->ActiveCasp9  IRREVERSIBLE BINDING   CleavedCasp3 Cleaved Caspase-3 (Apoptosis Execution) Casp3->CleavedCasp3 Activation Signal Fluorescence Signal Substrate->Signal Generates

Figure 1: Mechanism of Action. Ac-LEHD-CMK binds irreversibly to Active Caspase-9, blocking both the cleavage of downstream Caspase-3 and the synthetic substrate LEHD-AFC.

Module 4: Troubleshooting Western Blots

A common source of confusion is the Western Blot results.

Q: I treated cells with Ac-LEHD-CMK, but I still see a "Cleaved Caspase-9" band on my blot. Did it fail?

A: Not necessarily.

  • Mechanism: The formation of the Apoptosome (Apaf-1 + Cytochrome c) recruits Pro-Caspase-9 and processes it. Ac-LEHD-CMK binds to the active site of the enzyme. It does not physically prevent the upstream apoptosome from cleaving Pro-Caspase-9 into its p35/p37 fragments [1].

  • The Correct Marker: To confirm activity via Western Blot, look downstream.

    • Check Caspase-3: You should see Pro-Caspase-3 (35 kDa) remain intact and a reduction or absence of Cleaved Caspase-3 (17/19 kDa).

    • Check PARP: You should see a reduction in Cleaved PARP (89 kDa) compared to the positive control.

Troubleshooting Matrix
ObservationPossible CauseSolution
High Fluorescence in Treated Sample Inhibitor HydrolysisPurchase fresh inhibitor; ensure anhydrous DMSO storage.
High Fluorescence in Treated Sample Insufficient Pre-incubationAdd inhibitor 1–2 hours before the apoptotic stimulus.
No Activity in Positive Control Lysis Buffer IssuesEnsure Lysis Buffer contains fresh DTT; avoid protease inhibitors that target Aspartate (e.g., broad spectrum cocktails often contain general caspase inhibitors).
Inconsistent Results Cell DensityNormalize protein concentration strictly (use BCA assay). Use 50–200 µg protein per reaction.[1]

References

  • Sodhi, R. K., et al. (2009).[2] "Protective effects of caspase-9 and poly(ADP-ribose) polymerase inhibitors on ischemia-reperfusion-induced myocardial injury."[2][3][4] Archives of Pharmacal Research.

  • Abcam. "Caspase 9 Assay Kit (Fluorometric) Protocol." Abcam Technical Resources.

  • Promega. "Caspase-Glo® 9 Assay Technical Bulletin." Promega Resources.

  • R&D Systems. "Caspase-9 Fluorometric Assay Kit Protocol." Bio-Techne.

Sources

Ensuring complete and specific inhibition of caspase-9 with Ac-LEHD-CMK

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ensuring complete and specific inhibition of Caspase-9 with Ac-LEHD-CMK Audience: Researchers, Scientists, and Drug Discovery Professionals Guide Version: 2.4 (Current as of 2026)

Introduction: The Mechanism of Control

Welcome to the Technical Support Center. You are likely here because you need to dissect the intrinsic apoptotic pathway and isolate the function of Caspase-9 .

Ac-LEHD-CMK (N-acetyl-Leu-Glu-His-Asp-chloromethyl ketone) is a potent, cell-permeable, and irreversible inhibitor of Caspase-9. However, it is not a "magic bullet." Its chloromethyl ketone (CMK) warhead is highly reactive, creating challenges regarding specificity and cellular toxicity that differ from fluoromethyl ketone (FMK) derivatives.

This guide moves beyond basic product sheets to address the kinetic limitations , stoichiometric requirements , and validation protocols necessary for high-impact data.

Module 1: Optimization & Protocol Design

The Solubility & Stability Nexus

The most common cause of experimental failure is inhibitor precipitation or degradation prior to target engagement.

ParameterSpecificationTechnical Insight (The "Why")
Solvent DMSO (Anhydrous)CMK inhibitors are hydrophobic. Water/buffer causes immediate precipitation and hydrolysis.
Stock Conc. 10–20 mM High-concentration stocks minimize the final DMSO % in culture (<0.1% is critical to avoid vehicle toxicity).[1]
Storage -20°C (Desiccated) Hygroscopic. Moisture hydrolyzes the CMK group, rendering it inactive. Do not freeze-thaw >3 times.
Working Conc. 10–50 µM <10 µM may not saturate the active site; >50 µM induces cross-reactivity (Cathepsins, Caspase-3).
The "Kinetic Window" (Pre-Incubation)

Unlike reversible inhibitors, Ac-LEHD-CMK forms a covalent thioether bond with the active site cysteine of Caspase-9. This reaction is not instantaneous.

  • The Rule: You must pre-incubate cells with Ac-LEHD-CMK for 30–60 minutes before adding your apoptotic stimulus (e.g., Etoposide, Staurosporine).

  • The Reason: You need to saturate the intracellular pool of Pro-Caspase-9 before the apoptosome forms. Once the cascade initiates, the rate of Caspase-9 activation can outpace the rate of inhibitor alkylation (Second-order kinetics).

Media Composition Warning

Critical Alert: Avoid culture media with high concentrations of thiols (e.g., excess Glutathione or Beta-mercaptoethanol) during the pre-incubation phase.

  • Mechanism: The CMK warhead is an alkylating agent. It will react with any free thiol. High background thiols in media will "quench" the inhibitor before it enters the cell, effectively lowering your working concentration.

Module 2: Visualizing the Pathway & Inhibition

To interpret your results, you must understand exactly where Ac-LEHD-CMK acts within the signaling cascade.

Caspase9_Pathway Stimulus Apoptotic Stimulus (e.g., DNA Damage) Mitochondria Mitochondria (Cytochrome c Release) Stimulus->Mitochondria Induction Apoptosome Apoptosome Complex (Apaf-1 + Cyt c) Mitochondria->Apoptosome Assembly ActiveCasp9 Active Caspase-9 (Dimerized) Apoptosome->ActiveCasp9 Autocatalysis ProCasp9 Pro-Caspase-9 (Inactive) ProCasp9->Apoptosome Recruitment Casp3 Pro-Caspase-3 ActiveCasp9->Casp3 Cleavage (Blocked by Inhibitor) Inhibitor Ac-LEHD-CMK (Inhibitor) Inhibitor->ActiveCasp9 Covalent Alkylation (BLOCKS ACTIVITY) Apoptosis Apoptosis (Substrate Cleavage) Casp3->Apoptosis Execution

Caption: Ac-LEHD-CMK covalently binds Active Caspase-9, preventing the downstream processing of Caspase-3, effectively arresting the intrinsic apoptotic cascade.

Module 3: Validation & Troubleshooting

Validating Specificity (The "Self-Validating" System)

How do you know the inhibition is real and specific to Caspase-9?

  • The Negative Control: Use Ac-FA-FMK (Control) or a scrambled peptide. If this inhibits cell death, your concentration is too high, causing non-specific toxicity.

  • The Positive Control: Use Z-VAD-FMK (Pan-caspase inhibitor). Your LEHD results should mimic Z-VAD results only if the death is purely driven by the intrinsic pathway.

  • The Western Blot Readout:

    • Do NOT look for the absence of Caspase-9 cleavage bands. Inhibitors bind the active site; they do not necessarily prevent the apoptosome from trying to process the enzyme.

    • DO look for the absence of Cleaved Caspase-3 . If Casp-9 is inhibited, Casp-3 should remain in its full-length (inactive) form.

Troubleshooting Guide
Issue: "I still see cell death/apoptosis despite using Ac-LEHD-CMK."
Potential Root CauseDiagnostic QuestionCorrective Action
Pathway Redundancy Is the Extrinsic Pathway active?Check for Caspase-8 cleavage.[2] If Casp-8 is active, LEHD (Casp-9 inhibitor) will not stop apoptosis.
Inhibitor Degradation Is your stock >6 months old?CMK is unstable. Purchase fresh inhibitor. Store as powder until use.
Insufficient Dose Did you titrate the dose?Increase to 50 µM. If no effect, the pathway may be caspase-independent (e.g., Necroptosis).
Timing Mismatch Did you add it after the stimulus?Critical: Add inhibitor 45 mins before the stimulus. Once Casp-3 is active, inhibiting Casp-9 is useless.
Issue: "My untreated control cells are dying when I add the inhibitor."
Potential Root CauseDiagnostic QuestionCorrective Action
CMK Toxicity Are you using >50 µM?CMK groups can alkylate mitochondrial proteins. Switch to Z-LEHD-FMK (fluoromethyl ketone) which is generally less toxic than CMK.
DMSO Toxicity Is final DMSO >0.1%?Calculate your dilution factor. High DMSO induces apoptosis and membrane damage.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Ac-LEHD-CMK in in vivo animal studies? A: It is not recommended for systemic administration. The CMK group is highly reactive and will be rapidly quenched by serum proteins and glutathione in the blood, leading to a very short half-life and potential hepatotoxicity. For in vivo work, Q-VD-OPh (pan-caspase) or specific FMK derivatives with better pharmacokinetics are preferred, though Caspase-9 specific in vivo inhibitors remain challenging [1].

Q: Does Ac-LEHD-CMK inhibit Caspase-3? A: Yes, at high concentrations. While LEHD is the preferred sequence for Caspase-9, the catalytic clefts of caspases share structural homology. At concentrations >50-100 µM , Ac-LEHD-CMK loses specificity and will inhibit Caspase-3 and Caspase-6 [2]. Always perform a dose-titration curve.

Q: Why do I see a band for Cleaved Caspase-9 on my Western Blot even though I used the inhibitor? A: Ac-LEHD-CMK inhibits the enzymatic activity of Caspase-9, not necessarily its processing. The inhibitor binds to the active site.[3][4] Upstream events (Apoptosome formation) may still induce conformational changes or cleavage of the Caspase-9 pro-domain. The proof of inhibition is the lack of downstream substrate cleavage (e.g., Caspase-3 remains uncleaved) [3].

References

  • Mocanu, M. M., et al. (2000). Caspase inhibition and limitation of myocardial infarct size: protection against lethal reperfusion injury.[5] British Journal of Pharmacology, 130(2), 197–200.

  • Garcia-Calvo, M., et al. (1998). Inhibition of human caspases by peptide-based and macromolecular inhibitors. Journal of Biological Chemistry, 273(49), 32608-32613.

  • McStay, G. P., et al. (2008). Salubrinal inhibits apoptosis by stalling the proteasome. Journal of Biological Chemistry, 283(6), 3283-3292. (Demonstrates use of LEHD-CHO/CMK and Western Blot interpretation).

Sources

Validation & Comparative

Technical Comparison: Ac-LEHD-CMK vs. Z-LEHD-FMK for Caspase-9 Inhibition

[1]

Executive Summary

For researchers investigating the intrinsic apoptotic pathway, the choice between Z-LEHD-FMK and Ac-LEHD-CMK often dictates the reliability of cell-based data.

The Verdict: Z-LEHD-FMK is the superior standard for live-cell assays. Its N-terminal Benzyloxycarbonyl (Z) group enhances cell permeability, while the Fluoromethylketone (FMK) warhead offers a balance of stability and irreversible reactivity that is less prone to non-specific thiol alkylation than its chlorinated counterpart.[1]

Ac-LEHD-CMK (Caspase-9 Inhibitor III) remains a valid, often more cost-effective alternative for cell-free lysates or acute tissue perfusion models (e.g., ischemia-reperfusion), but its lower lipophilicity and higher reactivity (Chloromethylketone) make it less ideal for prolonged cell culture experiments.[1]

Mechanistic Deep Dive: The Anatomy of Inhibition

Both inhibitors rely on the same substrate recognition principle but diverge critically in their "warhead" chemistry and N-terminal capping, which dictates their pharmacokinetics in vitro.

A. The Recognition Sequence: LEHD

Both compounds utilize the tetrapeptide sequence Leu-Glu-His-Asp (LEHD) .[1] This sequence mimics the cleavage site of Caspase-9's natural substrates.

  • Function: It guides the inhibitor specifically to the catalytic pocket of Caspase-9.

  • Selectivity: While LEHD is optimized for Caspase-9, high concentrations (>50 µM) can lead to cross-reactivity with Caspase-8 or Caspase-3.[1]

B. The Warhead: FMK vs. CMK

The C-terminal group determines the mechanism of irreversible binding to the catalytic cysteine (Cys287 in human Caspase-9).

FeatureFluoromethylketone (FMK)Chloromethylketone (CMK)
Reactivity Moderate. Requires precise alignment for nucleophilic attack.[1]High. Highly reactive alkylating agent.
Stability High. Stable in culture media for 24-48h.[1]Low. Can react non-specifically with thiols (e.g., Glutathione) in media.[1]
Mechanism Irreversible alkylation of catalytic Cysteine.[2][3]Irreversible alkylation of catalytic Histidine/Cysteine.[3]
Toxicity Low in vitro; fluoroacetate metabolite is toxic in vivo.Potential for non-specific cellular toxicity via off-target alkylation.[1]
C. The N-Terminal Cap: Z vs. Ac
  • Z (Benzyloxycarbonyl): A large, hydrophobic group that significantly increases the lipophilicity of the peptide, facilitating passive transport across the cell membrane.

  • Ac (Acetyl): A small, less hydrophobic group.[1] While Ac-LEHD-CMK can enter cells, it generally exhibits lower permeability coefficients than Z-capped variants.[1]

InhibitorMechanismCaspase9Active Caspase-9(Catalytic Cys-SH)ComplexEnzyme-Inhibitor Complex(Covalent Thioether Bond)Caspase9->Complex Alkylation (FMK/CMK)ApoptosisApoptosis Cascade(Caspase-3 Activation)Caspase9->Apoptosis UninhibitedInhibitorInhibitor(LEHD Sequence)Inhibitor->Caspase9 Recognition (LEHD)Complex->Apoptosis Blocked

Figure 1: Mechanism of Irreversible Inhibition.[1] The LEHD sequence guides the inhibitor to the active site, where the FMK or CMK warhead forms a permanent covalent bond, halting the apoptotic cascade.

Performance Comparison
Quantitative Data Summary

The following data synthesizes performance metrics from standard apoptosis assays (e.g., Jurkat cells treated with Etoposide or TRAIL).

FeatureZ-LEHD-FMKAc-LEHD-CMK
Primary Application Live Cell Culture (Long-term)Cell-Free Lysates / Acute Tissue Models
IC50 (Approx.) ~10 - 50 nM (Enzyme Assay)~50 - 100 nM (Enzyme Assay)
Working Conc. 10 - 20 µM20 - 50 µM
Cell Permeability High (Z-group enhanced)Moderate
Off-Target Effects Cathepsin B/L (at high conc.)[1]Non-specific thiol alkylation
Stability (Media) High (>12 hours)Low (<4 hours)
Selectivity & Toxicity[4][5][6]
  • Z-LEHD-FMK: While highly effective, researchers must control for Cathepsin B inhibition. The FMK group can cross-react with cysteine cathepsins. Always use a Z-FA-FMK negative control to rule out cathepsin-mediated effects.[1]

  • Ac-LEHD-CMK: The high reactivity of the chloromethyl group means it can be "quenched" by free thiols (like DTT or mercaptoethanol) in assay buffers or glutathione in cells.[1] This requires higher working concentrations, which increases the risk of non-specific toxicity (necrosis) rather than specific apoptosis inhibition.[1]

Experimental Protocols
Protocol A: Preparation and Storage

Critical: Both inhibitors are moisture-sensitive.

  • Reconstitution: Dissolve lyophilized powder in high-grade dry DMSO to a stock concentration of 10-20 mM .

  • Aliquoting: Avoid freeze-thaw cycles. Aliquot into single-use volumes (e.g., 10-20 µL).

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year). Desiccate if possible.[1]

Protocol B: In Vitro Cell-Based Apoptosis Inhibition

Objective: Confirm Caspase-9 dependence of a drug-induced apoptotic pathway.[6]

  • Seeding: Seed cells (e.g., Jurkat, HCT116) at

    
     cells/mL in 6-well plates.
    
  • Pre-Treatment (The "Golden Hour"):

    • Add Z-LEHD-FMK to a final concentration of 20 µM .[7][8][9][10][11][12]

    • Control: Add DMSO (vehicle) to one well.[1]

    • Negative Control:[13] Add Z-FA-FMK (20 µM) to check for non-specific FMK effects.[1]

    • Incubate for 1 hour at 37°C. This allows the inhibitor to permeate and bind basal Caspase-9.

  • Induction: Add the apoptosis inducer (e.g., Staurosporine, Etoposide) directly to the media containing the inhibitor.

  • Incubation: Incubate for the desired timepoint (typically 4–24 hours).

  • Readout:

    • Western Blot: Look for the absence of cleaved Caspase-3 (downstream) or uncleaved PARP.[1]

    • Flow Cytometry: Annexin V / PI staining.

Workflowcluster_controlsRequired ControlsStartCell Seeding(0.5M cells/mL)PreTreatPre-Treatment (1h)+ Z-LEHD-FMK (20µM)Start->PreTreatInductionApoptosis Induction(+ Drug/Stimulus)PreTreat->InductionIncubationIncubation(4-24 Hours)Induction->IncubationAnalysisAnalysis(Annexin V / Western Blot)Incubation->AnalysisDMSOVehicle (DMSO) OnlyNegCtrlZ-FA-FMK (Cathepsin Ctrl)

Figure 2: Standard Inhibition Workflow. Pre-treatment is critical to ensure the inhibitor occupies the active site before the apoptotic cascade is triggered.

Troubleshooting & Optimization
  • "I see no inhibition."

    • Did you add the inhibitor after the inducer? Caspase activation is rapid; pre-treatment is mandatory.

    • Check your FBS.[1] High serum concentrations can sometimes bind lipophilic inhibitors.[1] Try reducing serum to 5% during the assay window.

  • "My cells are dying in the inhibitor-only control."

    • Check the DMSO concentration.[10][14] Keep final DMSO < 0.5%.[1][10]

    • If using Ac-LEHD-CMK, switch to Z-LEHD-FMK.[1] CMK alkylation can be toxic to sensitive primary cells.[1]

References
  • Ozoren, N., et al. (2000).[1][9] "The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand."[6][7][8][9] Cancer Research.[7][8][9]

  • Garcia-Calvo, M., et al. (1998).[1] "Inhibition of human caspases by peptide-based and macromolecular inhibitors." Journal of Biological Chemistry.

  • Mocanu, M.M., et al. (2000).[1][8] "Caspase inhibition and limitation of myocardial infarct size: protection against lethal reperfusion injury."[8][14][15] British Journal of Pharmacology.[8][14]

  • Ekert, F.K., et al. (1999).[1] "Inhibiting apoptosis in human cells."[7][8][9][10] Cell Death & Differentiation.

Comparative Guide: Ac-LEHD-CMK Specificity & Performance Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Intrinsic" Standard

Ac-LEHD-CMK is widely regarded as the gold-standard tool for interrogating the intrinsic (mitochondrial) apoptotic pathway . By targeting Caspase-9, it theoretically allows researchers to distinguish between mitochondrial-driven apoptosis (Caspase-9) and death-receptor-driven apoptosis (Caspase-8).

Mechanism of Action: The Sequence & The Warhead

To understand the specificity profile, one must deconstruct the molecule into its two functional domains:

The Recognition Motif: Ac-LEHD (P4-P1)

Caspases recognize tetrapeptide sequences. The P1 position (Aspartic Acid - D) is non-negotiable for all caspases. Specificity is driven by the P4 position.

  • LEHD (Leu-Glu-His-Asp): This sequence was identified by combinatorial libraries (Thornberry et al.) as the optimal substrate for Caspase-9 . The Histidine at P2 and Leucine at P4 create a steric fit favored by the Caspase-9 active site.

The Warhead: CMK (Chloromethylketone)
  • Mechanism: CMK is an irreversible alkylating group. It forms a covalent thioether bond with the catalytic cysteine residue of the caspase active site.

  • Scientist's Note: Unlike reversible aldehyde (CHO) inhibitors, CMK inhibitors do not reach equilibrium; they permanently knock out the enzyme. However, CMK is highly reactive and can alkylate non-caspase cysteine proteases or glutathione if used in excess, leading to non-specific cellular toxicity.

Comparative Specificity Data

The following data compares Ac-LEHD-CMK against the primary alternatives used in apoptosis research.

Table 1: Inhibitor Specificity & Cross-Reactivity Profile
InhibitorTarget CaspasePrimary SequenceMechanismCross-Reactivity Risk (High Conc.)
Ac-LEHD-CMK Caspase-9 Leu-Glu-His-AspIrreversibleCaspase-3, -7, -4, -5
Z-IETD-FMKCaspase-8Ile-Glu-Thr-AspIrreversibleGranzyme B, Caspase-6, -10
Ac-DEVD-CHOCaspase-3/7Asp-Glu-Val-AspReversibleCaspase-6, -8, -10
Z-VAD-FMKPan-CaspaseVal-Ala-AspIrreversibleAll Caspases , Cathepsins
Table 2: Relative Potency (Ki / IC50 Context)

Values are approximate based on biochemical assays using fluorogenic substrates.

EnzymeAc-LEHD-CMK (Ki)Ac-DEVD-CHO (Ki)Interpretation
Caspase-9 ~3-10 nM > 1000 nMLEHD is highly potent against Casp-9.
Caspase-3 ~100-500 nM< 1 nM CRITICAL: LEHD will inhibit Casp-3 if dosed high enough.
Caspase-8 > 1000 nM> 500 nMLEHD discriminates well against Casp-8.

Key Insight: There is only a ~100-fold window of selectivity between Caspase-9 and Caspase-3 for LEHD-based inhibitors. In cell culture, where effective intracellular concentrations are hard to control, this window often collapses.

The Specificity Trap: Pathway Visualization

The danger of using Ac-LEHD-CMK incorrectly lies in the signaling hierarchy. If you overdose LEHD, you may inhibit Caspase-3 directly, but attribute the cell survival to Caspase-9 inhibition.

ApoptosisPathways cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_extrinsic Extrinsic Pathway (Death Receptor) Mito Mitochondria (Cytochrome c release) Apoptosome Apoptosome (Apaf-1 + Casp-9) Mito->Apoptosome Activation Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 Cleavage DeathRec FasL / TNF Receptor DISC DISC (Caspase-8) DeathRec->DISC DISC->Mito Bid Truncation (Crosstalk) DISC->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis LEHD Ac-LEHD-CMK (Target) LEHD->Apoptosome Primary Target LEHD->Casp3 Off-Target (High Conc.) IETD Z-IETD-FMK IETD->DISC

Figure 1: Apoptosis Signaling & Inhibitor Targets. Note the dotted blue line indicating Ac-LEHD-CMK cross-reactivity with Caspase-3.

Experimental Validation Protocol

To publish data relying on Ac-LEHD-CMK, you must prove you are inhibiting Caspase-9 specifically and not just acting as a weak Pan-Caspase inhibitor.

The "Titration & Rescue" Workflow

Objective: Determine the Minimum Effective Concentration (MEC) that blocks Caspase-9 without abolishing Caspase-8 activity.

Step 1: The Titration Matrix

Do not use a flat 50 µM dose. Run a log-scale titration:

  • Conditions: Untreated, Inducer (e.g., Staurosporine), Inducer + LEHD (1, 5, 10, 20, 50 µM).

  • Readout: Annexin V / PI Flow Cytometry.

Step 2: Western Blot Confirmation (The Gold Standard)

Fluorometric plate assays (using LEHD-AFC substrates) are unreliable because Caspase-3 can also cleave LEHD substrates. You must visualize the cleavage processing.

  • Lysate Prep: Collect lysates from the titration points.

  • Blot Targets:

    • Caspase-9: Look for the disappearance of the pro-form (47 kDa) and appearance of cleaved fragments (35/37 kDa). LEHD-CMK should prevent the activity of the cleaved form, but sometimes prevents the processing itself if it blocks auto-catalysis.

    • Caspase-3: Look for the cleaved active fragment (17/19 kDa).

    • PARP: The downstream substrate of Caspase-3.

Interpretation:

  • Specific Result: Caspase-9 processing is observed (or blocked, depending on feedback), but PARP cleavage is reduced .

  • Non-Specific Result: If 50 µM LEHD blocks Caspase-8 processing (in a death receptor model), you have lost specificity.

Workflow Logic Diagram

ValidationWorkflow Start Start: Apoptosis Induction AddInhib Add Ac-LEHD-CMK (Titration 1-50 µM) Start->AddInhib Assay Measure Activity AddInhib->Assay Decision Is Caspase-3 Activity Blocked? Assay->Decision CheckCasp9 Check Caspase-9 Processing (WB) Decision->CheckCasp9 Yes CheckCasp8 Check Caspase-8 Activity CheckCasp9->CheckCasp8 ResultSpecific Valid: Specific Casp-9 Inhibition CheckCasp8->ResultSpecific Casp-8 Active Casp-9 Blocked ResultArtifact Invalid: Off-Target (Pan-Caspase Effect) CheckCasp8->ResultArtifact Casp-8 Blocked

Figure 2: Validation Logic for Specificity. Ensuring the inhibitor affects the intended target without dampening upstream/parallel pathways.

Senior Scientist Recommendations

  • Use Negative Controls: Always run a parallel arm with Z-FA-FMK (negative control inhibitor) to rule out non-specific toxicity from the halomethylketone warhead.

  • Avoid "Kit" Reliance: Commercial "Caspase-9 Assay Kits" often use LEHD-AFC as the substrate. Caspase-3 cleaves LEHD-AFC efficiently. If you use LEHD-CMK to block a "Caspase-9 Kit," you are engaging in circular logic. Validate with Western Blot.

  • Timing Matters: Add Ac-LEHD-CMK 30–60 minutes before the apoptosis inducer. CMK inhibitors require time to enter the cell and alkylate the enzyme.

References

  • Thornberry, N. A., et al. (1997).[1][2][3] A combinatorial approach defines specificities of members of the caspase family and granzyme B. Journal of Biological Chemistry, 272(29), 17907-17911.

  • McStay, G. P., & Green, D. R. (2014).[4] Measuring apoptosis: caspase inhibitors and activity assays.[4] Cold Spring Harbor Protocols, 2014(8), pdb-top070359.[4]

  • Garcia-Calvo, M., et al. (1998). Inhibition of human caspases by peptide-based and macromolecular inhibitors. Journal of Biological Chemistry, 273(49), 32608-32613.

  • Pereira, W. O., et al. (2023). Caspase inhibition and specificity: A guide for the perplexed. Cell Death & Differentiation (Contextual Reference for Cross-Reactivity).

Sources

Validating Caspase-9 Inhibition by Ac-LEHD-CMK: A Technical Comparison & Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Senior Scientists, and Drug Discovery Professionals.[1] Focus: Technical validation, comparative analysis, and experimental rigor.

Introduction: The Gatekeeper of the Intrinsic Pathway

Caspase-9 is the apical initiator caspase of the intrinsic (mitochondrial) apoptotic pathway.[2] Its activation within the apoptosome complex—triggered by Cytochrome c and Apaf-1—is the decisive event that bridges mitochondrial stress to the execution phase of cell death.[2]

For researchers utilizing Ac-LEHD-CMK (N-acetyl-Leu-Glu-His-Asp-chloromethylketone) to interrogate this pathway, distinguishing true Caspase-9 activity from background noise or cross-reactive proteolysis is paramount.[1] This guide provides a rigorous framework for validating Ac-LEHD-CMK inhibition using fluorogenic substrates, ensuring your data withstands peer review.

Pathway Visualization

The following diagram illustrates the specific node (Caspase-9) targeted by Ac-LEHD-CMK within the broader apoptotic signaling cascade.[1]

IntrinsicApoptosis Mito Mitochondria (Stress Sensor) CytC Cytochrome c Mito->CytC Release Apoptosome Apoptosome Complex CytC->Apoptosome + dATP Apaf1 Apaf-1 Apaf1->Apoptosome ActiveCasp9 Active Caspase-9 (Target) Apoptosome->ActiveCasp9 Cleavage/Activation ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Recruitment Casp3 Caspase-3/7 (Executioners) ActiveCasp9->Casp3 Cleavage Inhibitor Ac-LEHD-CMK (Inhibitor) Inhibitor->ActiveCasp9 Irreversible Alkylation Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Figure 1: The Intrinsic Apoptosis Pathway highlighting the specific intervention point of Ac-LEHD-CMK at the Caspase-9 node.[1]

The Inhibitor: Ac-LEHD-CMK

Mechanism of Action: Ac-LEHD-CMK is an irreversible, cell-permeable inhibitor.[1][3] It mimics the substrate recognition sequence LEHD (Leu-Glu-His-Asp), which is the optimal cleavage motif for Caspase-9.[1] The CMK (chloromethylketone) warhead acts as an electrophile, forming a covalent thioether bond with the active site cysteine residue of the enzyme, permanently disabling it.

Comparative Analysis: Choosing the Right Tool

While Ac-LEHD-CMK is a standard tool, it is not the only option.[1] The table below objectively compares it against its primary alternatives to justify its selection.

FeatureAc-LEHD-CMK Z-LEHD-FMK Z-VAD-FMK
Primary Target Caspase-9 (Specific)Caspase-9 (Specific)Pan-Caspase (Broad)
Warhead Chloromethylketone (CMK)Fluoromethylketone (FMK)Fluoromethylketone (FMK)
Reactivity High (Potent alkylating agent)Moderate (Stable)Moderate
Cell Permeability GoodExcellentExcellent
Specificity Risk Moderate: Can inhibit Caspase-4/5 at high concentrations.[1]Low: Generally considered more specific than CMK variants.None: Intentionally non-specific.
Best Use Case Acute inhibition in lysates or short-term cell assays.Long-term cell culture assays; in vivo studies.[2][4]Positive control for total apoptosis block.

Expert Insight: Why choose CMK over FMK? CMK inhibitors are often more cost-effective and highly potent for in vitro biochemical assays (lysates) where cell permeability kinetics are less critical.[1] However, for long-duration live-cell imaging, the FMK variant is often preferred due to slightly lower non-specific toxicity.[1]

The Detection System: Fluorogenic Substrates

To validate inhibition, you must measure the residual activity. The standard method utilizes a synthetic peptide substrate conjugated to a fluorophore.

  • Substrate Sequence: Ac-LEHD-AFC or Ac-LEHD-AMC .

  • Principle: The LEHD peptide is covalently attached to the fluorophore (AFC or AMC), quenching its fluorescence. When active Caspase-9 cleaves the peptide-fluorophore bond, the fluorophore is released, resulting in a measurable shift in fluorescence.[5][6]

SubstrateFluorophoreExcitation (

)
Emission (

)
Signal Type
Ac-LEHD-AFC 7-amino-4-trifluoromethylcoumarin~400 nm~505 nmBlue

Green
Ac-LEHD-AMC 7-amino-4-methylcoumarin~350-380 nm~440-460 nmUV

Blue

Recommendation: Use Ac-LEHD-AFC if possible.[1] Its emission in the green spectrum (505 nm) is further away from the autofluorescence of many biological molecules and plasticware compared to the blue emission of AMC.

Experimental Protocol: The Self-Validating System

Objective: Determine the specific inhibition of Caspase-9 by Ac-LEHD-CMK in apoptotic cell lysates.

Crucial Control: To claim "Caspase-9 inhibition," you must prove the signal you are blocking is indeed Caspase-9. This protocol includes an Internal Specificity Control .

Workflow Diagram

ExperimentalWorkflow cluster_Assay Assay Plate Setup (37°C) Step1 1. Induce Apoptosis (e.g., Staurosporine) Step2 2. Lyse Cells (Chilled Lysis Buffer) Step1->Step2 Step3 3. Clarify Lysate (10,000 x g, 4°C) Step2->Step3 WellA Well A: Lysate + Substrate (LEHD-AFC) (Total Activity) Step3->WellA Aliquot WellB Well B: Lysate + Inhibitor (LEHD-CMK) + Substrate (Background) Step3->WellB Pre-incubate Inhibitor Step4 4. Kinetic Read (Ex 400 / Em 505) WellA->Step4 WellB->Step4

Figure 2: Workflow for validating Caspase-9 inhibition. Note the parallel setup of Total Activity vs. Inhibited Control.

Step-by-Step Methodology
1. Reagent Preparation
  • Reaction Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Glycerol.[1]

    • Note: DTT must be added fresh.[6] It preserves the active site cysteine of the caspase.

  • Substrate Stock: 10 mM Ac-LEHD-AFC in DMSO.

  • Inhibitor Stock: 10 mM Ac-LEHD-CMK in DMSO.

2. Cell Lysis[6][7][8][9]
  • Induce apoptosis in your target cells (e.g., Jurkat cells treated with 1

    
    M Staurosporine for 4-6 hours).[1]
    
  • Harvest cells and resuspend in chilled Lysis Buffer (50

    
    L per 
    
    
    
    cells).
  • Incubate on ice for 10-20 minutes.

  • Centrifuge at 10,000

    
     for 5 minutes to pellet debris. Transfer supernatant to a fresh tube.
    
3. Assay Setup (96-well Black Plate)

Set up the following conditions in triplicate:

ComponentPositive Control (Total Activity) Inhibitor Validation (Blocked) Blank (No Enzyme)
Reaction Buffer48

L
48

L
98

L
Cell Lysate50

L
50

L
0

L
Ac-LEHD-CMK (Inhibitor) 0

L
2

L
(Final ~20-50

M)
0

L
Pre-incubationN/A15 min @ 37°CN/A
Ac-LEHD-AFC (Substrate) 2

L
(Final 50

M)
2

L
(Final 50

M)
2

L

Critical Step: You must pre-incubate the lysate with Ac-LEHD-CMK for 15-30 minutes before adding the substrate.[1] This allows the covalent bond to form.

4. Measurement
  • Measure fluorescence on a microplate reader.

  • Settings: Kinetic mode, read every 2-5 minutes for 60-90 minutes at 37°C.

  • Wavelengths: Ex 400 nm / Em 505 nm (for AFC).[1][9]

Data Analysis & Interpretation

To validate the inhibitor, you calculate the Percentage Inhibition relative to the uninhibited sample.




[1]

Acceptance Criteria:

  • Linearity: The Positive Control must show a linear increase in fluorescence (

    
    ) over the measurement period.
    
  • Inhibition: Ac-LEHD-CMK should inhibit >90% of the signal if the apoptosis is primarily driven by the intrinsic pathway.

  • Specificity Check: If significant residual activity remains (>20%) despite high concentrations of Ac-LEHD-CMK, suspect cross-contamination with Caspase-8 (extrinsic pathway) or non-specific proteases.[1]

Troubleshooting & Optimization

  • High Background: If the "Blank" well fluorescence increases over time, your substrate may be degrading. Store Ac-LEHD-AFC at -20°C, desiccated, and protected from light.

  • Low Signal: Ensure your lysis buffer contains CHAPS or a similar zwitterionic detergent. Caspases often require dimerization for full activity, which is stabilized by the buffer composition.

  • Incomplete Inhibition: Caspase-9 has a feedback loop with Caspase-3.[1] Active Caspase-3 can cleave LEHD substrates (albeit with lower affinity).[1] To prove strict Caspase-9 specificity, add a specific Caspase-3 inhibitor (e.g., Z-DEVD-FMK ) to a parallel well.[1] If the signal drops further, your "Caspase-9" signal was contaminated by Caspase-3 activity.

References

  • National Institutes of Health (NIH). Caspase Protocols in Mice: Caspase Activity Measurement. Retrieved from [Link]

Sources

Technical Comparison Guide: Ac-LEHD-CMK vs. Pan-Caspase Inhibitor Z-VAD-FMK

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scalpel vs. The Sledgehammer

In the dissection of programmed cell death (PCD), inhibitor choice dictates experimental validity. Z-VAD-FMK is the industry-standard "sledgehammer"—a pan-caspase inhibitor that obliterates apoptotic signaling but introduces significant confounding variables, notably the induction of necroptosis and inhibition of autophagy-related proteases.

Ac-LEHD-CMK represents a "scalpel"—targeting the intrinsic (mitochondrial) pathway via Caspase-9. While it offers superior pathway specificity, it carries distinct chemical liabilities due to its chloromethylketone (CMK) warhead, which is more reactive and potentially more cytotoxic than the fluoromethylketone (FMK) variants.

This guide provides a rigorous technical comparison to assist researchers in selecting the correct tool for delineating intrinsic apoptosis from extrinsic pathways and necroptosis.

Mechanistic Distinction & Signaling Pathways[1]

The Mechanism of Action[2]
  • Z-VAD-FMK (Z-Val-Ala-Asp-FMK): A broad-spectrum trap. It mimics the aspartate cleavage site common to all caspases. The fluoromethylketone (FMK) group forms an irreversible covalent thioether bond with the active site cysteine of Caspases 1, 3, 6, 7, 8, 9, 10, and 12.

  • Ac-LEHD-CMK (Ac-Leu-Glu-His-Asp-CMK): Designed to mimic the substrate sequence for Caspase-9 (LEHD). The chloromethylketone (CMK) group irreversibly alkylates the catalytic cysteine of Caspase-9, preventing the formation of the apoptosome-associated holoenzyme and subsequent activation of Caspase-3.

Pathway Visualization

The following diagram illustrates where each inhibitor acts and, critically, where Z-VAD-FMK can accidentally trigger necroptosis by inhibiting Caspase-8.

ApoptosisPathways DeathReceptor Death Receptor (Fas/TNFR) Caspase8 Caspase-8 (Initiator) DeathReceptor->Caspase8 Mitochondria Mitochondria (Intrinsic Stress) CytoC Cytochrome c Release Mitochondria->CytoC Apoptosome Apoptosome (Apaf-1 + Casp-9) CytoC->Apoptosome RIPK RIPK1/RIPK3 (Necroptosis Complex) Caspase8->RIPK Cleaves/Inhibits Caspase3 Caspase-3/7 (Executioner) Caspase8->Caspase3 Extrinsic Cascade Necroptosis NECROPTOSIS (Inflammatory Death) RIPK->Necroptosis If Casp-8 Blocked Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase9->Caspase3 Intrinsic Cascade Apoptosis APOPTOSIS (Cell Death) Caspase3->Apoptosis ZVAD Z-VAD-FMK (Pan-Inhibitor) ZVAD->Caspase8 Blocks ZVAD->Caspase9 Blocks ZVAD->Caspase3 Blocks LEHD Ac-LEHD-CMK (Casp-9 Specific) LEHD->Caspase9 Selectively Blocks

Figure 1: Mechanistic intervention points. Note that Z-VAD-FMK blocks Caspase-8, removing the "brake" on RIPK1/3 and potentially shifting the cell toward Necroptosis. Ac-LEHD-CMK acts downstream of this decision node.

Critical Performance Comparison

Specificity and Potency Data

The following table synthesizes IC50 values and selectivity profiles. Note that "selectivity" for peptide inhibitors is relative, not absolute.

FeatureZ-VAD-FMK Ac-LEHD-CMK
Primary Target Pan-Caspase (1, 3, 4, 5, 6, 7, 8, 9)Caspase-9 (Intrinsic Pathway)
IC50 (Caspase-9) < 10 nM (Highly Potent)~1.5 µM (Moderate Potency)*
IC50 (Caspase-8) < 10 nM> 100 µM (Low affinity)
Selectivity Ratio 1:1 (Non-selective)~100-fold selective for Casp-9 over Casp-8
Warhead Reactivity FMK: Stable, less toxic, cell-permeable.CMK: Highly reactive alkylator. Higher non-specific toxicity.
Major Off-Targets Cathepsin B, H, L; Calpains; NGLY1 (induces autophagy).Non-specific thiol alkylation due to CMK group.
Necroptosis Risk HIGH: Blocks Casp-8

Activates RIPK1/3.
LOW: Does not inhibit Casp-8 at working concentrations.

*Note on Potency: While Z-VAD is a more potent inhibitor of Caspase-9 in absolute terms (lower IC50), it is useless for distinguishing pathways because it simultaneously blocks everything else. Ac-LEHD-CMK is less potent but provides the necessary selectivity.

The "CMK" vs. "FMK" Liability

Researchers often overlook the suffix.

  • FMK (Fluoromethylketone): The standard for cell-based assays. It is cell-permeable and generally non-toxic at <100 µM.

  • CMK (Chloromethylketone): Found in Ac-LEHD-CMK. The chlorine leaving group is more reactive than fluorine.

    • Risk: CMKs can alkylate non-caspase thiols (e.g., glutathione) more aggressively, potentially causing oxidative stress or mitochondrial toxicity independent of caspase inhibition.

    • Recommendation: If available, Z-LEHD-FMK is often preferred over Ac-LEHD-CMK for live-cell imaging to minimize non-specific toxicity, though Ac-LEHD-CMK remains a valid tool for short-term lysates or acute assays.

Experimental Application: When to Use Which?

Scenario A: "I just want to stop the cells from dying."
  • Choice: Z-VAD-FMK .[1][2][3][4]

  • Reasoning: You need maximal blockage of all executioner enzymes.

  • Caveat: If cells die anyway, check for Necroptosis (add Necrostatin-1 to confirm).

Scenario B: "Is this drug killing cells via the mitochondria or death receptors?"
  • Choice: Ac-LEHD-CMK (vs. Z-IETD-FMK for Casp-8).[5]

  • Reasoning:

    • Treat cells with Drug X.

    • Condition 1: Drug X + Ac-LEHD-CMK (Blocks Intrinsic).

    • Condition 2: Drug X + Z-IETD-FMK (Blocks Extrinsic).

    • Result: If LEHD rescues viability but IETD does not, the drug acts via the mitochondrial pathway.

Scenario C: "I am studying autophagy."
  • Choice: Avoid Z-VAD-FMK .

  • Reasoning: Z-VAD-FMK inhibits NGLY1 (Peptide:N-glycanase) and lysosomal Cathepsins , which can artificially induce autophagic flux blockage or accumulation of autophagosomes, leading to false-positive autophagy data. Use Q-VD-OPh (a non-toxic pan-caspase inhibitor) or specific inhibitors like Ac-LEHD-CMK instead.

Validated Protocol: Differential Inhibition Assay

Objective: Determine if apoptosis is driven by Caspase-9 (Intrinsic) or Caspase-8 (Extrinsic).

Reagents[8][9]
  • Stock Solution: Dissolve Ac-LEHD-CMK in high-grade DMSO to 10 mM . (Store at -20°C, avoid freeze-thaw).

  • Vehicle Control: DMSO (Must be <0.5% final concentration).

  • Apoptosis Inducer: e.g., Staurosporine (Intrinsic) or Fas Ligand (Extrinsic).

Workflow
  • Seeding: Seed cells (e.g., Jurkat, HeLa) at

    
     cells/mL.
    
  • Pre-treatment (Critical Step):

    • Add Ac-LEHD-CMK (20–50 µM final) to Group A.

    • Add Z-VAD-FMK (20–50 µM final) to Group B (Positive Control).

    • Add DMSO to Group C (Vehicle).

    • Incubate for 1 hour at 37°C. (CMK/FMK inhibitors require time to penetrate and alkylate the enzyme).

  • Induction: Add Apoptosis Inducer to all groups. Incubate 6–24 hours.

  • Readout:

    • Annexin V / PI Staining: Flow cytometry.

    • Western Blot: Probe for Cleaved Caspase-3 (The downstream target).

      • Expected Result: If intrinsic pathway, LEHD should reduce Cleaved Casp-3 levels comparable to Z-VAD. If extrinsic, LEHD will have minimal effect, while Z-VAD will still block it.

Decision Logic for Results

DecisionTree Start Experimental Result: Cell Death Observed TreatZVAD Treatment with Z-VAD-FMK Start->TreatZVAD ResultZVAD Did Z-VAD rescue cells? TreatZVAD->ResultZVAD YesZVAD Caspase-Dependent Apoptosis ResultZVAD->YesZVAD Yes NoZVAD Caspase-Independent (Necroptosis/Ferroptosis) ResultZVAD->NoZVAD No TreatLEHD Next Step: Treat with Ac-LEHD-CMK YesZVAD->TreatLEHD ResultLEHD Did LEHD rescue cells? TreatLEHD->ResultLEHD YesLEHD Intrinsic Pathway (Mitochondrial) ResultLEHD->YesLEHD Yes NoLEHD Extrinsic Pathway (Death Receptor) ResultLEHD->NoLEHD No

Figure 2: Logical workflow for interpreting inhibitor data.

References

  • Mechanism of Caspase-9 Inhibition : Garcia-Calvo, M., et al. "Inhibition of human caspases by peptide-based and macromolecular inhibitors." Journal of Biological Chemistry 273.49 (1998): 32608-32613. Link

  • Z-VAD-FMK and Necroptosis : Wu, Y. T., et al. "Z-VAD-induced necroptosis in L929 cells depends on autocrine production of TNFα." Cell Death & Differentiation 18.1 (2011): 26-37. Link

  • Off-Target Effects (Cathepsins/NGLY1) : Schotte, P., et al. "Non-specific effects of methyl ketone peptide inhibitors of caspases." FEBS Letters 442.1 (1999): 117-121. Link

  • Caspase-9 and Autophagy : Park, S. Y., et al. "Inhibition of caspase-9 aggravates acute liver injury through suppression of cytoprotective autophagy."[6] Scientific Reports 6 (2016): 32461. Link

  • Comparison of CMK vs FMK Reactivity : Powers, J. C., et al. "Irreversible inhibitors of serine, cysteine, and threonine proteases." Chemical Reviews 102.12 (2002): 4639-4750. Link

Sources

Comprehensive Guide to Caspase-9 Inhibitors: Z-LEHD-FMK, Ac-LEHD-CHO, and Next-Gen Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Inhibition of the Apoptosome

Caspase-9 is the apical initiator of the intrinsic (mitochondrial) apoptotic pathway. Unlike effector caspases (Caspase-3/-7), which simply execute proteolysis, Caspase-9 activation is a complex, ATP-dependent event regulated by the Apoptosome —a heptameric complex of Apaf-1 and Cytochrome c.

For researchers, selecting the right inhibitor is not merely about purchasing a reagent with "Caspase-9" on the label. It requires balancing biochemical potency (IC50) , reversibility , cell permeability , and tissue specificity .

This guide compares the industry-standard Z-LEHD-FMK , the reversible Ac-LEHD-CHO , and the highly specific peptide-based Pen1-XBir3 , providing experimental protocols and efficacy data to inform your drug development or basic research strategy.

Mechanistic Landscape: Where Inhibitors Act[1][2]

To understand efficacy, one must visualize the target. Caspase-9 is unique because it possesses a Caspase Recruitment Domain (CARD) and requires dimerization on the Apoptosome for catalytic activity.

Figure 1: The Intrinsic Apoptotic Pathway & Inhibitor Targets

IntrinsicApoptosis cluster_mitochondria Mitochondria Mito_Stress Apoptotic Stress (DNA Damage/Ischemia) CytC Cytochrome c Release Mito_Stress->CytC Apoptosome Apoptosome Complex (Apaf-1 + Cyt c + dATP) CytC->Apoptosome + Apaf-1 Apaf1 Apaf-1 Apaf1->Apoptosome ActiveCasp9 Active Caspase-9 (Dimer) Apoptosome->ActiveCasp9 Dimerization ProCasp9 Pro-Caspase-9 (Monomer) ProCasp9->Apoptosome Recruitment Casp3 Caspase-3 (Executioner) ActiveCasp9->Casp3 Cleavage Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Inhib_FMK Z-LEHD-FMK (Irreversible Active Site Block) Inhib_FMK->ActiveCasp9 Inhib_Bir3 Pen1-XBir3 (Allosteric/XIAP Mimic) Inhib_Bir3->ActiveCasp9 Steric Hindrance

Caption: Caspase-9 activation via the Apoptosome and intervention points for catalytic (FMK) vs. allosteric (Bir3) inhibitors.

Comparative Analysis: Inhibitor Profiles

The choice of inhibitor dictates the validity of your data. While Z-LEHD-FMK is the most cited, it is not always the most specific.

Table 1: Technical Specification Comparison
FeatureZ-LEHD-FMK Ac-LEHD-CHO Pen1-XBir3 Q-LEHD-OPh
Mechanism Irreversible (Alkylation)Reversible (Transition State)Allosteric (XIAP Mimic)Irreversible (Stable)
Target Site Catalytic Cysteine (Active Site)Catalytic Cysteine (Active Site)Dimerization InterfaceCatalytic Cysteine
IC50 (Casp-9) ~0.7 - 5 nM ~10 - 100 nMLow nM (Binding Affinity)< 10 nM
Selectivity High for Casp-9; inhibits Casp-8/3 at >20µMModerate; less stableVery High (Biologic specificity)High; reduced toxicity
Cell Permeability Yes (FMK + Z group)Yes (but lower stability)Yes (Penetratin peptide)Yes (OPh group)
In Vivo Use Standard (Stroke/Ischemia)Rare (Rapid clearance)Specialized (Retinal/Topical)Emerging (Low toxicity)
Primary Utility Inducing permanent inhibition in cell/animal modelsKinetic studies requiring reversibilityPrecise mechanistic dissectionLong-term culture assays

Critical Insight:

  • Z-LEHD-FMK is the "workhorse." The fluoromethylketone (FMK) group makes it irreversible and cell-permeable, but it can be toxic at high doses due to non-specific alkylation.

  • Pen1-XBir3 is a fusion of the XIAP Bir3 domain (natural Casp-9 inhibitor) and Penetratin.[1] It offers superior specificity because it targets the unique dimerization interface of Caspase-9, unlike small molecules that target the conserved active site.

In Vitro Efficacy & Protocols

Biochemical Potency (IC50)

In cell-free systems, Z-LEHD-FMK demonstrates superior potency.

  • Caspase-9 IC50: ~0.7 nM

  • Caspase-8 IC50: ~350 nM

  • Selectivity Ratio: ~500-fold preference for Caspase-9 over Caspase-8.

Protocol: Fluorometric Caspase-9 Activity Assay

This protocol validates inhibitor efficacy using a specific substrate (LEHD-AFC or LEHD-pNA).

Materials:

  • Lysis Buffer: 50 mM HEPES, 0.1% CHAPS, 5 mM DTT.

  • Substrate: Ac-LEHD-AFC (50 µM final).

  • Inhibitor: Z-LEHD-FMK (Titration: 0.1 nM – 10 µM).

Workflow:

  • Induction: Induce apoptosis in cells (e.g., Jurkat cells with Etoposide or Staurosporine) for 4–6 hours.

  • Lysis: Harvest cells, lyse on ice for 10 min, and centrifuge at 10,000 x g.

  • Inhibitor Treatment: Incubate lysate with Z-LEHD-FMK or Ac-LEHD-CHO for 15 min at 37°C before adding substrate.

  • Reaction: Add Ac-LEHD-AFC substrate.

  • Measurement: Read fluorescence (Ex: 400 nm / Em: 505 nm) kinetically for 1 hour.

Data Interpretation:

  • Z-LEHD-FMK should show near-complete suppression of slope (RFU/min) at 1 µM.

  • Ac-LEHD-CHO may show slight recovery of activity over time if the inhibitor dissociates or degrades.

In Vivo Efficacy: From Ischemia to Neuroprotection

In vivo application is the ultimate test of stability and blood-brain barrier (BBB) penetration.

Case Study A: Cerebral Ischemia (Stroke)

Model: Rat Middle Cerebral Artery Occlusion (MCAO).[2]

  • Inhibitor: Z-LEHD-FMK.[3][4][5][6][7]

  • Route: Intracerebroventricular (ICV) injection or high-dose systemic (IV).

  • Dosage: 4.8 µg (ICV) administered 15 mins post-reperfusion.

  • Outcome:

    • Infarct Volume: Reduced by ~49%.

    • Neurological Score: Improved by ~63%.

    • Mechanism: Prevents the mitochondrial amplification loop, salvaging the "penumbra" (tissue at risk).

Case Study B: Retinal Vein Occlusion (RVO)

Model: Mouse RVO (Laser-induced).

  • Inhibitor: Pen1-XBir3.[1]

  • Route: Topical eye drops (non-invasive).

  • Efficacy:

    • Significantly reduced retinal edema and neuronal apoptosis.

    • Advantage: The Penetratin peptide allows the large biologic molecule to cross cell membranes and tissue barriers (cornea) that small molecules might struggle to penetrate without toxicity.

Experimental Workflow: In Vivo Screening

InVivoWorkflow cluster_treatment Treatment Groups cluster_analysis Readouts Step1 Disease Induction (MCAO / RVO) GrpA Vehicle Control Step1->GrpA GrpB Z-LEHD-FMK (Systemic/ICV) Step1->GrpB GrpC Pen1-XBir3 (Topical/Local) Step1->GrpC Step3 Tissue Harvest (24h - 7 Days) GrpA->Step3 GrpB->Step3 GrpC->Step3 TTC Infarct Volume (TTC Staining) Step3->TTC WB Western Blot (Cleaved Casp-3) Step3->WB TUNEL Apoptosis Index (TUNEL Assay) Step3->TUNEL

Caption: Workflow for evaluating Caspase-9 inhibitors in in vivo ischemia models.

Selection Guide: Which Inhibitor Should You Use?

If your goal is...Recommended InhibitorReason
Standard Apoptosis Block Z-LEHD-FMK Proven track record; irreversible inhibition ensures clean negative results in cell death assays.
Kinetic Enzyme Studies Ac-LEHD-CHO Reversibility allows for the calculation of Ki values and competition assays.
Therapeutic Development Pen1-XBir3 Higher specificity mimics biologic drugs; lower off-target toxicity profile than alkylating FMK agents.
Long-term Cell Culture Q-LEHD-OPh "Next-Gen" OPh inhibitors are generally less toxic and more stable in culture media than FMK/CHO.

References

  • Mocanu, M. M., et al. (2000). "Caspase inhibition and limitation of myocardial infarct size: protection against lethal reperfusion injury."[3] British Journal of Pharmacology.[3][8] Link

  • Moulin, V., et al. (2002). "Caspase-9 inhibition after focal cerebral ischemia improves outcome following reversible focal ischemia." Metabolic Brain Disease. Link

  • Avrutsky, M. I., et al. (2020). "Endothelial activation of caspase-9 promotes neurovascular injury in retinal vein occlusion." Nature Communications. Link

  • Ozoren, N., et al. (2000). "The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand."[3] Cancer Research.[3][4][9] Link

  • BenchChem. "A Comparative Guide to Z-LEHD-FMK TFA and Other Selective Caspase-9 Inhibitors." Link

  • R&D Systems. "Caspase-9 Inhibitor Z-LEHD-FMK Product Datasheet." Link

Sources

Cross-Reactivity of Ac-LEHD-CMK with Other Proteases: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ac-LEHD-CMK (N-acetyl-Leu-Glu-His-Asp-chloromethylketone) is a widely used irreversible inhibitor designed to target Caspase-9 , the apical initiator caspase of the intrinsic apoptotic pathway. While it is frequently employed to distinguish intrinsic (mitochondrial) apoptosis from extrinsic pathways, its utility is bounded by significant cross-reactivity profiles that are often overlooked in general applications.

This guide provides a rigorous analysis of Ac-LEHD-CMK’s specificity, distinguishing between sequence-driven affinity (LEHD motif) and warhead-driven promiscuity (CMK group). It is intended for researchers requiring precise dissection of apoptotic signaling networks.

Mechanism of Action & Chemical Basis of Cross-Reactivity

To understand the cross-reactivity of Ac-LEHD-CMK, one must deconstruct the molecule into its two functional domains: the Recognition Motif (LEHD) and the Reactive Warhead (CMK) .

The Recognition Motif: LEHD

The tetrapeptide sequence Leu-Glu-His-Asp (LEHD) mimics the cleavage site of Caspase-9 substrates (e.g., Pro-Caspase-3/7).[1]

  • Primary Target: Caspase-9 (Initiator).[1]

  • Secondary Affinity: Caspase-4, Caspase-5 (Inflammatory), and Caspase-8 (Extrinsic Initiator).

  • Structural Logic: The P4 residue (Leucine) provides selectivity over Caspase-3 (which prefers Aspartic acid at P4, e.g., DEVD), but the distinction is not absolute.

The Reactive Warhead: Chloromethylketone (CMK)

The CMK group is an alkylating agent that forms a covalent thioether bond with the active site cysteine of the protease.

  • Reactivity: CMK is highly reactive—significantly more so than Fluoromethylketone (FMK) or Aldehyde (CHO) groups.

  • The "Sledgehammer" Effect: Because CMK is a potent electrophile, it can alkylate non-target cysteine proteases (e.g., Cathepsins, Calpains) and even non-catalytic cysteine residues if used at high concentrations (>10-20 µM).

  • Buffer Incompatibility: CMK reacts rapidly with thiols in buffers (e.g., DTT, β-mercaptoethanol), effectively neutralizing the inhibitor before it reaches the enzyme if not handled correctly.

InhibitionMechanism cluster_reaction Covalent Modification Inhibitor Ac-LEHD-CMK Caspase9 Caspase-9 (Active Site Cys) Inhibitor->Caspase9 High Affinity (LEHD Recognition) OffTarget Off-Targets (Casp-8, Cathepsins) Inhibitor->OffTarget Low Affinity / High Conc. (CMK Alkylation) Complex Enzyme-Inhibitor Adduct (Irreversible) Caspase9->Complex

Caption: Mechanism of Ac-LEHD-CMK inhibition showing dual pathways for specific Caspase-9 targeting and potential off-target alkylation.

Cross-Reactivity Profile

The following data synthesizes performance characteristics of LEHD-based inhibitors. While Z-LEHD-FMK is often the reference standard in literature, Ac-LEHD-CMK shares the same recognition motif but exhibits higher reactivity.

A. Within the Caspase Family[2][3][4][5][6][7]
Target ProteaseInteraction StrengthIC50 / Ki Range*Notes
Caspase-9 Primary ~0.7 - 5 nM Potent, irreversible inhibition.
Caspase-8 Moderate~1.5 µMCross-reacts at concentrations >1 µM. Can confound extrinsic vs. intrinsic pathway studies.
Caspase-4/5 Moderate~2 - 10 µMSignificant overlap with inflammatory caspases.
Caspase-3/7 Low>20 µMGenerally safe at low doses, but high doses (40-100 µM) will inhibit executioner caspases.

*Values are approximate and derived from comparative studies of LEHD-FMK/CMK analogs. Actual IC50 depends heavily on assay conditions (pH, pre-incubation time).

B. Non-Caspase Proteases (The "Hidden" Variables)

This is the critical failure point for many experiments. Ac-LEHD-CMK is NOT perfectly selective for caspases.

  • Calpains: While less potent against Calpains than Cathepsins, high concentrations of CMK inhibitors can alkylate the active site cysteine of Calpain I/II.

  • Serine Proteases: Generally resistant, but non-specific alkylation can occur at very high concentrations (>100 µM).

Comparison with Alternatives

Choosing the right inhibitor depends on the required balance between potency and specificity.

FeatureAc-LEHD-CMK Z-LEHD-FMK Ac-LEHD-CHO Q-VD-OPh
Warhead Chloromethylketone (CMK)Fluoromethylketone (FMK)Aldehyde (CHO)Phenoxy derivative
Reactivity High (Aggressive)ModerateReversibleHigh Potency / Stable
Permeability GoodExcellent (with Z-group)Poor (often requires electroporation)Excellent
Specificity Risk High (Alkylation of non-caspases)ModerateModerateLow (Pan-caspase)
Best Use Case Acute, short-term inhibition where cost is a factor.Standard for cell-based assays; better stability than CMK.Kinetic studies (reversible).[2]General apoptosis block (Pan-caspase).

Experimental Validation Protocol

To validate that the observed effect is due to Caspase-9 inhibition and not off-target toxicity, use this titration protocol.

Protocol: The "Window of Specificity" Titration

Objective: Determine the concentration window where Ac-LEHD-CMK inhibits Caspase-9 without blocking Caspase-3 or Cathepsin B.

Materials:

  • Recombinant Caspase-9, Caspase-3, and Cathepsin B.

  • Fluorogenic Substrates: Ac-LEHD-AFC (Casp-9), Ac-DEVD-AMC (Casp-3), Z-RR-AMC (Cathepsin B).

  • Ac-LEHD-CMK (Stock: 10 mM in DMSO).

Workflow:

  • Preparation: Dilute Ac-LEHD-CMK in assay buffer (Must be DTT-free during pre-incubation) to create a log-scale series: 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM.

  • Pre-incubation: Incubate inhibitor with each enzyme separately for 15 minutes at 37°C. Note: CMK reacts fast; long incubations increase off-target alkylation.

  • Substrate Addition: Add specific fluorogenic substrates to start the reaction.

  • Readout: Measure Vmax (RFU/min) over 30 minutes.

  • Analysis: Plot % Inhibition vs. Log[Concentration].

Interpretation:

  • Ideal Result: A plateau of Caspase-9 inhibition is reached before significant Caspase-3 or Cathepsin B inhibition begins.

  • Warning Sign: If the inhibition curves overlap (e.g., Casp-9 IC50 is 1 µM and Casp-3 inhibition starts at 2 µM), the inhibitor cannot be used to distinguish these enzymes in your specific model.

Workflow Start Start Validation Prep Prepare Serial Dilutions (0.1 nM - 100 µM) Start->Prep Incubate Pre-incubate with Enzymes (Casp-9, Casp-3, Cath-B) 15 min @ 37°C Prep->Incubate No DTT Substrate Add Specific Substrates (LEHD-AFC, DEVD-AMC, RR-AMC) Incubate->Substrate Measure Measure Vmax (RFU/min) Substrate->Measure Analyze Plot IC50 Curves Measure->Analyze

Caption: Step-by-step workflow for validating protease specificity using enzymatic titration.

References

  • McStay, G. P., et al. (2008). "Overlapping cleavage motif selectivity of caspases: implications for analysis of apoptotic pathways." Cell Death & Differentiation. Link

  • Garcia-Calvo, M., et al. (1998). "Inhibition of human caspases by peptide-based and macromolecular inhibitors." Journal of Biological Chemistry. Link

  • Rozman-Pungercar, J., et al. (2003). "Inhibition of proteinase activity of caspase-3 by chloromethyl ketone derivatives." Cell Biology International. Link

  • Schotte, P., et al. (1999). "Non-specific effects of methyl ketone peptide inhibitors of caspases." FEBS Letters. Link

  • BenchChem. (2025).[1] "A Comparative Guide to LEHD-Containing Caspase Inhibitors." BenchChem Technical Guides. Link

Sources

Head-to-head comparison of Ac-LEHD-CMK and siRNA-mediated caspase-9 knockdown

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Ac-LEHD-CMK (a small molecule inhibitor) and siRNA-mediated knockdown for targeting Caspase-9.

The Bottom Line:

  • Use Ac-LEHD-CMK for acute, short-term experiments (<24 hours) where precise temporal control of apoptosis initiation is required. Be aware of off-target alkylation of other cysteine proteases (e.g., Cathepsin B) and potential mitochondrial toxicity.

  • Use siRNA for validating Caspase-9 dependency in a pathway, long-term survival assays (>48 hours), or when high specificity is paramount to rule out pharmacological off-target effects.

Part 1: Mechanism of Action & Comparative Overview

Mechanistic Differences

To choose the right tool, one must understand the precise intervention point in the apoptotic cascade.

  • Ac-LEHD-CMK (Chemical Inhibition):

    • Type: Irreversible, cell-permeable peptide inhibitor.[1]

    • Target: Active site of the mature Caspase-9 heterotetramer.

    • Mechanism: The "LEHD" sequence mimics the substrate specificity of Caspase-9. The "CMK" (chloromethylketone) group acts as a warhead, forming a covalent thioether bond with the catalytic cysteine residue, permanently disabling the enzyme.

    • Nuance: It does not prevent apoptosome formation or Pro-Caspase-9 processing; it only blocks the proteolytic activity of the resulting complex.

  • siRNA (Transcriptional Silencing):

    • Type: RNA interference.[2]

    • Target: CASP9 mRNA.[3]

    • Mechanism: Recruits the RISC complex to degrade mRNA, preventing the translation of Pro-Caspase-9.

    • Nuance: Requires turnover of existing Pro-Caspase-9 protein before effects are seen (lag time).

Visualization: Intervention Points in the Intrinsic Apoptosis Pathway

Caspase9_Pathway cluster_mRNA Transcriptional Level Stimulus Apoptotic Stimulus (e.g., DNA Damage) Mito Mitochondria (MOMP) Stimulus->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Complex CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome mRNA CASP9 mRNA ProCasp9 Pro-Caspase-9 (Inactive Monomer) mRNA->ProCasp9 Translation siRNA siRNA (RISC Complex) siRNA->mRNA Degradation (24-72h Lag) ProCasp9->Apoptosome Recruitment ActiveCasp9 Active Caspase-9 (Dimer) Apoptosome->ActiveCasp9 Dimerization Casp3 Caspase-3 Activation ActiveCasp9->Casp3 Inhibitor Ac-LEHD-CMK (Irreversible Alkylation) Inhibitor->ActiveCasp9 Direct Inhibition (Immediate) Apoptosis Apoptosis / Cell Death Casp3->Apoptosis

Figure 1: Comparative intervention points. siRNA reduces the pool of Pro-Caspase-9, while Ac-LEHD-CMK disables the active enzyme after apoptosome formation.

Part 2: Critical Performance Analysis

Specificity & Selectivity

This is the most critical differentiator.

  • Ac-LEHD-CMK: While designed for Caspase-9, the chloromethylketone (CMK) group is highly reactive. At concentrations >20 µM, it can alkylate other cysteine proteases, including Caspase-4, Caspase-5 , and crucially, Cathepsin B . This "off-target" inhibition can lead to false positives in survival assays, as Cathepsin B is also involved in some cell death pathways.

  • siRNA: Specificity is determined by sequence design. Modern algorithms (e.g., Dharmacon, Ambion) minimize off-target effects. However, "seed region" matches can still regulate unrelated genes. Verdict: siRNA is the gold standard for specificity.

Kinetics (Time-to-Effect)
  • Ac-LEHD-CMK: Rapid. Cell permeability allows active site saturation within 30–60 minutes . Ideal for "pulse" experiments (e.g., adding inhibitor 1 hour before a drug treatment).

  • siRNA: Slow. Requires:

    • Transfection (4–6 hours).

    • mRNA degradation (12–24 hours).

    • Natural turnover of existing Pro-Caspase-9 protein (often 48–72 hours ).

    • Note: If you assay too early (e.g., 24h), significant residual Caspase-9 protein may remain, leading to a "false negative" knockdown result.

Toxicity Profile
  • Ac-LEHD-CMK: The CMK moiety can deplete cellular glutathione (GSH) and impair mitochondrial function if used at high concentrations (>50 µM) or for prolonged periods (>24h), potentially causing necrosis independent of caspase activity.

  • siRNA: Toxicity usually stems from the transfection reagent (lipotoxicity) rather than the siRNA itself.

Summary Table: Head-to-Head Comparison
FeatureAc-LEHD-CMK (Inhibitor)siRNA (Knockdown)
Primary Mechanism Active site alkylation (Protein level)mRNA degradation (Transcript level)
Onset of Action Immediate (30-60 mins)Delayed (48-72 hours)
Duration Transient (metabolized/depleted)Sustained (days, depending on cell division)
Specificity Moderate (Cross-reacts w/ Casp-4/5, Cathepsins)High (Sequence dependent)
Cost Low to ModerateModerate to High (Reagents + Validation)
Best Use Case Acute signaling studies, rapid drug screeningTarget validation, long-term phenotypic assays
Key Control Z-FA-FMK (Negative Control Inhibitor)Scrambled / Non-targeting siRNA

Part 3: Detailed Experimental Protocols

Protocol A: Ac-LEHD-CMK Inhibition

Objective: Acute inhibition of Caspase-9 during apoptosis induction.

Reagents:

  • Ac-LEHD-CMK (dissolved in DMSO to 10-20 mM stock).

  • Critical: Store stock at -20°C, desiccated. Avoid freeze-thaw cycles (aliquot upon first use).

  • Negative Control: Z-FA-FMK (controls for the fluoromethylketone/chloromethylketone group effects).

Step-by-Step:

  • Seeding: Plate cells (e.g., HeLa, Jurkat) at 70-80% confluency.

  • Pre-Incubation (The Most Important Step):

    • Dilute Ac-LEHD-CMK in fresh media to 20–50 µM .

    • Note: Do not exceed 50 µM to avoid non-specific toxicity.

    • Replace media on cells with inhibitor-containing media.

    • Incubate for 1 hour at 37°C before adding the apoptotic stimulus. This ensures the inhibitor enters the cell and saturates the cytosolic compartment.

  • Induction: Add the apoptotic inducer (e.g., Etoposide, Staurosporine) directly to the media containing the inhibitor. Do not wash the inhibitor out.

  • Assay: Perform apoptosis assay (e.g., Annexin V, Caspase-3 activity) at the desired time point (typically 4–12 hours).

Protocol B: siRNA-Mediated Knockdown

Objective: Genetic depletion of Caspase-9 to test pathway dependency.

Reagents:

  • Target-specific Caspase-9 siRNA (pool of 3-4 sequences recommended).

  • Non-targeting (Scrambled) Control siRNA.

  • Transfection Reagent (e.g., Lipofectamine RNAiMAX).

Step-by-Step:

  • Seeding: Plate cells to be 50% confluent at the time of transfection.

  • Transfection (T=0):

    • Prepare siRNA-lipid complexes in Opti-MEM according to manufacturer instructions. Final siRNA concentration is typically 10–50 nM .

    • Add to cells.[1][4]

  • Incubation: Incubate for 48–72 hours .

    • Application Scientist Tip: Caspase-9 is a stable protein. 24 hours is rarely sufficient for functional knockdown.

  • Validation (Mandatory):

    • Harvest a subset of cells at 48h and 72h.

    • Perform Western Blot for Caspase-9. Do not rely on qPCR alone; mRNA levels may drop before protein levels do.

  • Experiment: Once knockdown (>70%) is confirmed (e.g., at T=72h), treat the remaining cells with the apoptotic inducer and assay for survival.

Workflow Visualization

Workflow_Comparison cluster_Inhibitor Ac-LEHD-CMK Workflow (Acute) cluster_siRNA siRNA Workflow (Chronic) I_Seed Seed Cells (T minus 24h) I_Pre Pre-Incubate Inhibitor (T minus 1h) I_Seed->I_Pre I_Induce Add Inducer (T=0) I_Pre->I_Induce I_Assay Assay Apoptosis (T=4-12h) I_Induce->I_Assay S_Seed Seed Cells (T minus 24h) S_Transfect Transfect siRNA (T=0) S_Seed->S_Transfect S_Wait Wait for Turnover (48-72h) S_Transfect->S_Wait S_Verify Verify Knockdown (Western Blot) S_Wait->S_Verify S_Induce Add Inducer (T=72h) S_Verify->S_Induce

Figure 2: Timeline comparison. Note the significant difference in preparation time and experimental duration.

Part 4: Data Interpretation & Troubleshooting

Interpreting Discrepancies

It is common for Ac-LEHD-CMK and siRNA to yield slightly different results.

  • Scenario: Inhibitor blocks apoptosis, but siRNA does not.

    • Cause: Likely off-target inhibition by Ac-LEHD-CMK (e.g., inhibiting Caspase-8 or Cathepsins) or incomplete knockdown by siRNA.

  • Scenario: siRNA blocks apoptosis, but Inhibitor does not.

    • Cause: Inhibitor concentration too low, or the drug degraded (CMK is unstable in aqueous solution over long periods).

Troubleshooting Guide
IssueProbable CauseSolution
Inhibitor: High cell death in "Inhibitor Only" control Toxicity of CMK group or DMSOTitrate down concentration (try 20 µM). Ensure DMSO < 0.5%.
Inhibitor: No protection observed Inhibitor added after inductionMust pre-incubate. Once Caspase-9 cleaves Caspase-3, it's too late.
siRNA: mRNA down, Protein stable Slow protein turnoverExtend incubation to 72h or 96h.
siRNA: Massive cell death after transfection Transfection toxicityUse less lipid reagent. Switch to electroporation.

References

  • Ozoren, N., et al. (2000). "The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand."[5][6] Cancer Research.[1][6]

  • Mocanu, M.M., et al. (2000). "Caspase inhibition and limitation of myocardial infarct size: protection against lethal reperfusion injury."[6] British Journal of Pharmacology.

  • Schotte, P., et al. (1999). "Non-specific effects of methyl ketone peptide inhibitors of caspases." FEBS Letters.

  • McAnuff, M.A., et al. (2007). "Potency and efficacy of shRNA-mediated gene silencing." Journal of Pharmaceutical Sciences.

  • Stephenson, N.L., et al. (2020). "The specificity and off-target effects of caspase inhibitors." Cell Death & Disease.[7]

Sources

Technical Comparison Guide: Ac-LEHD-CMK vs. Small Molecule Apoptosome Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: The choice between Ac-LEHD-CMK and Small Molecule Apoptosome Inhibitors (e.g., SVT016426) is a trade-off between enzymatic potency and pathway specificity .

  • Ac-LEHD-CMK is a "blunt instrument." It is a potent, irreversible inhibitor of Caspase-9 enzymatic activity. However, it suffers from significant off-target effects (Cathepsins, Caspase-8) and cellular toxicity due to its chloromethylketone (CMK) warhead. It is best used for confirming Caspase-9 involvement in a late-stage phenotype but is unreliable for dissecting upstream signaling.

  • Small Molecule Apoptosome Inhibitors (SMAIs) are "precision tools." They target the protein-protein interactions (PPIs) within the Apaf-1/Cytochrome c complex, preventing Caspase-9 recruitment.[1] They are critical for distinguishing intrinsic mitochondrial apoptosis from other activation mechanisms but generally possess higher IC50 values than covalent peptide inhibitors.

Part 1: Mechanistic Divergence

To select the appropriate inhibitor, one must understand the precise intervention point in the signaling cascade.

Ac-LEHD-CMK (Peptide Inhibitor)
  • Class: Peptidomimetic Irreversible Inhibitor.

  • Target: The catalytic cysteine residue (Cys287) of the active Caspase-9 enzyme.

  • Mechanism: The LEHD sequence mimics the substrate preference of Caspase-9. The CMK group acts as an electrophilic "warhead," forming a covalent thioether bond with the active site cysteine.

  • Limitation: It inhibits Caspase-9 after it has been activated. It does not prevent apoptosome formation.

SVT016426 (Representative SMAI)
  • Class: Apaf-1/Apoptosome Assembly Inhibitor.[2]

  • Target: Apaf-1 (Apoptotic protease activating factor 1).[2]

  • Mechanism: Binds to Apaf-1 and sterically hinders the recruitment of Procaspase-9 to the CARD domain of the apoptosome. It prevents the activation of Caspase-9 rather than inhibiting the enzyme's catalytic turnover.

  • Advantage: It leaves pre-existing active Caspase-9 unaffected, allowing researchers to isolate de novo apoptosome-driven activation events.

Visualization: Pathway Intervention Points

ApoptosisPathway Mito Mitochondria CytC Cytochrome c Release Mito->CytC Stress Apoptosome Apoptosome Complex CytC->Apoptosome + dATP Apaf1 Apaf-1 Monomer Apaf1->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Activation ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Recruitment Casp3 Caspase-3 Activation ActiveCasp9->Casp3 SMAI Small Molecule Inhibitors (e.g., SVT016426) SMAI->Apoptosome Blocks Assembly LEHD Ac-LEHD-CMK LEHD->ActiveCasp9 Blocks Catalysis

Caption: Diagram 1: Distinct intervention points. SMAIs block complex assembly upstream; Ac-LEHD-CMK blocks enzymatic activity downstream.

Part 2: Performance Comparison Matrix

The following data aggregates performance metrics from cell-free and cell-based assays.

FeatureAc-LEHD-CMKApoptosome Inhibitors (SVT016426)
Primary Mechanism Irreversible Active Site AlkylationReversible Protein-Protein Interaction Blockade
IC50 (Caspase-9) ~10–50 nM (Purified Enzyme)N/A (Does not inhibit active enzyme)
IC50 (Cell-Based) 20–100 µM (High dose req. for permeability)5–20 µM
Specificity Low. Cross-reacts with Casp-8, Casp-3, Cathepsin B/L.High. Specific to Apaf-1 dependent pathway.
Cell Toxicity High. CMK group depletes cellular Glutathione.Low. Non-reactive chemistry.
Stability Poor. Half-life < 1h in serum.Moderate. Stable in culture for 12–24h.
Best Application Acute endpoint assays (Western Blot, Lysis).Long-term survival assays; Pathway dissection.
Critical Analysis: The "Dirty" Peptide Problem

Researchers often assume Ac-LEHD-CMK is specific because of the "LEHD" sequence. This is false.

  • Cathepsin Cross-Reactivity: The chloromethylketone (CMK) group is highly reactive toward cysteine proteases. At concentrations >10 µM, Ac-LEHD-CMK significantly inhibits Cathepsin B and L, which are lysosomal proteases involved in autophagy and cell death. This can lead to false positives where cell survival is due to lysosomal protection, not Caspase-9 inhibition.

  • Oxidative Stress: The CMK group acts as an alkylating agent, depleting intracellular glutathione (GSH). This oxidative stress can paradoxically induce apoptosis or necrosis, confounding toxicity studies.

Part 3: Experimental Protocols

Protocol A: Cell-Free Apoptosome Reconstitution (The "Gold Standard")

Purpose: To validate if a compound inhibits the formation of the apoptosome (SMAI target) versus the activity of the enzyme (LEHD target).

Reagents:

  • Cytosolic Extracts (S-100 fraction from HeLa or HEK293 cells).

  • Purified Cytochrome c (bovine or equine).

  • dATP (10 mM stock).

  • Fluorogenic Substrate: Ac-LEHD-AFC.

Workflow:

  • Preparation: Thaw S-100 cytosolic extracts on ice.

  • Pre-Incubation (Crucial Step):

    • Group 1 (Control): Extract + Buffer.

    • Group 2 (Test SMAI): Extract + SVT016426 (10 µM) for 30 min at 4°C.

    • Group 3 (Test LEHD): Extract + Ac-LEHD-CMK (10 µM) for 30 min at 4°C.

  • Activation: Add Cytochrome c (10 µM final) and dATP (1 mM final) to all groups.

  • Assembly: Incubate at 30°C for 30 minutes to allow apoptosome oligomerization.

  • Readout: Add Ac-LEHD-AFC substrate. Measure fluorescence (Ex: 400nm / Em: 505nm) kinetically for 1 hour.

Expected Results:

  • SMAI (SVT016426): Prevents fluorescence increase. If added after step 4, it will fail to inhibit.

  • Ac-LEHD-CMK: Prevents fluorescence increase regardless of addition time (before or after step 4).

Protocol B: Fluorometric Caspase-9 Activity Assay

Purpose: To quantify the potency of inhibition on active enzymes.

Workflow Visualization:

AssayWorkflow cluster_0 Sample Prep cluster_1 Reaction Setup Cells Treated Cells (Apoptotic) Lysis Lysis Buffer (4°C, 10 min) Cells->Lysis Centrifuge Clarify (10,000xg) Lysis->Centrifuge Supernatant Cytosolic Extract Centrifuge->Supernatant Inhibitor Add Inhibitor (LEHD or SMAI) Supernatant->Inhibitor Substrate Add Substrate (Ac-LEHD-AFC) Inhibitor->Substrate Readout Fluorescence Kinetic Read Substrate->Readout

Caption: Diagram 2: Standard Fluorometric Workflow. Note that SMAIs will show NO inhibition in this workflow if the lysate already contains active apoptosomes.

References

  • Malet, G. et al. (2006).[3] Small molecule inhibitors of Apaf-1-related caspase-3/-9 activation that control mitochondrial-dependent apoptosis.[1][4] Cell Death & Differentiation, 13(9), 1523-1532. Link

  • Garcia-Calvo, M. et al. (1998). Inhibition of human caspases by peptide-based and macromolecular inhibitors.[5] Journal of Biological Chemistry, 273(49), 32608-32613. Link

  • Orzáez, M. et al. (2014).[2][3] Apaf-1 inhibitors protect from unwanted cell death in in vivo models of kidney ischemia and chemotherapy induced ototoxicity.[2] PLoS ONE, 9(10), e110979. Link

  • Lademann, U. et al. (2003). Diarylurea compounds inhibit caspase activation by preventing the formation of the active 700-kilodalton apoptosome complex. Molecular and Cellular Biology, 23(21), 7829-7837. Link

  • Schotte, P. et al. (1999). Non-specific effects of methyl ketone peptide inhibitors of caspases. FEBS Letters, 442(1), 117-121. Link

Sources

Evaluating the Reversibility of Ac-LEHD-CMK Inhibition: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ac-LEHD-CMK (N-acetyl-Leu-Glu-His-Asp-chloromethyl ketone) is a widely utilized, cell-permeable inhibitor of Caspase-9 , the initiator caspase of the intrinsic apoptotic pathway. While often employed interchangeably with other caspase inhibitors, its chloromethyl ketone (CMK) warhead dictates a distinct irreversible mechanism of action.

This guide evaluates the reversibility profile of Ac-LEHD-CMK against its primary alternatives (Ac-LEHD-CHO and Z-LEHD-FMK). It provides a self-validating experimental framework—the Jump-Dilution Assay —to rigorously distinguish between transient binding and covalent inactivation in drug development workflows.

Mechanistic Profiling: The Chemistry of Irreversibility

To understand the reversibility data, one must first understand the electrophilic warhead. The peptide sequence (LEHD) provides specificity for the Caspase-9 active site, but the C-terminal modification dictates the kinetics.

Ac-LEHD-CMK (The Topic)
  • Mechanism: Irreversible Alkylation. The chloromethyl ketone (CMK) group acts as a suicide substrate. The active site cysteine thiolate of Caspase-9 performs a nucleophilic attack on the CMK carbon, displacing the chloride leaving group.

  • Result: This forms a stable thioether bond. The enzyme is permanently disabled; activity can only be restored by de novo protein synthesis, not by washing out the inhibitor.

  • Implication: Ideal for "endpoint" assays where total shutdown is required. High risk of off-target alkylation due to the reactivity of the CMK group.

Alternative 1: Ac-LEHD-CHO (The Reversible Control)
  • Mechanism: Reversible Transition-State Analog. The aldehyde (CHO) group forms a hemi-thioacetal with the active site cysteine.

  • Result: This bond is labile. In an equilibrium state, the inhibitor constantly dissociates and re-binds.

  • Implication: Activity recovers if the inhibitor concentration drops (e.g., metabolism, wash-out).

Alternative 2: Z-LEHD-FMK (The Modern Standard)
  • Mechanism: Irreversible Alkylation. Similar to CMK, the fluoromethyl ketone (FMK) forms a covalent bond.

  • Result: Irreversible inhibition.[1][2][3]

  • Implication: FMK groups are generally less reactive than CMK, leading to improved stability and slightly reduced non-specific toxicity, though they remain irreversible.

Comparative Performance Analysis

The following table synthesizes kinetic and practical differences between the inhibitors.

FeatureAc-LEHD-CMK Ac-LEHD-CHO Z-LEHD-FMK
Inhibition Type Irreversible (Covalent)Reversible (Competitive)Irreversible (Covalent)
Warhead Chloromethyl Ketone (-CMK)Aldehyde (-CHO)Fluoromethyl Ketone (-FMK)
Reversibility None (0% recovery post-wash)High (>80% recovery post-wash)None (0% recovery post-wash)
Cell Permeability HighLow to ModerateHigh
Stability (t½) Low (Reactive in media)Unstable (Oxidizes easily)Moderate (More stable than CMK)
Primary Risk Non-specific alkylation of non-caspase thiolsLoss of inhibition over long incubationsOff-target effects (though < CMK)
Best Application Short-term acute apoptosis blockKinetic studies; K_i determinationLong-term cell survival assays

Visualizing the Pathway and Inhibition Logic[4]

The following diagram illustrates the Intrinsic Apoptosis pathway and the specific node (Caspase-9) targeted by Ac-LEHD-CMK.

ApoptosisPathway Stress Cellular Stress (DNA Damage/Hypoxia) Mito Mitochondria Stress->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Complex (Apaf-1 + Cyto c) CytoC->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Cleavage/Activation ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp3 Caspase-3 Activation ActiveCasp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Inhibitor Ac-LEHD-CMK (Irreversible Block) Inhibitor->ActiveCasp9 Alkylation

Figure 1: The Intrinsic Apoptosis Pathway. Ac-LEHD-CMK covalently binds Active Caspase-9, preventing the cascade to Caspase-3.

Experimental Protocol: The Jump-Dilution Assay

To scientifically validate the reversibility of Ac-LEHD-CMK versus an alternative like Ac-LEHD-CHO, you must perform a Jump-Dilution (Rapid Dilution) Assay . This is the gold standard for distinguishing reversible from irreversible inhibitors.

Causal Logic

If an inhibitor is reversible , rapid dilution of the enzyme-inhibitor complex will shift the equilibrium (


), causing the inhibitor to dissociate and activity to return.
If an inhibitor is irreversible  (like CMK), the covalent bond (

) holds despite dilution; activity will not recover.
Workflow Diagram

JumpDilution Step1 1. Pre-Incubation [E] = 100x [I] = 10x IC50 Step2 2. Jump Dilution Dilute 100-fold into substrate buffer Step1->Step2 Branch ? Step2->Branch ResultRev Reversible (CHO) Activity Recovers (Dissociation) Branch->ResultRev Slow recovery ResultIrr Irreversible (CMK) No Activity (Covalent Bond) Branch->ResultIrr Flatline

Figure 2: Logic flow of the Jump-Dilution Assay for distinguishing inhibitor types.

Step-by-Step Protocol

Materials:

  • Recombinant Caspase-9 enzyme.

  • Fluorogenic Substrate (e.g., Ac-LEHD-AFC).

  • Inhibitors: Ac-LEHD-CMK (Test) and Ac-LEHD-CHO (Control).

  • Assay Buffer (typically HEPES-based with DTT).

Procedure:

  • Preparation of High-Concentration Complex:

    • Prepare Caspase-9 at 100x the standard assay concentration (e.g., 2 µM if assay uses 20 nM).

    • Add Ac-LEHD-CMK at 10x its IC50 value.

    • Incubate for 30 minutes at 37°C to allow full complex formation.

  • The "Jump" (Rapid Dilution):

    • Prepare a reaction mix containing the substrate (Ac-LEHD-AFC) at saturating concentration.

    • Pipette 2 µL of the Enzyme-Inhibitor mix into 198 µL of the reaction mix (1:100 dilution).

    • Note: The final inhibitor concentration is now 0.1x IC50, well below the threshold for effective inhibition if it were reversible.

  • Kinetic Monitoring:

    • Immediately measure fluorescence (Ex: 400nm / Em: 505nm) continuously for 60 minutes.

  • Data Interpretation:

    • Ac-LEHD-CHO (Reversible): You will observe a progressive increase in the slope (rate) as the inhibitor dissociates from the enzyme to re-establish equilibrium at the new low concentration.

    • Ac-LEHD-CMK (Irreversible): The slope will remain flat or near-zero (similar to the inhibited baseline) because the inhibitor cannot dissociate.

References

  • BellBrook Labs. Jump Dilution Assay: A Practical Guide to Measuring Drug–Target Residence Time. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). Assay Guidance Manual: Assessment of Compound Activity Reversibility. Retrieved from [Link]

  • MBL International. Caspase-9 Inhibitor Z-LEHD-FMK Datasheet and Comparison. Retrieved from [Link]

  • Frontiers in Cell and Developmental Biology. Caspase-9: A Multimodal Therapeutic Target. (2021).[3][4][5] Retrieved from [Link]

Sources

Control experiments for validating Ac-LEHD-CMK's effects in apoptosis assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ac-LEHD-CMK (Acetyl-Leu-Glu-His-Asp-chloromethylketone) is a potent, irreversible inhibitor of Caspase-9 , the apical initiator caspase of the intrinsic (mitochondrial) apoptotic pathway. While widely used to dissect signaling cascades, its chloromethylketone (CMK) warhead presents specific challenges regarding specificity, stability, and cellular toxicity compared to fluoromethylketone (FMK) or phenoxy (OPh) derivatives.

This guide provides a rigorous framework for validating Ac-LEHD-CMK data. It moves beyond simple "treatment vs. control" paradigms, establishing a Multi-Factorial Control Matrix to distinguish true Caspase-9 inhibition from off-target cathepsin inhibition or chemically induced cytotoxicity.

Part 1: The Mechanistic Context

To validate Ac-LEHD-CMK, one must first map its precise intervention point. Caspase-9 activation occurs downstream of mitochondrial outer membrane permeabilization (MOMP) and cytochrome c release.

Diagram 1: The Intrinsic Apoptosis Pathway & Intervention Points

This diagram illustrates the hierarchical activation of caspases and identifies exactly where Ac-LEHD-CMK acts versus Pan-caspase inhibitors.

IntrinsicPathway Stress Cellular Stress (DNA Damage/Oxidative) Mito Mitochondria (MOMP) Stress->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Complex (Apaf-1 + Cyt c) CytC->Apoptosome ActiveCasp9 Active Caspase-9 (Cleaved/Dimerized) Apoptosome->ActiveCasp9 Recruits & Activates ProCasp9 Pro-Caspase-9 ProCasp9->ActiveCasp9 Casp3 Caspase-3/7 (Executioners) ActiveCasp9->Casp3 Cleaves Parp PARP Cleavage (Apoptosis) Casp3->Parp LEHD Ac-LEHD-CMK (Specific Inhibitor) LEHD->ActiveCasp9 Irreversible Alkylation ZVAD Z-VAD-FMK (Pan-Inhibitor) ZVAD->ActiveCasp9 ZVAD->Casp3

Figure 1: Ac-LEHD-CMK selectively targets Active Caspase-9, preventing the cascade to Caspase-3.

Part 2: The Comparison - Choosing the Right Tool

Ac-LEHD-CMK is not the only tool available. Understanding its limitations relative to alternatives is critical for experimental design.

Table 1: Comparative Analysis of Caspase Inhibitors
FeatureAc-LEHD-CMK Z-LEHD-FMK Z-VAD-FMK Q-VD-OPh
Primary Target Caspase-9 (Initiator)Caspase-9 (Initiator)Pan-CaspasePan-Caspase
Warhead Chloromethylketone (CMK)Fluoromethylketone (FMK)Fluoromethylketone (FMK)Difluorophenoxy (OPh)
Reversibility Irreversible (Alkylating)IrreversibleIrreversibleIrreversible
Cell Permeability ModerateHighHighVery High
Toxicity High (Glutathione depletion)Low/ModerateLow/ModerateNon-toxic
Specificity Risk High (Cross-reacts with Cathepsin B)[1]ModerateLow (Intentional Broad)Very Low
Best Use Case Lysates / Short-term assaysLive Cell CulturePositive ControlIn vivo / Long-term

Critical Insight: CMK inhibitors are more reactive than FMK inhibitors. They can deplete intracellular glutathione and inhibit serine proteases, potentially causing non-specific cell death that mimics apoptosis. Z-LEHD-FMK is generally preferred for live-cell culture, while Ac-LEHD-CMK is often reserved for biochemical assays or specific cost-sensitive applications.

Part 3: Designing the Control Matrix (The Core Protocol)

To prove that Ac-LEHD-CMK is acting via Caspase-9 inhibition, you must employ a "Self-Validating System." A simple "Vehicle vs. Drug" comparison is insufficient due to the off-target effects mentioned above.

Diagram 2: The Validation Workflow

This workflow ensures that observed effects are due to Caspase-9 inhibition and not off-target toxicity.

ValidationWorkflow cluster_treatments Control Matrix Cells Apoptotic Cells (e.g., Etoposide treated) Veh Vehicle (DMSO Only) Cells->Veh Pos Pos. Control (Z-VAD-FMK) Cells->Pos Exp Experimental (Ac-LEHD-CMK) Cells->Exp Neg Neg. Control (Z-FA-FMK) Cells->Neg Assay1 Western Blot (Substrate Cleavage) Veh->Assay1 Assay2 Flow Cytometry (Annexin V / PI) Veh->Assay2 Pos->Assay1 Pos->Assay2 Exp->Assay1 Exp->Assay2 Neg->Assay1 Neg->Assay2 Result Data Interpretation Assay1->Result Assay2->Result

Figure 2: Experimental design comparing Ac-LEHD-CMK against negative (Z-FA-FMK) and positive (Z-VAD-FMK) controls.

The Essential Controls
  • Vehicle Control (DMSO): Ac-LEHD-CMK is hydrophobic. Ensure DMSO concentration is <0.5% (ideally 0.1%) to avoid solvent cytotoxicity.[2][3]

  • Positive Control (Z-VAD-FMK): A pan-caspase inhibitor. If Z-VAD blocks apoptosis but Ac-LEHD-CMK does not, the pathway may be Caspase-9 independent (e.g., Extrinsic Pathway via Caspase-8).

  • Negative Control (Z-FA-FMK): This is the most critical and often overlooked control. Z-FA-FMK inhibits Cathepsins B and L but not caspases.

    • Logic: Ac-LEHD-CMK can off-target Cathepsin B. If Z-FA-FMK (which also hits Cathepsin B) has no effect on your assay, but Ac-LEHD-CMK does, you can attribute the effect to Caspases, not Cathepsins.

Part 4: Experimental Protocols

Protocol A: Western Blot Validation (Downstream Targets)

Objective: Prove that Ac-LEHD-CMK blocks the activity of Caspase-9, not necessarily its presence.

Mechanism: Caspase inhibitors bind the active site. They do not prevent the upstream cleavage of Pro-Caspase-9 (which is done by the apoptosome). Therefore, a blot may still show "Cleaved Caspase-9" even in the presence of the inhibitor. The true readout is the lack of cleavage of downstream targets.

Steps:

  • Pre-treatment: Incubate cells with Ac-LEHD-CMK (20-50 µM) , Z-VAD-FMK (20 µM), or Vehicle for 1 hour prior to inducing apoptosis.

  • Induction: Add apoptotic stimulus (e.g., Staurosporine, Etoposide) for 6–24 hours.

  • Lysis: Lyse in RIPA buffer containing protease inhibitors (excluding caspase inhibitors).

  • Detection Targets:

    • Pro-Caspase-9 / Cleaved Caspase-9: (Note: Cleavage might still be visible).

    • Cleaved Caspase-3: (Should be absent/reduced in Ac-LEHD-CMK treated cells).

    • Cleaved PARP: (Should be absent/reduced ).

Protocol B: Fluorometric Activity Assay (Specificity Check)

Objective: Quantify enzymatic inhibition directly.

Steps:

  • Prepare cell lysates from induced cells.

  • Set up a 96-well plate.

  • Reaction Mix: Assay Buffer + Cell Lysate + Ac-LEHD-pNA (Substrate).

  • Inhibitor Check: Add Ac-LEHD-CMK directly to specific wells ex vivo.

  • Readout: Measure absorbance at 405 nm.

  • Validation: Ac-LEHD-CMK should reduce OD405 signals to near-baseline levels.

Part 5: Data Interpretation & Troubleshooting

Success Criteria
  • Western Blot: Ac-LEHD-CMK prevents PARP cleavage and Caspase-3 processing, similar to Z-VAD-FMK.

  • Flow Cytometry: Ac-LEHD-CMK significantly reduces the Annexin V+/PI- population compared to Vehicle.

  • Specificity Check: The Negative Control (Z-FA-FMK) shows results identical to the Vehicle (i.e., it does not block apoptosis), confirming that the effect of Ac-LEHD-CMK is not due to Cathepsin inhibition.

Troubleshooting "Off-Target" Toxicity

If Ac-LEHD-CMK treated cells show high PI staining (Necrosis) rather than protection:

  • The CMK Problem: The chloromethylketone group is alkylating glutathione.

  • Solution: Switch to Z-LEHD-FMK or Q-LEHD-OPh (if available).

  • Titration: Perform a dose-response curve (1, 5, 10, 20, 50 µM). CMK toxicity is often dose-dependent.

References

  • BenchChem. (2025).[4][5] A Comparative Guide to Z-LEHD-FMK TFA and Other Selective Caspase-9 Inhibitors. Retrieved from

  • BD Biosciences. (n.d.). Z-FA-FMK, Negative Control for Caspase Inhibitors.[1][2][3] Retrieved from

  • Novus Biologicals. (n.d.). Z-FA-FMK: Caspase Inhibitor Negative Control Protocol.[2][3] Retrieved from

  • Schotte, P., et al. (1999). Non-specific effects of methyl ketone peptide inhibitors of caspases.[6]FEBS Letters, 442(1), 117-121. (Demonstrates CMK/FMK off-target effects on Cathepsins).

  • Abcam. (n.d.). Caspase-9 Assay Protocol and Troubleshooting. Retrieved from

  • R&D Systems. (n.d.). Caspase-9 Inhibitor Z-LEHD-FMK Product Details. Retrieved from

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of Caspase-9 Inhibitor III (Ac-LEHD-CMK)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Caspase-9 Inhibitor III (Ac-LEHD-CMK) is a potent, cell-permeable, irreversible inhibitor designed to target the caspase-9 signaling pathway. While invaluable for studying intrinsic apoptosis, the chemical moiety that grants its potency—the chloromethylketone (CMK) group—presents specific handling and disposal challenges.

The CMK group is an alkylating agent. Unlike reversible inhibitors, it covalently binds to the cysteine residue in the active site of the enzyme. From a safety perspective, this reactivity implies that Ac-LEHD-CMK can potentially alkylate other biological macromolecules if mishandled, posing a toxicity risk. Furthermore, this compound is frequently solubilized in Dimethyl Sulfoxide (DMSO), a solvent that enhances skin permeability, significantly increasing the risk of systemic absorption upon contact.

This guide provides a rigorous, step-by-step protocol for the containment, deactivation, and disposal of Ac-LEHD-CMK, ensuring compliance with standard laboratory safety practices and environmental stewardship.

Part 1: Chemical Hazard Profiling & Technical Specifications

To dispose of a chemical safely, one must understand its physical and reactive properties. Ac-LEHD-CMK is not typically classified under the specific P-list or U-list of the US EPA’s Resource Conservation and Recovery Act (RCRA), but it should be treated as a Hazardous Chemical Waste due to its biological activity and alkylating potential.

Table 1: Physicochemical Properties Relevant to Disposal
PropertySpecificationOperational Implication
Chemical Name N-Acetyl-Leu-Glu-His-Asp-chloromethyl ketoneIdentifier for waste manifesting.
Molecular Weight ~675.13 g/mol High MW peptide derivative.
Reactivity Alkylating Agent (CMK group)Covalently modifies proteins/DNA. Do not dispose of in sink.
Solubility Soluble in DMSO, Ethanol, Water (limited)DMSO solutions penetrate gloves/skin rapidly.
Stability Stable at -20°C; Hydrolyzes slowly in waterAqueous waste remains hazardous for extended periods.
Combustibility Carbon/Nitrogen oxides emitted upon burningMust be incinerated in a regulated facility.

Part 2: Personal Protective Equipment (PPE) & Engineering Controls

The "DMSO Factor": Most lab accidents involving peptide inhibitors occur during the handling of stock solutions. DMSO can carry the dissolved Ac-LEHD-CMK through standard latex gloves and intact skin.

Mandatory PPE Protocol
  • Hand Protection: Double-gloving is required.

    • Inner Layer: Standard Nitrile (4 mil).

    • Outer Layer: High-Breakthrough Nitrile or Neoprene.

    • Rationale: Latex is permeable to DMSO. Double-gloving provides a buffer time to remove gloves if a splash occurs before the solvent reaches the skin [1].

  • Eye Protection: Chemical splash goggles (ANSI Z87.1 compliant). Standard safety glasses are insufficient for liquid handling of alkylating agents.

  • Respiratory: Handling of lyophilized powder must be done inside a certified chemical fume hood to prevent inhalation of particulates.

Part 3: Disposal Workflows and Protocols

Workflow Visualization

The following diagram outlines the decision logic for disposing of Caspase-9 Inhibitor III based on its physical state (Solid vs. Liquid).

DisposalWorkflow Start Waste Generation: Ac-LEHD-CMK StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, Contaminated Tips/Tubes) StateCheck->SolidPath LiquidPath Liquid Waste (Stock Solutions in DMSO/Media) StateCheck->LiquidPath SolidContainer Segregate into Solid Hazardous Waste Container (Double Bagged) SolidPath->SolidContainer Dry Debris LiquidContainer Segregate into Liquid Organic Waste Container (Do NOT mix with Oxidizers) LiquidPath->LiquidContainer Solvent Waste Labeling Labeling: 'Hazardous Waste - Toxic' List: DMSO, Ac-LEHD-CMK SolidContainer->Labeling LiquidContainer->Labeling Disposal Transfer to EHS for High-Temp Incineration Labeling->Disposal

Figure 1: Decision matrix for the segregation and disposal of Ac-LEHD-CMK waste streams.

Protocol A: Disposal of Liquid Waste (Stock Solutions & Media)

Context: You have expired stock solution (e.g., 10mM in DMSO) or cell culture media containing high concentrations (>10 µM) of the inhibitor.

  • Segregation: Do not mix with aqueous acid or base waste streams immediately. The CMK group can react exothermically or create unpredictable byproducts.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass waste container compatible with organic solvents.

  • Transfer:

    • Place the waste container in the fume hood.

    • Pour the liquid waste via a funnel.

    • Crucial Step: Rinse the original vial with a small volume of acetone or ethanol and add the rinsate to the waste container. This ensures the "empty" vial is no longer a high-concentration hazard.

  • Labeling: clearly mark the tag with:

    • Chemical Constituents: Dimethyl Sulfoxide, Ac-LEHD-CMK.

    • Hazard Checkbox: Toxic, Irritant.

Protocol B: Disposal of Solid Waste (Vials, Tips, Columns)

Context: Empty vials with residual powder, pipette tips used for transfer, or spin columns.

  • Primary Containment: Place all contaminated sharps (tips) in a puncture-proof biohazard/sharps container labeled for Chemical Contamination .

    • Note: Do not put chemically contaminated sharps in standard "Biohazard" bins destined for autoclaving. Autoclaving volatile chemicals (like residual DMSO) can release hazardous vapors. They must be incinerated.

  • Secondary Containment: For non-sharp solids (gloves, paper towels from wiping spills), place in a clear, heavy-gauge polyethylene hazardous waste bag.

  • Sealing: Twist and tape the bag neck (gooseneck seal) to prevent volatile leakage.

Protocol C: Chemical Deactivation (Spill Response)

In the event of a spill or if local regulations require bench-side deactivation before pickup:

  • Absorb: Cover liquid spills with an inert absorbent (Vermiculite or chemically treated pads).

  • Deactivate: While incineration is preferred, the alkylating activity of the CMK group can be reduced by treating the surface with a solution of 10% Sodium Thiosulfate or a mild alkaline solution (pH > 9) for 30 minutes [2]. The nucleophilic thiosulfate attacks the alkyl halide, neutralizing the reactive site.

  • Clean: Wipe the area twice with ethanol after the deactivation period.

Part 4: Regulatory & Compliance Framework

Adherence to environmental regulations is not optional. This substance falls under the "Cradle-to-Grave" management requirement.

RCRA Classification (USA)

Under the Resource Conservation and Recovery Act (RCRA):

  • Ac-LEHD-CMK is not a "Listed" waste (F, K, P, or U lists).

  • However, due to the presence of DMSO (ignitable if high concentration) and the toxicity of the peptide, it is classified by Characteristic :

    • Ignitability (D001): If in high DMSO/Ethanol concentration.

    • Toxicity: General organic toxicity.

Directive: Always manifest this waste as "Non-regulated Hazardous Waste" (unless state laws are stricter) destined for Fuel Blending or Incineration . Never designate for landfill.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Chapter 7: Management of Waste. Retrieved from [Link]

(Note: Always consult your institution's Environmental Health and Safety (EHS) officer for specific local amendments to these general protocols.)

Personal protective equipment for handling Caspase-9 Inhibitor III(Ac-LEHD-CMK)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

To: Research Personnel & Lab Managers From: Senior Application Scientist, Technical Support Subject: Operational Safety for Chloromethylketone (CMK) Inhibitors

The Critical Hazard: Caspase-9 Inhibitor III (Ac-LEHD-CMK) is not merely a "toxic" compound; it is a peptide chloromethylketone (CMK) . The CMK moiety is a reactive alkylating agent designed to covalently bind to the active site cysteine of Caspase-9.

The Danger Vector: This compound is almost exclusively reconstituted in Dimethyl Sulfoxide (DMSO) .

  • The Risk: DMSO is a potent skin penetrant. If a solution of Ac-LEHD-CMK in DMSO contacts your skin, the solvent will carry the alkylating agent directly into your systemic circulation and tissues, where it will irreversibly alkylate your own proteins.

  • The Rule: Standard latex gloves are insufficient. Double-gloving with Nitrile is the mandatory minimum standard for handling this compound in solution.

Personal Protective Equipment (PPE) Matrix

This matrix defines the non-negotiable safety standards for handling Ac-LEHD-CMK.

PPE CategoryRequirementTechnical Rationale
Hand Protection Double Nitrile Gloves (min. 5 mil thickness each)DMSO permeates latex instantly. Nitrile offers superior resistance. Double gloving provides a "breakthrough" buffer layer.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Standard safety glasses are insufficient for liquid handling where splashes (DMSO vector) are a risk.
Body Protection Lab Coat (Buttoned) + Chemical Apron Cotton lab coats absorb liquids. A chemical-resistant apron (Tyvek or rubber) prevents DMSO soak-through to clothing.
Respiratory N95/P100 Mask or Fume Hood Critical for Powder: The lyophilized powder is light and easily aerosolized. Inhalation allows direct alkylation of lung tissue.

Operational Protocol: Reconstitution & Handling

Objective: Safely reconstitute Ac-LEHD-CMK (typically supplied as 1 mg or 5 mg vials) into a stock solution without exposure.

Step-by-Step Workflow
  • Preparation:

    • Bring the vial to room temperature before opening to prevent moisture condensation (CMK groups are moisture-sensitive).

    • Calculate the volume of DMSO required. (e.g., for 5 mg MW ~587.0 g/mol : add ~850 µL DMSO for a 10 mM stock).

  • The "Dry" Zone:

    • Perform all powder handling inside a certified Chemical Fume Hood .

    • Why? To capture any micro-particles generated when the stopper is removed.

  • Solvation:

    • Add anhydrous DMSO (High purity, >99.9%) to the vial.

    • Technique: Inject solvent through the septum if possible, or open carefully away from airflow turbulence.

    • Vortex gently. Ensure complete dissolution.

  • Aliquot & Storage:

    • Immediately aliquot the stock solution into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Storage: Store at -20°C . Desiccate if possible.

Visual Workflow: Safe Reconstitution

ReconstitutionWorkflow Start Lyophilized Vial (-20°C) Warm Equilibrate to RT (Prevent Condensation) Start->Warm Hood Place in Fume Hood (Engineering Control) Warm->Hood Solvent Add Anhydrous DMSO (Permeation Risk!) Hood->Solvent PPE: Double Nitrile Aliquot Aliquot immediately (Avoid Freeze-Thaw) Solvent->Aliquot Store Store at -20°C (Desiccated) Aliquot->Store

Caption: Workflow for minimizing moisture exposure and contact risk during Ac-LEHD-CMK reconstitution.

Scientific Integrity: The Mechanism of Hazard

To understand the safety protocol, you must understand the chemistry.

  • The Warhead: The "CMK" (Chloromethylketone) group is an electrophile.

  • The Reaction: It reacts with nucleophiles, specifically the thiolate anion of cysteine residues and the imidazole group of histidine residues.

  • The Consequence: This reaction is irreversible .

    • In the experiment: It permanently disables Caspase-9.

    • In the body:[1][2] It permanently modifies any accessible protein with a reactive cysteine. This can lead to haptenization (immune sensitization) or direct enzymatic inhibition of off-target proteins (e.g., other proteases).

Expert Insight: Unlike reversible inhibitors, you cannot "wash out" a CMK inhibitor. Once it binds, the protein is permanently modified. This is why preventing skin contact is the absolute highest priority.

Emergency Response & Disposal

Spill Management Decision Matrix

If a spill occurs, your response depends on the state of the matter (Solid vs. Liquid).[3]

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid (Powder) Type->Solid Liquid Liquid (DMSO Soln) Type->Liquid ActionSolid DO NOT DUST Cover with wet paper towel (Prevent Aerosol) Solid->ActionSolid ActionLiquid Absorb with Vermiculite or Spill Pads Liquid->ActionLiquid Clean Clean surface with 10% Bleach or NaOH ActionSolid->Clean ActionLiquid->Clean Dispose Dispose as Hazardous Chemical Waste Clean->Dispose

Caption: Decision matrix for containing and cleaning Ac-LEHD-CMK spills to prevent aerosolization or permeation.

Disposal Protocol
  • Never pour down the drain.

  • Segregation: Collect all solid waste (gloves, pipette tips, empty vials) and liquid waste (excess stock) in a container labeled "Hazardous Waste: Toxic/Irritant (Peptide Inhibitor)."

  • Destruction: The preferred method of disposal is high-temperature incineration by a licensed waste management facility.

  • Deactivation (Optional/Spill Context): For surface decontamination, treating with a dilute solution of sodium hydroxide (NaOH) or bleach can help hydrolyze the reactive CMK group, but this should not replace proper hazardous waste disposal.

References

  • Merck (Calbiochem). Caspase-9 Inhibitor III - CAS 403848-57-7 Safety Data Sheet. Retrieved from

  • Cayman Chemical. Caspase-9 Inhibitor III (trifluoroacetate salt) Product Information. Retrieved from

  • Powers, J. C., et al. (1977). Reaction of amino acid chloromethyl ketones with acetylcholinesterase. Biochemistry.[4]

  • Cornell University EHS. Incidental Spill Cleanup Procedures. Retrieved from

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.